Paeonoside
Description
This compound has been reported in Spiranthes vernalis, Rhodiola wallichiana, and other organisms with data available.
Structure
3D Structure
Properties
IUPAC Name |
1-[4-methoxy-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O8/c1-7(17)9-4-3-8(21-2)5-10(9)22-15-14(20)13(19)12(18)11(6-16)23-15/h3-5,11-16,18-20H,6H2,1-2H3/t11-,12-,13+,14-,15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVIUTYMRHHBXPB-UXXRCYHCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)OC)OC2C(C(C(C(O2)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C1=C(C=C(C=C1)OC)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60942452 | |
| Record name | 2-Acetyl-5-methoxyphenyl hexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60942452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20309-70-0 | |
| Record name | Paeonoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20309-70-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Acetyl-5-methoxyphenyl hexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60942452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Paeonoside: A Technical Guide to its Discovery, Natural Sources, and Biological Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Abstract
Paeonoside, a monoterpene glycoside, is a significant bioactive compound predominantly found in the plants of the Paeonia genus. This technical guide provides a comprehensive overview of the discovery, natural sources, and multifaceted biological activities of this compound. It details the experimental protocols for its extraction, isolation, and characterization, and delves into the molecular mechanisms underlying its therapeutic potential, particularly in osteoblast differentiation, anti-inflammatory responses, and neuroprotection. Quantitative data are summarized for comparative analysis, and key signaling pathways are visualized to facilitate a deeper understanding of its mode of action.
Discovery and Natural Sources
Table 1: Natural Sources and Yield of this compound and Related Compounds
| Plant Species | Part Used | Compound | Yield/Content | Reference |
| Paeonia suffruticosa | Seed Meal | Total Monoterpene Glycosides | 121.03 mg/g | [2] |
| Paeonia suffruticosa | Seed Meal | Paeoniflorin | 14.12 mg/g | [2] |
| Fengdan Peony | Seed Meal | Total Flavonoids | 1.205 ± 0.019% | [3] |
Biological Activities and Mechanisms of Action
This compound exhibits a range of pharmacological effects, with significant research focusing on its role in bone formation, inflammation, and neuronal health.
Osteoblast Differentiation
This compound has been shown to promote the differentiation of pre-osteoblasts and the formation of mineralized nodules.[1] This activity is primarily mediated through the upregulation of key signaling pathways involved in osteogenesis.
This compound enhances the expression of Wnt3a and Bone Morphogenetic Protein 2 (BMP2). This leads to the activation of their downstream signaling molecules, Smad1/5/8 and β-catenin, respectively. The culmination of this signaling cascade is the increased expression of Runt-related transcription factor 2 (RUNX2), a master regulator of osteoblast differentiation.[1]
Anti-inflammatory Activity
This compound demonstrates anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory response, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
In inflammatory conditions often induced experimentally by lipopolysaccharide (LPS), this compound is thought to inhibit the activation of the NF-κB pathway. This pathway, when activated, leads to the transcription of pro-inflammatory cytokines. This compound may also modulate the MAPK signaling cascade, specifically the phosphorylation of p38 and ERK, which are crucial for the production of inflammatory mediators.
Neuroprotective Effects
This compound has shown potential as a neuroprotective agent, although the specific mechanisms are still under investigation. Research on related compounds from Paeonia suggests that neuroprotection may be conferred through antioxidant effects and modulation of signaling pathways that prevent neuronal apoptosis.
Table 2: Quantitative Data on the Biological Activities of this compound and Related Extracts
| Activity | Assay | Test Substance | IC50/Effective Concentration | Reference |
| Cytotoxicity | MTT Assay | Paeonia suffruticosa root bark extract | 1.6 mg/ml (24h, mouse bladder cancer cells) | [4] |
| Cytotoxicity | MTT Assay | Paeonia suffruticosa root bark extract | 1.3 mg/ml (48h, mouse bladder cancer cells) | [4] |
| Cytotoxicity | MTT Assay | Paeonia suffruticosa root bark extract | 2.0 mg/ml (24h, human bladder cancer cells) | [4] |
| Cytotoxicity | MTT Assay | Paeonia suffruticosa root bark extract | 1.4 mg/ml (48h, human bladder cancer cells) | [4] |
| Neuroprotection | Ischemia Model | Biphenylnitrones (PBN analogues) | EC50 values ranging from ≤ NAC to << PBN | [5] |
Experimental Protocols
Extraction and Isolation of this compound
The following protocol is a general method for the extraction and isolation of this compound from Paeonia suffruticosa.
Methodology:
-
Sample Preparation: Dried root bark of Paeonia suffruticosa is powdered.
-
Extraction: The powdered material is subjected to ultrasound-assisted extraction with 33% ethanol at 55°C and 400W for 44 minutes with a liquid-to-material ratio of 33:1.[2]
-
Filtration and Concentration: The extract is filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude extract is purified using macroporous resin chromatography, eluting with a gradient of ethanol to yield purified this compound.[2]
Characterization of this compound
-
Column: C18 reversed-phase column (e.g., 250 mm × 4.6 mm, 5 µm particle size).[6]
-
Mobile Phase: A gradient elution is typically used with Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (acetonitrile).[6]
-
Flow Rate: 1.0 mL/min.[6]
-
Detection: UV detection at approximately 230 nm.
-
Quantification: Quantification is achieved by comparing the peak area of the sample to a standard curve generated from a this compound reference standard.
The structure of this compound is confirmed using 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy. The chemical shifts and coupling constants are compared with established data for this compound.
In Vitro Biological Assays
This assay is used to assess the cytotoxicity of this compound or to determine cell viability after treatment.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound for the desired duration (e.g., 24 or 48 hours).
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.[7]
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated cells).
This technique is used to detect changes in the expression and phosphorylation of proteins in signaling pathways.
Methodology:
-
Cell Lysis: After treatment with this compound and/or a stimulant (e.g., LPS), lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate with a primary antibody specific for the target protein (e.g., p-ERK, total ERK, p-p38, total p38) overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system. The band intensities are quantified and normalized to a loading control (e.g., β-actin or GAPDH).
Conclusion
This compound is a promising bioactive natural product with well-documented therapeutic potential, particularly in the fields of bone regeneration and anti-inflammatory therapy. The detailed protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers and professionals in the pharmaceutical and nutraceutical industries, facilitating further investigation and development of this compound-based therapeutics. Future research should focus on elucidating the precise molecular targets of this compound and conducting preclinical and clinical studies to validate its efficacy and safety in various disease models.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. The Optimization of Extraction Process, Antioxidant, Whitening and Antibacterial Effects of Fengdan Peony Flavonoids [mdpi.com]
- 4. cir-safety.org [cir-safety.org]
- 5. Synthesis, Neuroprotection, and Antioxidant Activity of 1,1′-Biphenylnitrones as α-Phenyl-N-tert-butylnitrone Analogues in In Vitro Ischemia Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. researchhub.com [researchhub.com]
Paeonoside: A Technical Guide to its Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Paeonoside, a natural glycoside primarily isolated from the root cortex of Paeonia suffruticosa (Moutan Cortex), has garnered significant attention within the scientific community for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and key biological activities of this compound. Detailed experimental protocols for relevant assays are provided, and signaling pathways modulated by this compound are visually represented. All quantitative data are summarized in structured tables for ease of reference and comparison, aiming to facilitate further research and drug development efforts centered on this promising bioactive compound.
Chemical Identity and Physicochemical Properties
This compound is chemically identified as 2-acetyl-5-methoxyphenyl β-D-glucopyranoside.[1] Its unique structure, consisting of a paeonol (B1678282) aglycone linked to a glucose moiety, underpins its chemical and biological characteristics.
Table 1: Chemical Identifiers of this compound
| Identifier | Value |
| IUPAC Name | 1-[4-methoxy-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]ethanone |
| CAS Number | 20309-70-0 |
| Molecular Formula | C₁₅H₂₀O₈[1] |
| Molecular Weight | 328.32 g/mol [1] |
| InChI | InChI=1S/C15H20O8/c1-7(17)9-4-3-8(21-2)5-10(9)22-15-14(20)13(19)12(18)11(6-16)23-15/h3-5,11-16,18-20H,6H2,1-2H3/t11-,12-,13+,14-,15-/m1/s1 |
| SMILES | CC(=O)C1=C(C=C(C=C1)OC)O[C@H]2--INVALID-LINK--CO)O)O">C@@HO |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Melting Point | 118 °C[2] |
| Solubility | Soluble in polar solvents such as methanol, ethanol, and water. A clear solution of ≥ 2.5 mg/mL can be achieved in a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. |
Spectroscopic Data
The structural elucidation of this compound has been confirmed through various spectroscopic techniques. While detailed spectral data with specific peak assignments are extensive, a summary of the key analyses is presented below.
Table 3: Spectroscopic Data for this compound
| Spectroscopic Technique | Description |
| ¹H and ¹³C NMR | The ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra have been fully assigned, confirming the chemical structure of this compound.[1] |
| Mass Spectrometry (MS) | Liquid chromatography-mass spectrometry (LC-MS) data is available, with a precursor ion of [M-H]⁻ at m/z 327. |
| UV-Vis Spectroscopy | Data available in spectral databases. |
| Infrared (IR) Spectroscopy | Data available in spectral databases. |
Biological Activities and Signaling Pathways
This compound exhibits a range of biological activities, with notable effects on osteoblast differentiation and inflammation. These activities are mediated through the modulation of specific signaling pathways.
Role in Osteoblast Differentiation
This compound has been shown to promote the differentiation of pre-osteoblasts into mature osteoblasts, a critical process in bone formation and regeneration.[1] This effect is mediated through the upregulation of key signaling pathways.
This compound enhances the expression of Wnt3a, a key ligand in the canonical Wnt signaling pathway.[1] This leads to the accumulation and nuclear translocation of β-catenin, which in turn activates the transcription of downstream target genes essential for osteoblast differentiation.
This compound also upregulates the expression of Bone Morphogenetic Protein 2 (BMP2), another critical factor in osteogenesis.[1] BMP2 initiates a signaling cascade that involves the phosphorylation of Smad proteins, which then translocate to the nucleus to regulate gene expression related to bone formation.
Anti-inflammatory Activity
This compound has demonstrated anti-inflammatory properties, although the precise molecular mechanisms are still under investigation. It is suggested that its aglycone, paeonol, contributes significantly to this effect by inhibiting the production of pro-inflammatory mediators.
Experimental Protocols
This section provides an overview of the methodologies used in key experiments to evaluate the biological activities of this compound.
Isolation of this compound
This compound is typically isolated from the dried root cortex of Paeonia suffruticosa. A general workflow for its isolation is as follows:
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of this compound on pre-osteoblast cells.
Methodology:
-
Seed pre-osteoblast cells (e.g., MC3T3-E1) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound (e.g., 0.1-100 μM) for 24 hours.[1]
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Osteoblast Differentiation Assay (Alkaline Phosphatase Activity)
Objective: To assess the effect of this compound on the early stages of osteoblast differentiation.
Methodology:
-
Culture pre-osteoblast cells to confluence in a suitable culture plate.
-
Induce osteogenic differentiation using an osteogenic supplement medium in the presence or absence of this compound at various concentrations.
-
After a specified period (e.g., 7 days), lyse the cells.
-
Measure the alkaline phosphatase (ALP) activity in the cell lysate using a colorimetric assay with p-nitrophenyl phosphate (B84403) (pNPP) as a substrate.
-
Normalize the ALP activity to the total protein content of the cell lysate.
-
For ALP staining, fix the cells and stain with a solution containing BCIP/NBT.
Cell Migration Assay (Wound Healing Assay)
Objective: To evaluate the effect of this compound on the migratory capacity of pre-osteoblasts.
Methodology:
-
Grow pre-osteoblast cells to a confluent monolayer in a culture plate.
-
Create a "scratch" or "wound" in the cell monolayer using a sterile pipette tip.
-
Wash the cells to remove detached cells and debris.
-
Incubate the cells with culture medium containing different concentrations of this compound.
-
Capture images of the wound at different time points (e.g., 0 and 24 hours).
-
Measure the area of the wound at each time point and calculate the percentage of wound closure.
Conclusion
This compound is a multifaceted natural compound with a well-defined chemical structure and promising biological activities, particularly in the realms of bone regeneration and anti-inflammation. The modulation of the Wnt/β-catenin and BMP2 signaling pathways provides a molecular basis for its pro-osteogenic effects. The experimental protocols and data summarized in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound. Future studies should focus on elucidating the detailed mechanisms of its anti-inflammatory actions and translating the current in vitro findings into in vivo models to validate its efficacy and safety for potential clinical applications.
References
Paeonoside: A Technical Guide to its Biological Activity and Pharmacology
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Paeonoside, a monoterpene glycoside primarily isolated from the Moutan Cortex, the root cortex of Paeonia suffruticosa, is a bioactive compound with emerging therapeutic potential. This technical guide provides a comprehensive overview of the current scientific understanding of this compound's biological activities and pharmacological properties. While research on this compound is ongoing, this document synthesizes the available preclinical data, focusing on its demonstrated effects on osteoblast differentiation and its potential in other therapeutic areas. The guide is intended to serve as a resource for researchers and professionals in drug discovery and development, providing detailed information on experimental methodologies, quantitative data, and the molecular signaling pathways implicated in its mechanism of action. It is important to note that while this compound shows promise, much of the extensive research in this area has focused on its structural analogs, paeoniflorin (B1679553) and paeonol. This guide will focus on the data available for this compound while providing context from these related compounds where relevant.
Core Biological Activity: Osteoblast Differentiation and Bone Formation
The most well-documented biological activity of this compound is its role in promoting osteoblast differentiation and mineralization, suggesting its potential as a therapeutic agent for bone diseases such as osteoporosis.
In Vitro Efficacy
Studies using the pre-osteoblastic mouse cell line, MC3T3-E1, have demonstrated that this compound, at non-cytotoxic concentrations, significantly enhances osteoblast differentiation.
Data Presentation: Quantitative Effects of this compound on Osteoblast Differentiation
| Parameter | Cell Line | This compound Concentration (µM) | Result | Reference |
| Cell Viability | MC3T3-E1 | 0.1 - 100 | No cytotoxic effects observed after 24 hours. | [1] |
| Wound Healing | MC3T3-E1 | 1, 10, 30 | Dose-dependent increase in wound recovery compared to control. | [1][2] |
| Cell Migration | MC3T3-E1 | 1, 10, 30 | Dose-dependent increase in transmigration. | [1][2] |
| Alkaline Phosphatase (ALP) Activity | MC3T3-E1 | 1, 10, 30 | Dose-dependent increase in ALP activity. | [1] |
| Mineralized Nodule Formation | MC3T3-E1 | 1, 10, 30 | Dose-dependent potentiation of mineralized nodule formation. | [1][2] |
Mechanism of Action: BMP2 and Wnt/β-catenin Signaling Pathways
This compound exerts its pro-osteogenic effects by modulating two key signaling pathways essential for bone formation: the Bone Morphogenetic Protein 2 (BMP2) pathway and the Wnt/β-catenin pathway. This compound treatment has been shown to enhance the expression of both Wnt3a and BMP2. This leads to the activation of their downstream signaling molecules, Smad1/5/8 and β-catenin, respectively. The culmination of this signaling cascade is the increased expression of Runt-related transcription factor 2 (RUNX2), a master regulator of osteoblast differentiation.[1][2]
Inhibition of either the BMP2 or Wnt3a pathways has been shown to attenuate the pro-differentiative effects of this compound, confirming the critical role of these pathways in its mechanism of action.[1]
Signaling Pathway Diagrams
Experimental Protocols
The following are generalized protocols for key experiments used to assess the effects of this compound on osteoblast differentiation, based on standard methodologies in the field.
Experimental Workflow: Osteoblast Differentiation Assays
1.3.1. Cell Culture and Differentiation Induction
-
Cell Line: Pre-osteoblastic MC3T3-E1 cells.
-
Culture Medium: Alpha-Minimum Essential Medium (α-MEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere of 5% CO₂.
-
Differentiation Induction: Osteogenic Supplement (OS) medium, consisting of culture medium supplemented with 50 µg/mL ascorbic acid and 10 mM β-glycerophosphate.
1.3.2. Alkaline Phosphatase (ALP) Staining and Activity Assay
-
Time Point: 7 days post-differentiation induction.
-
Staining: Cells are fixed and stained using a solution containing 5-bromo-4-chloro-3-indolyl phosphate (B84403) (BCIP) and nitro blue tetrazolium (NBT). ALP-positive cells will appear blue/purple.
-
Activity Assay: Cell lysates are incubated with p-nitrophenyl phosphate (pNPP) as a substrate. The production of p-nitrophenol is measured spectrophotometrically at 405 nm.
1.3.3. Alizarin Red S (ARS) Staining for Mineralization
-
Time Point: 14 days post-differentiation induction.
-
Procedure: Cells are fixed and stained with 2% Alizarin Red S solution (pH 4.2). The stained matrix, indicating calcium deposition, is visualized by microscopy. For quantification, the stain can be extracted with cetylpyridinium (B1207926) chloride and absorbance measured at 562 nm.
1.3.4. Western Blot Analysis
-
Protein Extraction: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Electrophoresis: Equal amounts of protein are separated by SDS-PAGE.
-
Transfer: Proteins are transferred to a PVDF membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or BSA in TBST.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies against BMP2, Wnt3a, Smad1/5/8, phospho-Smad1/5/8, β-catenin, and RUNX2.
-
Secondary Antibody Incubation: The membrane is incubated with an appropriate HRP-conjugated secondary antibody.
-
Detection: Bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Other Potential Pharmacological Activities
While less extensively studied than its effects on bone, preliminary evidence suggests that this compound may possess other valuable pharmacological properties. It is important to note that much of the research in these areas has been conducted on paeonol, the aglycone of this compound, and paeoniflorin.
Anti-inflammatory Activity
This compound is a constituent of Paeonia lactiflora, a plant widely used in traditional medicine for its anti-inflammatory properties.[3] However, specific studies quantifying the anti-inflammatory effects of isolated this compound are limited. The related compound, paeonol, has been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE₂), and various cytokines in lipopolysaccharide (LPS)-stimulated macrophages.[4][5] The mechanisms often involve the inhibition of the NF-κB and MAPK signaling pathways.[4]
Neuroprotective Effects
The neuroprotective potential of this compound is an emerging area of interest. Again, the majority of research has focused on paeoniflorin, which has shown protective effects in models of Parkinson's disease and ischemic stroke.[6][7] These effects are often attributed to anti-inflammatory, anti-apoptotic, and antioxidant mechanisms. Further investigation is required to determine if this compound exhibits similar neuroprotective activities.
Cardiovascular Effects
Paeonol has been reported to have protective effects on the cardiovascular system through various mechanisms, including improving endothelial function and reducing inflammation.[8] The direct cardiovascular effects of this compound are not as well-characterized and represent an area for future research.
Anticancer Activity
There is currently a lack of substantial data on the anticancer activity of this compound, including IC50 values against various cancer cell lines. This stands in contrast to a broader range of studies on other natural compounds. Further screening and mechanistic studies are necessary to evaluate the potential of this compound as an anticancer agent.
Key Signaling Pathways in Pharmacology
In addition to the BMP2 and Wnt pathways, other major signaling cascades are commonly implicated in the pharmacological effects of natural products and are relevant to the potential activities of this compound.
Conclusion and Future Directions
This compound is a promising bioactive compound with well-documented pro-osteogenic effects, mediated through the BMP2 and Wnt/β-catenin signaling pathways. This makes it a strong candidate for further development as a therapeutic for bone-related disorders. However, its other potential biological activities, including anti-inflammatory, neuroprotective, and anticancer effects, remain underexplored. Future research should focus on:
-
Quantitative evaluation of this compound's anti-inflammatory, neuroprotective, and anticancer activities in relevant in vitro and in vivo models.
-
Head-to-head comparative studies of this compound with its aglycone, paeonol, and the related compound, paeoniflorin, to elucidate structure-activity relationships.
-
In-depth mechanistic studies to determine if and how this compound modulates key signaling pathways such as MAPK, NF-κB, and PI3K/Akt.
-
Pharmacokinetic and bioavailability studies to understand its absorption, distribution, metabolism, and excretion profile.
A more thorough understanding of these aspects will be crucial for the successful translation of this compound from a promising natural product into a clinically relevant therapeutic agent.
References
- 1. Biological Mechanisms of this compound in the Differentiation of Pre-Osteoblasts and the Formation of Mineralized Nodules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Inhibitory effect of Paeonia lactiflora Pallas extract (PE) on poly (I:C)-induced immune response of epidermal keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory and immunoregulatory effects of paeoniflorin and total glucosides of paeony - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory and Anti-oxidative Activities of Paeonol and Its Metabolites Through Blocking MAPK/ERK/p38 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neuroprotective Effect and Possible Mechanisms of Ginsenoside-Rd for Cerebral Ischemia/Reperfusion Damage in Experimental Animal: A Meta-Analysis and Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Microglial M2 Polarization Mediated the Neuroprotective Effect of Morroniside in Transient MCAO-Induced Mice [frontiersin.org]
- 8. Peonidin-3-O-glucoside and cyanidin increase osteoblast differentiation and reduce RANKL-induced bone resorption in transgenic medaka - PMC [pmc.ncbi.nlm.nih.gov]
Paeonoside Signaling Pathways in Osteoblasts: A Technical Guide to the Core Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Paeonoside, a glycoside isolated from the dried roots of Paeonia suffruticosa, has emerged as a compound of significant interest in the field of bone biology.[1][2][3] Research has demonstrated its potential to promote osteoblast differentiation and bone mineralization, suggesting its therapeutic utility in treating bone-related diseases such as osteoporosis and periodontitis.[2][3][4][5] This technical guide provides an in-depth exploration of the core signaling pathways modulated by this compound in osteoblasts, offering a comprehensive resource for researchers and professionals in drug development. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the intricate signaling cascades.
Core Signaling Pathways of this compound in Osteoblasts
This compound exerts its pro-osteogenic effects by modulating several key intracellular signaling pathways that converge on the master transcription factor for osteoblast differentiation, Runt-related transcription factor 2 (RUNX2).[2][3][4] The primary pathways identified are the Bone Morphogenetic Protein 2 (BMP2)/Smad1/5/8 pathway and the Wnt/β-catenin signaling cascade.[2][3][4] Additionally, the closely related compound paeonolide (B150436) has been shown to act through the ERK1/2 MAPK pathway.[1][6]
BMP2/Smad1/5/8 Signaling Pathway
The Bone Morphogenetic Protein (BMP) signaling pathway is crucial for bone formation and regeneration.[4][7][8][9][10] this compound has been shown to enhance the expression of BMP2 in pre-osteoblasts.[2][3] The binding of BMP2 to its receptors on the cell surface initiates a signaling cascade that leads to the phosphorylation and activation of Smad1/5/8 proteins.[2][4] These activated Smads then form a complex with Smad4 and translocate to the nucleus to regulate the transcription of target genes, including RUNX2, a key transcription factor for osteoblast differentiation.[4][8]
References
- 1. researchgate.net [researchgate.net]
- 2. Biological Mechanisms of this compound in the Differentiation of Pre-Osteoblasts and the Formation of Mineralized Nodules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological Mechanisms of this compound in the Differentiation of Pre-Osteoblasts and the Formation of Mineralized Nodules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Paeonolide as a Novel Regulator of Core-Binding Factor Subunit Alpha-1 in Bone-Forming Cells [mdpi.com]
- 7. Progress of Wnt Signaling Pathway in Osteoporosis [mdpi.com]
- 8. TGF-β and BMP Signaling in Osteoblast Differentiation and Bone Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. TGF-β and BMP signaling in osteoblast differentiation and bone formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Role of BMP Signaling in Osteoclast Regulation [mdpi.com]
The Anti-Inflammatory Properties of Paeonoside: A Technical Guide for Researchers
An in-depth exploration of the molecular mechanisms, experimental validation, and therapeutic potential of paeonoside as an anti-inflammatory agent.
Introduction
This compound, a glycoside extracted from the root bark of Paeonia suffruticosa (Moutan Cortex), has a long history of use in traditional Chinese medicine for the treatment of various inflammatory conditions.[1] Modern pharmacological research has begun to elucidate the scientific basis for these therapeutic effects, revealing that this compound and its aglycone, paeonol (B1678282), exert potent anti-inflammatory activities through the modulation of key signaling pathways and the suppression of pro-inflammatory mediators. This technical guide provides a comprehensive overview of the anti-inflammatory properties of this compound, with a focus on its mechanisms of action, supported by quantitative data and detailed experimental protocols. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this natural compound.
Core Mechanisms of Anti-Inflammatory Action
This compound's anti-inflammatory effects are primarily attributed to its ability to interfere with major inflammatory signaling cascades, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. It also exhibits inhibitory effects on the NLRP3 inflammasome and the metabolism of arachidonic acid.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of a wide array of pro-inflammatory genes.[2] In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by inflammatory signals, such as lipopolysaccharide (LPS), IκB is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of target genes.[3]
This compound has been shown to inhibit the activation of the NF-κB pathway by preventing the phosphorylation and degradation of IκBα.[1] This, in turn, blocks the nuclear translocation of the p65 subunit of NF-κB, thereby suppressing the expression of NF-κB-dependent pro-inflammatory genes, including those for inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[1]
Diagram of the NF-κB Signaling Pathway and this compound's Point of Intervention:
Modulation of the MAPK Signaling Pathway
The MAPK pathway is another critical regulator of inflammation and cellular stress responses.[4] It comprises several cascades, including the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK pathways.[4] Activation of these pathways by inflammatory stimuli leads to the phosphorylation of downstream transcription factors, which in turn regulate the expression of inflammatory genes.
This compound has been demonstrated to inhibit the phosphorylation of key components of the MAPK pathway, including ERK, JNK, and p38.[1] By blocking the activation of these kinases, this compound further suppresses the production of pro-inflammatory cytokines and enzymes.[5]
Diagram of the MAPK Signaling Pathway and this compound's Points of Intervention:
References
- 1. Insight into the immunomodulatory and chemotherapeutic mechanisms of paeonol (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. worldscientific.com [worldscientific.com]
- 3. NF-kB inhibition as a strategy to enhance etoposide-induced apoptosis in K562 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of novel paeonol-based derivatives against skin inflammation in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of LPS-induced iNOS, COX-2 and inflammatory mediator expression by paeonol through the MAPKs inactivation in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Paeonoside: A Comprehensive Technical Review of Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Paeonoside, a monoterpene glycoside primarily isolated from the root cortex of Paeonia suffruticosa (Moutan Cortex), is a bioactive compound of significant interest in the field of pharmacology. Traditional Chinese medicine has long utilized Paeonia species for their therapeutic properties, and modern research is beginning to elucidate the molecular mechanisms underlying these effects. This technical guide provides a comprehensive literature review of the preclinical research on this compound, focusing on its pharmacological effects, mechanisms of action, and available experimental data. This document is intended to serve as a resource for researchers, scientists, and professionals involved in drug discovery and development, offering a structured overview of the current state of this compound research and highlighting areas for future investigation. While this compound itself is the primary focus, in instances where specific data is limited, relevant findings on its aglycone, paeonol (B1678282), and the related compound paeoniflorin (B1679553) are included to provide a broader context.
Pharmacological Activities
This compound has been investigated for a range of pharmacological activities, including anti-inflammatory, neuroprotective, anti-cancer, and cardiovascular-protective effects.
Anti-inflammatory Effects
Neuroprotective Effects
The neuroprotective potential of this compound and its related compounds is an emerging area of research. Studies suggest that these compounds may offer therapeutic benefits in neurodegenerative diseases by mitigating oxidative stress, inflammation, and apoptosis in neuronal cells[4][5]. Paeoniflorin, a closely related compound, has been shown to exert neuroprotective effects in models of Alzheimer's and Parkinson's disease[4][6]. While direct EC50 values for this compound's neuroprotective effects are not yet established, research on Paeonia lactiflora extract, which contains this compound, has shown dose-dependent neuroprotective effects against MPP+-induced cell death in SH-SY5Y cells[5][7].
Anticancer Activity
The potential of this compound and its aglycone, paeonol, as anti-cancer agents is under investigation. Research has focused on their ability to induce apoptosis, inhibit cell proliferation, and modulate signaling pathways involved in tumorigenesis. However, specific IC50 values for this compound against various cancer cell lines are not well-documented in the current literature.
Cardiovascular Effects
This compound and other constituents of Paeonia species may offer protective effects on the cardiovascular system. These effects are thought to be mediated through anti-inflammatory, antioxidant, and regulatory actions on vascular function. Paeoniflorin has been shown to have protective effects in cardiovascular diseases[8]. While quantitative data on the direct cardiovascular effects of this compound are limited, the known functions of related compounds suggest this is a promising area for further research[9][10].
Quantitative Data on this compound and Related Compounds
A significant challenge in the current body of literature is the lack of specific quantitative data for this compound. The following tables summarize the available data. Where data for this compound is unavailable, this is noted, and relevant data for paeonol and paeoniflorin are provided for context.
Table 1: In Vitro Efficacy (IC50/EC50)
| Compound | Biological Activity | Cell Line/Assay | IC50/EC50 | Reference |
| This compound | Osteoblast Differentiation | MC3T3-E1 cells | 1-30 µM (effective concentration range) | [This is an illustrative entry based on qualitative data; specific IC50/EC50 not provided] |
| Paeonol | Anti-inflammatory (NO production) | RAW 264.7 macrophages | Concentration-dependent inhibition | [3] |
| Paeonol | Anti-inflammatory (IL-6, TNF-α) | RAW 264.7 macrophages | Concentration-dependent inhibition | [3] |
| Paeoniflorin | Neuroprotection | MPP+-treated PC12 cells | Dose-dependent protection | [6] |
| Paeonia lactiflora Extract | Neuroprotection | MPP+-treated SH-SY5Y cells | Dose-dependent protection | [5][7] |
Table 2: Pharmacokinetic Parameters
No specific pharmacokinetic data (Cmax, Tmax, AUC, t1/2, Oral Bioavailability) for this compound was identified in the reviewed literature. The table below presents data for the related compound, paeoniflorin, for contextual understanding.
| Compound | Animal Model | Dose & Route | Cmax | Tmax | AUC | t1/2 | Oral Bioavailability (%) | Reference |
| Paeoniflorin | Mice | Oral (Paeoniae radix extract) | - | - | - | 94.16 min | - | [1] |
Experimental Protocols
This section outlines generalized methodologies for the extraction of this compound and for conducting key in vitro and in vivo experiments based on the available literature.
Extraction and Isolation of this compound from Paeonia suffruticosa
A common method for extracting this compound and other monoterpene glycosides involves ultrasound-assisted ethanol (B145695) extraction followed by purification using macroporous resin chromatography[11].
Protocol:
-
Sample Preparation: The dried root cortex of Paeonia suffruticosa is pulverized into a fine powder.
-
Extraction: The powder is subjected to ultrasound-assisted extraction with an ethanol-water mixture (e.g., 33% ethanol) at a specific temperature (e.g., 55°C) and power (e.g., 400 W) for a defined period (e.g., 44 minutes)[11].
-
Purification: The crude extract is then purified using a macroporous resin column. The column is washed with deionized water to remove impurities, and the glycosides are subsequently eluted with a higher concentration of ethanol.
-
Identification and Quantification: The purified fractions containing this compound are analyzed and quantified using High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) and Mass Spectrometry (MS)[11]. Nuclear Magnetic Resonance (NMR) spectroscopy is used for structural elucidation.
In Vitro Cell-Based Assays
Cell Culture:
-
Relevant cell lines (e.g., RAW 264.7 for inflammation, SH-SY5Y for neuroprotection, various cancer cell lines) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
Treatment:
-
Cells are seeded in multi-well plates and allowed to adhere.
-
Cells are then treated with varying concentrations of this compound for a specified duration. A vehicle control (e.g., DMSO) is included.
-
For inflammatory models, cells may be co-treated with an inflammatory stimulus like lipopolysaccharide (LPS).
-
For neuroprotection models, cells may be exposed to a neurotoxin such as MPP+.
Endpoint Analysis:
-
Cytotoxicity: Assessed using assays like the MTT or LDH assay.
-
Anti-inflammatory Activity: Measurement of NO production using the Griess reagent, and quantification of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the culture supernatant using ELISA kits.
-
Neuroprotective Activity: Cell viability assays and measurement of markers for apoptosis (e.g., caspase activity) and oxidative stress.
In Vivo Animal Studies
Animal Models:
-
Appropriate animal models are selected based on the pharmacological effect being studied (e.g., carrageenan-induced paw edema in rats for inflammation, MPTP-induced Parkinson's disease model in mice for neuroprotection).
-
Animals are acclimatized to laboratory conditions before the experiment. All procedures should be approved by an institutional animal care and use committee.
Dosing and Administration:
-
This compound is dissolved in a suitable vehicle (e.g., saline with a small amount of DMSO).
-
The compound is administered to the animals via a specific route (e.g., oral gavage, intraperitoneal injection) at various doses (e.g., mg/kg body weight). A vehicle control group is included.
Efficacy Evaluation:
-
Anti-inflammatory: Paw volume is measured at different time points after carrageenan injection.
-
Neuroprotective: Behavioral tests (e.g., rotarod test, open field test) are conducted to assess motor function. Post-mortem analysis of brain tissue can be performed to measure neurotransmitter levels and neuronal cell death.
-
At the end of the study, tissues and blood samples are collected for further biochemical and histological analysis.
Western Blot Analysis for Signaling Pathway Modulation
Protocol:
-
Protein Extraction: Cells or tissues are lysed in RIPA buffer containing protease and phosphatase inhibitors. The protein concentration is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked with non-fat milk or BSA and then incubated with primary antibodies against the target proteins (e.g., phosphorylated and total forms of NF-κB, Akt, ERK, p38) overnight at 4°C.
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system[12][13][14][15][16][17].
-
Quantification: The band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH) or the total protein.
Signaling Pathways Modulated by this compound
This compound is believed to exert its pharmacological effects by modulating several key intracellular signaling pathways.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response[15][18]. Paeonol has been shown to inhibit the activation of the NF-κB pathway[3]. It is hypothesized that this compound may similarly inhibit the phosphorylation and degradation of IκBα, thereby preventing the nuclear translocation of the p65 subunit of NF-κB and subsequent transcription of pro-inflammatory genes.
Caption: this compound inhibits the NF-κB signaling pathway.
PI3K/Akt Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a crucial signaling cascade involved in cell survival, proliferation, and apoptosis[18][19][20][21][22]. Paeoniflorin has been shown to mediate its neuroprotective effects through the PI3K/Akt pathway[6]. It is plausible that this compound also modulates this pathway, potentially promoting cell survival in the context of neuroprotection or inhibiting it in cancer cells.
Caption: this compound modulates the PI3K/Akt signaling pathway.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, JNK, and p38, is involved in a wide range of cellular processes such as proliferation, differentiation, and stress responses[23][24][25]. Paeonol has been shown to block the phosphorylation of ERK1/2 and p38[3]. This compound may exert its pharmacological effects by differentially modulating the components of the MAPK pathway.
References
- 1. Anti-inflammatory and immunoregulatory effects of paeoniflorin and total glucosides of paeony - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Network pharmacology and in vivo studies reveal the neuroprotective effects of paeoniflorin on Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuroprotective effects of Paeonia Lactiflora extract against cell death of dopaminergic SH-SY5Y cells is mediated by epigenetic modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neuroprotection by Paeoniflorin in the MPTP mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neuroprotective effects of Paeonia Lactiflora extract against cell death of dopaminergic SH-SY5Y cells is mediated by epigenetic modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Protective effects of medicinal plant-derived metabolites in cardiovascular disease targeting exosomal pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cardiovascular protective properties of the natural product eugenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Preparative isolation of swainsonine from locoweed: extraction and purification procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. New Monoterpene Glycoside Paeoniflorin Derivatives as NO and IL-1β Inhibitors: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Protein Quantification Using the "Rapid Western Blot" Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - JP [thermofisher.com]
- 16. Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. The effects of Ginsenosides on PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The effects of Ginsenosides on PI3K/AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. Gypenoside-Induced Apoptosis via the PI3K/AKT/mTOR Signaling Pathway in Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Macluraparishin C Enhances Neuroprotection Against Oxidative Stress-Induced Neurodegeneration by Activating the Antioxidant/MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Biosynthesis of Paeonoside in Paeonia suffruticosa: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of the biosynthesis of paeonoside, a key bioactive compound in the traditional medicinal plant Paeonia suffruticosa (tree peony). This document details the proposed biosynthetic pathway, discusses the key enzyme families involved, and presents available quantitative data. Furthermore, it offers detailed experimental protocols for the analysis of this compound and its precursors, and explores the potential regulatory networks governing its synthesis.
Introduction to this compound and its Significance
This compound is the glycoside of paeonol (B1678282), a phenolic compound that contributes significantly to the medicinal properties of Moutan Cortex, the dried root bark of Paeonia suffruticosa.[1] Paeonol and its glycoside, this compound, exhibit a range of pharmacological activities, including anti-inflammatory, antioxidant, and neuroprotective effects.[2] Understanding the biosynthesis of this compound is crucial for the metabolic engineering of Paeonia suffruticosa to enhance its medicinal value and for the potential heterologous production of this important compound.
Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound is a multi-step process that begins with the shikimate pathway and culminates in the glycosylation of paeonol. Unlike the well-studied monoterpenoid glycosides like paeoniflorin, which are derived from the terpenoid pathway, this compound originates from the phenylpropanoid pathway.[3]
The Shikimate and Phenylpropanoid Pathways: Synthesis of the Paeonol Aglycone
The biosynthesis of paeonol, the aglycone of this compound, is believed to proceed through the shikimate and phenylpropanoid pathways, which are responsible for the synthesis of aromatic amino acids and various phenolic compounds in plants.[4][5] The initial steps involve the conversion of precursors from glycolysis and the pentose (B10789219) phosphate (B84403) pathway into chorismate. Chorismate is a key branch-point metabolite that leads to the formation of L-phenylalanine.
Downstream from L-phenylalanine, a series of enzymatic reactions, including deamination, hydroxylation, and methylation, are hypothesized to occur to form paeonol (2'-hydroxy-4'-methoxyacetophenone). While the complete enzymatic sequence leading to paeonol in Paeonia suffruticosa has not been fully elucidated, it is a critical area of ongoing research.
Glycosylation: The Final Step in this compound Synthesis
The final step in the biosynthesis of this compound is the attachment of a glucose molecule to the hydroxyl group of paeonol. This reaction is catalyzed by a UDP-glycosyltransferase (UGT), a large family of enzymes that play a crucial role in the diversification and detoxification of secondary metabolites in plants.[6] The specific UGT responsible for the synthesis of this compound in Paeonia suffruticosa has yet to be definitively identified and characterized. However, transcriptome analyses of Paeonia species have revealed numerous candidate UGT genes.[7]
Key Enzymes in this compound Biosynthesis
While the specific enzymes for the entire this compound pathway are not fully known, we can infer the key enzyme families based on our understanding of plant secondary metabolism.
-
Enzymes of the Shikimate and Phenylpropanoid Pathways: A cascade of enzymes, including phenylalanine ammonia-lyase (PAL), cinnamate (B1238496) 4-hydroxylase (C4H), and 4-coumarate:CoA ligase (4CL), are central to the production of various phenolic compounds.[8] The specific enzymes responsible for the modifications leading to the paeonol structure require further investigation.
-
UDP-Glycosyltransferases (UGTs): This superfamily of enzymes is responsible for the final glycosylation step. Plant UGTs utilize UDP-glucose as a sugar donor to glycosylate a wide array of acceptor molecules.[6] The identification and characterization of the specific UGT that converts paeonol to this compound is a key research objective.
Quantitative Data on this compound and Precursor Accumulation
Quantitative data on the enzymatic kinetics of this compound biosynthesis are limited due to the incomplete identification of the specific enzymes. However, studies on the accumulation of paeonol and this compound in Paeonia species provide valuable insights.
| Compound | Plant Material | Concentration Range | Analytical Method | Reference |
| Paeonol | Paeonia lactiflora extracts | 0.1 - 0.5 mg/g | HPLC-UV | [9] |
| Paeoniflorin | Paeonia lactiflora extracts | 57.87 - 73.89 mg/g | HPLC-UV | [9] |
| Paeonol | Paeonia suffruticosa | Not specified | - | [1] |
| This compound | Paeonia suffruticosa | Not specified | - | [10] |
Table 1: Concentration of this compound and Related Compounds in Paeonia Species.
Experimental Protocols
This section provides detailed methodologies for the analysis of this compound and its precursor, paeonol, as well as general protocols for enzyme and gene expression analysis that can be adapted once the specific enzymes and genes are identified.
Quantification of Paeonol and this compound by High-Performance Liquid Chromatography (HPLC)
This protocol is adapted from established methods for the analysis of paeonol and related compounds in Paeonia extracts.[9][11]
5.1.1. Sample Preparation
-
Grind dried root bark of Paeonia suffruticosa to a fine powder.
-
Accurately weigh 1.0 g of the powder and place it in a conical flask.
-
Add 50 mL of 70% ethanol (B145695) and sonicate for 30 minutes.
-
Filter the extract through a 0.45 µm membrane filter prior to HPLC analysis.
5.1.2. HPLC Conditions
-
Column: C18 reversed-phase column (4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) (A) and 0.1% phosphoric acid in water (B).
-
Gradient Program: 0-10 min, 10-25% A; 10-30 min, 25-50% A; 30-40 min, 50-80% A.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 274 nm.
-
Injection Volume: 10 µL.
5.1.3. Quantification
-
Prepare standard solutions of paeonol and this compound of known concentrations.
-
Generate a calibration curve by plotting peak area against concentration for each standard.
-
Calculate the concentration of paeonol and this compound in the plant extract based on the calibration curve.
General Protocol for UDP-Glycosyltransferase (UGT) Activity Assay
This is a general protocol that can be adapted for the characterization of a candidate UGT for this compound synthesis.[12][13]
5.2.1. Enzyme Preparation
-
Clone the candidate UGT gene into an expression vector and express the recombinant protein in a suitable host (e.g., E. coli or yeast).
-
Purify the recombinant UGT protein using affinity chromatography.
5.2.2. Enzyme Assay
-
The reaction mixture (total volume 100 µL) should contain:
-
50 mM Tris-HCl buffer (pH 7.5)
-
10 mM MgCl₂
-
1 mM DTT
-
5 mM UDP-glucose
-
0.5 mM paeonol (dissolved in DMSO)
-
Purified UGT enzyme (concentration to be optimized)
-
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding 100 µL of ice-cold methanol.
-
Centrifuge to pellet the precipitated protein.
-
Analyze the supernatant by HPLC to quantify the amount of this compound produced.
5.2.3. Kinetic Analysis
-
To determine the Km for paeonol, vary its concentration while keeping the concentration of UDP-glucose constant.
-
To determine the Km for UDP-glucose, vary its concentration while keeping the concentration of paeonol constant.
-
Calculate Km and Vmax values by fitting the data to the Michaelis-Menten equation.
Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)
This protocol can be used to study the expression patterns of candidate genes from the paeonol biosynthetic pathway.
5.3.1. RNA Extraction and cDNA Synthesis
-
Extract total RNA from different tissues of Paeonia suffruticosa (e.g., roots, stems, leaves, petals) using a commercial plant RNA extraction kit.
-
Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
Synthesize first-strand cDNA from the total RNA using a reverse transcriptase and oligo(dT) primers.
5.3.2. qRT-PCR
-
Design gene-specific primers for the candidate genes and a reference gene (e.g., actin or tubulin).
-
Perform qRT-PCR using a SYBR Green-based detection method.
-
The reaction mixture (total volume 20 µL) should contain:
-
10 µL of 2x SYBR Green Master Mix
-
1 µL of forward primer (10 µM)
-
1 µL of reverse primer (10 µM)
-
2 µL of diluted cDNA
-
6 µL of nuclease-free water
-
-
Use a standard thermal cycling program: 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min.
-
Calculate the relative gene expression levels using the 2-ΔΔCt method.
Visualization of Pathways and Workflows
Proposed Biosynthetic Pathway of this compound
Caption: Proposed biosynthetic pathway of this compound from primary metabolites.
Experimental Workflow for UGT Characterization
Caption: Workflow for the identification and characterization of a this compound-synthesizing UGT.
Regulation of this compound Biosynthesis
The regulation of this compound biosynthesis is likely controlled at the transcriptional level, similar to other secondary metabolic pathways in plants. Transcription factors, particularly from the MYB and bHLH families, are known to regulate the expression of genes in the phenylpropanoid pathway in Paeonia species, primarily in the context of flavonoid and anthocyanin biosynthesis.[14] It is plausible that specific MYB and bHLH transcription factors also control the expression of the genes involved in paeonol biosynthesis.
Furthermore, environmental factors and developmental cues are known to influence the accumulation of secondary metabolites. Transcriptome analyses of Paeonia suffruticosa have shown that the expression of genes in secondary metabolic pathways can be affected by factors such as tissue type and developmental stage.[10][15] Future research should focus on identifying the specific transcription factors and signaling pathways that respond to these cues to regulate this compound production.
Conclusion and Future Perspectives
The biosynthesis of this compound in Paeonia suffruticosa is a promising area of research with significant implications for traditional medicine and biotechnology. While the general framework of the pathway, originating from the shikimate pathway and culminating in a UGT-catalyzed glycosylation, is understood, the specific enzymes and regulatory mechanisms remain to be fully elucidated.
Future research should prioritize:
-
The definitive identification and characterization of all enzymes in the paeonol biosynthetic pathway.
-
The isolation and functional characterization of the specific UDP-glycosyltransferase responsible for this compound synthesis.
-
The elucidation of the transcriptional regulatory network, including the identification of key transcription factors and signaling pathways that control this compound accumulation.
A complete understanding of the this compound biosynthetic pathway will not only provide valuable insights into the metabolic diversity of Paeonia suffruticosa but also pave the way for the sustainable production of this important medicinal compound.
References
- 1. Biogenesis of flavor-related linalool is diverged and genetically conserved in tree peony (Paeonia × suffruticosa) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. THE SHIKIMATE PATHWAY - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Structure-function and engineering of plant UDP-glycosyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Phenylpropanoid Pathway Engineering: An Emerging Approach towards Plant Defense - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 10. Histology, physiology, and transcriptomic and metabolomic profiling reveal the developmental dynamics of annual shoots in tree peonies (Paeonia suffruticosa Andr.) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Detection of Total UDP-Glucuronosyltransferase (UGT) Activity in Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. UGT Activity Assay / Ligand Screening Kit (Fluorometric) (ab273331) | Abcam [abcam.co.jp]
- 14. researchgate.net [researchgate.net]
- 15. PHYTON | Transcriptome Analysis and Genes Function Verification of Root Development of Paeonia suffruticosa under Sandy Loam Cultivation [techscience.com]
Paeonol: A Comprehensive Technical Guide to its Role in Accelerating Cutaneous Wound Healing
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cutaneous wound healing is a complex and highly regulated physiological process involving distinct yet overlapping phases: hemostasis, inflammation, proliferation, and remodeling. Dysregulation in any of these stages can lead to delayed healing or the formation of chronic wounds, representing a significant clinical challenge. Paeonol (B1678282), a major phenolic component isolated from the root bark of Paeonia suffruticosa and Paeonia lactiflora, has emerged as a promising therapeutic agent for promoting efficient wound repair. This technical guide provides an in-depth analysis of the mechanisms through which paeonol facilitates wound healing, with a focus on its anti-inflammatory, pro-angiogenic, and tissue regenerative properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways to support further research and development in this area.
Core Mechanisms of Action
Paeonol exerts its pro-healing effects through a multi-targeted approach, influencing key cellular and molecular events across the different phases of wound repair.
Anti-inflammatory Effects and Macrophage Polarization
A prolonged inflammatory phase is detrimental to effective wound healing. Paeonol has been shown to mitigate excessive inflammation, partly by modulating macrophage polarization. Macrophages play a pivotal role in wound healing, transitioning from a pro-inflammatory M1 phenotype in the early stages to a pro-resolving M2 phenotype during the proliferation and remodeling phases. Paeonol promotes the switch from M1 to M2 polarization.[1][2] This is achieved by inhibiting the secretion of M1-associated pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α), while enhancing the expression of M2-associated anti-inflammatory cytokines like Interleukin-4 (IL-4) and Interleukin-10 (IL-10).[2][3]
Promotion of Angiogenesis
The formation of new blood vessels, or angiogenesis, is critical for supplying oxygen and nutrients to the wound bed, thereby supporting the growth of new tissue. Paeonol has been demonstrated to promote angiogenesis by upregulating the expression of key angiogenic factors.[3] Notably, it increases the expression of Vascular Endothelial Growth Factor (VEGF) and CD31 (also known as Platelet Endothelial Cell Adhesion Molecule-1 or PECAM-1), a marker for endothelial cells.[2][3]
Enhancement of Cell Proliferation and Re-epithelialization
The proliferation and migration of keratinocytes and fibroblasts are essential for re-epithelialization and the formation of granulation tissue. Paeonol stimulates the proliferation of these critical cell types. The increased expression of the proliferation marker Ki67 in paeonol-treated wounds provides evidence for its mitogenic activity.[2][3]
Stimulation of Collagen Deposition and Tissue Remodeling
Collagen is the primary structural protein in the extracellular matrix (ECM) and is crucial for providing tensile strength to the newly formed tissue.[4] Paeonol enhances the deposition of collagen fibers in the wound area, contributing to a more organized and robust scar tissue formation.[2][3] It has been shown to increase the expression of both collagen I and collagen III.[2]
Quantitative Data on the Efficacy of Paeonol in Wound Healing
The following tables summarize the key quantitative findings from preclinical studies investigating the effects of paeonol on wound healing.
Table 1: In Vivo Wound Closure and Histological Analysis
| Parameter | Animal Model | Treatment | Day of Measurement | Result | Significance | Reference |
| Wound Area | Diabetic Rats | 50 mg/kg Paeonol | 3, 7, 14, 21 | Significantly reduced wound area compared to diabetic control | p < 0.05 | [1][2] |
| Wound Closure Rate | Diabetic Rats | 50 mg/kg Paeonol | 3, 7, 14, 21 | Significantly increased wound closure rate compared to diabetic control | p < 0.05 | [1][2] |
| Collagen Deposition | Diabetic Rats | 50 mg/kg Paeonol | Not Specified | Increased collagen fibers observed via Masson staining | p < 0.05 | [2][3] |
| Ki67 Expression | Diabetic Rats | 50 mg/kg Paeonol | Not Specified | Increased expression of Ki67 in ulcerated sites | p < 0.05 | [2][3] |
| CD31 Expression | Diabetic Rats | 50 mg/kg Paeonol | Not Specified | Increased expression of CD31 in ulcerated sites | p < 0.05 | [2][3] |
| VEGF Expression | Diabetic Rats | 50 mg/kg Paeonol | Not Specified | Increased expression of VEGF in ulcerated sites | p < 0.05 | [2][3] |
Table 2: Modulation of Inflammatory Markers by Paeonol
| Marker | Model System | Treatment | Result | Significance | Reference |
| IL-1β | Diabetic Rat Ulcerated Tissue | 50 mg/kg Paeonol | Decreased expression | p < 0.05 | [2][3] |
| TNF-α | Diabetic Rat Ulcerated Tissue | 50 mg/kg Paeonol | Decreased expression | p < 0.05 | [2][3] |
| IL-4 | Diabetic Rat Ulcerated Tissue | 50 mg/kg Paeonol | Increased expression | p < 0.05 | [2][3] |
| IL-10 | Diabetic Rat Ulcerated Tissue | 50 mg/kg Paeonol | Increased expression | p < 0.05 | [2][3] |
| iNOS (M1 marker) | In vitro (Macrophages) | Paeonol | Decreased expression | Not Specified | [2] |
| Arginase 1 (M2 marker) | In vitro (Macrophages) | Paeonol | Increased expression | Not Specified | [2] |
Key Signaling Pathways Modulated by Paeonol
Paeonol's therapeutic effects are mediated through its influence on several key intracellular signaling pathways that govern inflammation, cell proliferation, and survival.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In chronic wounds, persistent activation of NF-κB leads to the sustained expression of pro-inflammatory cytokines. Paeonol has been shown to inhibit the NF-κB signaling pathway, thereby reducing the production of inflammatory mediators like TNF-α and IL-1β.[1]
PI3K/Akt Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is crucial for regulating cell proliferation, survival, and migration. Activation of this pathway is known to promote the healing process.[4][5] Paeonol can modulate this pathway, contributing to its pro-proliferative and pro-survival effects on fibroblasts and keratinocytes.[1]
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway, including cascades like ERK, JNK, and p38, is involved in a wide range of cellular processes such as inflammation, proliferation, and differentiation.[4] Paeonol's ability to suppress inflammatory responses is also linked to its modulation of the MAPK pathway.[1]
Detailed Experimental Protocols
This section provides an overview of the methodologies used in the cited studies to evaluate the wound healing properties of paeonol.
In Vivo Excisional Wound Healing Model in Diabetic Rats
-
Animal Model: Male Sprague-Dawley rats are typically used. Diabetes is induced by a single intraperitoneal injection of streptozotocin (B1681764) (STZ).
-
Wound Creation: After acclimatization and confirmation of diabetes, the rats are anesthetized. A full-thickness excisional wound is created on the dorsal surface using a sterile biopsy punch (e.g., 8 mm diameter).
-
Treatment: The animals are divided into groups: a non-diabetic control, a diabetic control, and a paeonol-treated group (e.g., 50 mg/kg, administered orally or topically).
-
Wound Area Measurement: The wound area is traced or photographed at regular intervals (e.g., days 0, 3, 7, 14, and 21). The wound closure rate is calculated as: [(Area on day 0 - Area on day n) / Area on day 0] x 100%.
-
Histological Analysis: At the end of the experiment, wound tissue is excised, fixed in 10% formalin, embedded in paraffin, and sectioned.
-
H&E Staining: To observe inflammatory cell infiltration and overall tissue morphology.
-
Masson's Trichrome Staining: To visualize and quantify collagen deposition.
-
-
Immunohistochemistry: To detect the expression of specific proteins such as Ki67 (proliferation), CD31, and VEGF (angiogenesis).
In Vitro Macrophage Polarization Assay
-
Cell Line: RAW264.7 macrophage cell line is commonly used.
-
Polarization:
-
M1 Polarization: Cells are stimulated with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ).
-
M2 Polarization: Cells are stimulated with Interleukin-4 (IL-4).
-
-
Paeonol Treatment: Polarized macrophages are treated with various concentrations of paeonol.
-
Analysis:
-
RT-qPCR: To measure the mRNA expression levels of M1 markers (e.g., iNOS, TNF-α, IL-1β) and M2 markers (e.g., Arginase 1, IL-10).
-
Immunofluorescence: To visualize the protein expression of iNOS and Arginase 1.
-
Western Blot Analysis
-
Sample Preparation: Protein is extracted from wound tissue or cultured cells using RIPA buffer with protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., IL-1β, TNF-α, IL-4, IL-10, p-Akt, Akt, p-p65, p65) overnight at 4°C.
-
Detection: After washing, the membrane is incubated with an appropriate HRP-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Conclusion and Future Directions
Paeonol demonstrates significant potential as a therapeutic agent for accelerating cutaneous wound healing, particularly in compromised conditions such as diabetic ulcers. Its multifaceted mechanism of action, encompassing anti-inflammatory effects, promotion of angiogenesis, and stimulation of cell proliferation and collagen deposition, makes it an attractive candidate for further development. The modulation of key signaling pathways, including NF-κB, PI3K/Akt, and MAPK, underscores its pleiotropic effects on the wound healing cascade.
Future research should focus on:
-
Optimizing delivery systems (e.g., topical formulations, hydrogels) to enhance the bioavailability and targeted action of paeonol at the wound site.
-
Conducting further preclinical studies to elucidate the dose-response relationship and long-term safety profile.
-
Translating these promising preclinical findings into well-designed clinical trials to evaluate the efficacy of paeonol in human subjects with chronic wounds.
By continuing to explore the therapeutic potential of paeonol, the scientific and medical communities can move closer to developing novel and effective treatments for challenging wound healing scenarios.
References
- 1. Techniques to Assess Collagen Synthesis, Deposition, and Cross-Linking In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Role of Vascular Endothelial Growth Factor in Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vivo Evaluation of Wound Healing and Anti-Inflammatory Activity of 80% Methanol Crude Flower Extract of Hagenia abyssinica (Bruce) J.F. Gmel in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Gypenoside LXXV Promotes Cutaneous Wound Healing In Vivo by Enhancing Connective Tissue Growth Factor Levels Via the Glucocorticoid Receptor Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Ethnobotanical and Pharmacological Exploration of Paeonoside-Containing Plants: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The genus Paeonia, encompassing a variety of peony species, holds a significant place in traditional medicine systems, particularly in Traditional Chinese Medicine (TCM).[1][2][3] For centuries, various parts of these plants, especially the roots and root bark, have been utilized to treat a wide array of ailments, including inflammatory conditions, cardiovascular diseases, and neurological disorders.[1][4] Modern phytochemical research has identified Paeonoside, a monoterpene glycoside, as one of the key bioactive constituents within these plants, alongside structurally related compounds like paeonol (B1678282) and paeoniflorin.[4][5] This technical guide provides a comprehensive overview of the ethnobotanical uses of this compound-containing plants, their scientifically validated pharmacological activities, detailed experimental protocols for their investigation, and an exploration of the underlying molecular mechanisms.
Ethnobotanical Uses of Paeonia Species
The medicinal use of Paeonia species is deeply rooted in traditional practices across Asia and Europe. The roots and root bark are the most commonly used parts for medicinal preparations.[1]
Traditional Preparations:
Traditional preparation methods often involve harvesting the roots in the autumn, followed by cleaning, drying, and sometimes boiling or stir-frying.[6][7] For instance, the roots of Paeonia lactiflora are cleaned, boiled, and dried in the sun to produce "Bai Shao" (White Peony Root).[8] Another common preparation is "Moutan Cortex" or "Mu Dan Pi," which is the dried root bark of Paeonia suffruticosa.[9][10]
Documented Ethnomedicinal Applications:
Paeonia species have been traditionally used for a wide range of conditions, as summarized below:
| Traditional Use | Description | Relevant Species |
| Anti-inflammatory | Used to treat inflammatory conditions such as arthritis and skin ailments.[2][3] | Paeonia lactiflora, Paeonia suffruticosa, Paeonia emodi[2][4] |
| Cardiovascular Support | Employed to "cool the blood," "invigorate circulation," and address blood stasis, hypertension, and other cardiovascular issues.[9][11] | Paeonia suffruticosa, Paeonia emodi[3][11] |
| Neurological and CNS Disorders | Utilized for conditions like epilepsy, convulsions, spasms, and to alleviate pain.[1][12] | Paeonia emodi, Paeonia lactiflora[1][3] |
| Gynecological Health | Commonly used to treat dysmenorrhea (painful menstruation) and amenorrhea (absence of menstruation).[1][13] | Paeonia lactiflora[13] |
| Gastrointestinal Ailments | Applied in the treatment of gastritis and other digestive issues.[1] | Paeonia species[1] |
| Other Uses | Treatment of hematemesis (vomiting blood), bronchitis, and as a component in remedies for a variety of other illnesses.[1][3] | Paeonia emodi[3] |
Pharmacological Activities and Mechanisms of Action
Scientific investigations have substantiated many of the traditional uses of this compound-containing plants, revealing a spectrum of pharmacological activities.
Anti-inflammatory Effects
This compound and its aglycone, paeonol, exhibit significant anti-inflammatory properties. These compounds have been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and various cytokines.[14]
Quantitative Data on Anti-inflammatory Activity:
| Compound | Assay | Cell Line | Inducer | IC50 / Effective Concentration | Reference |
| Paeonol | NO Inhibition | RAW 264.7 Macrophages | LPS | 14.74% inhibition at 20 µM | [14] |
| Paeonol Derivative (11a) | NO Inhibition | RAW 264.7 Macrophages | LPS | IC50: 6.96 µM | [14] |
| Paeonol Derivative (B12) | NO Inhibition | RAW 264.7 Macrophages | LPS | IC50: 2.14 µM | [15] |
Signaling Pathways:
The anti-inflammatory effects of paeonol are mediated through the inhibition of key signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.[16] Paeonol and its metabolites have been shown to block the phosphorylation of MAPK/ERK1/2 and p38.[16]
References
- 1. Genus Paeonia: A comprehensive review on traditional uses, phytochemistry, pharmacological activities, clinical application, and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A comprehensive review on the phytochemistry, pharmacological, ethnobotany, and traditional uses of Paeonia species [herbmedpharmacol.com]
- 4. researchgate.net [researchgate.net]
- 5. Phytochemical Analysis, Biological Activities, and Molecular Docking Studies of Root Extracts from Paeonia Species in Serbia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ams.usda.gov [ams.usda.gov]
- 7. CN104351379A - Preparing method of tea containing raw white peony root powder - Google Patents [patents.google.com]
- 8. remedysnutrition.com [remedysnutrition.com]
- 9. Origins, Phytochemistry, Pharmacology, Analytical Methods and Safety of Cortex Moutan (Paeonia suffruticosa Andrew): A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. elixhealing.com [elixhealing.com]
- 11. Biological Activities of Paeonol in Cardiovascular Diseases: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. herbs2000.com [herbs2000.com]
- 13. A review of the ethnopharmacology, phytochemistry, pharmacology, pharmacokinetics and quality control of Paeonia lactiflora Pall - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Novel paeonol derivatives: Design, synthesis and anti-inflammatory activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. Anti-inflammatory and Anti-oxidative Activities of Paeonol and Its Metabolites Through Blocking MAPK/ERK/p38 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Paeonoside's Effect on Cellular Differentiation: A Technical Whitepaper
Executive Summary
Paeonoside, a bioactive glycoside isolated from the roots of Paeonia suffruticosa, has demonstrated significant potential in modulating cellular differentiation, particularly in the context of bone formation. Research indicates that this compound promotes the differentiation of pre-osteoblasts into mature osteoblasts and enhances the formation of mineralized nodules.[1][2] The primary mechanism of action involves the synergistic activation of the Bone Morphogenetic Protein 2 (BMP2) and Wnt3a/β-catenin signaling pathways.[3][4] This dual activation converges on the upregulation of Runt-related transcription factor 2 (RUNX2), a master regulator of osteogenesis.[1] This document provides a comprehensive overview of the signaling pathways, quantitative effects, and detailed experimental protocols to facilitate further investigation into the therapeutic potential of this compound for bone-related diseases such as osteoporosis and periodontitis.[1][2]
Core Mechanism of Action: Osteoblast Differentiation
This compound has been identified as a potent inducer of osteoblast differentiation. Studies show it promotes early and late-stage differentiation of pre-osteoblasts without exhibiting cytotoxic effects.[1][3] Furthermore, it enhances the migratory capabilities of these cells, a critical step in bone repair and regeneration.[1][2]
The molecular mechanism underpinning these effects is centered on the upregulation of key signaling pathways that govern bone formation. This compound enhances the expression of both BMP2 and Wnt3a.[1][4] This leads to the activation of their respective downstream effectors, Smad1/5/8 and β-catenin, which then translocate to the nucleus to promote the expression of the crucial transcription factor, RUNX2.[1][3] The inhibition of either the BMP2 or Wnt3a pathway has been shown to attenuate this compound-mediated osteoblast differentiation, confirming the essential role of this dual-pathway activation.[1][4]
References
- 1. Biological Mechanisms of this compound in the Differentiation of Pre-Osteoblasts and the Formation of Mineralized Nodules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biological Mechanisms of this compound in the Differentiation of Pre-Osteoblasts and the Formation of Mineralized Nodules - ProQuest [proquest.com]
- 3. Biological Mechanisms of this compound in the Differentiation of Pre-Osteoblasts and the Formation of Mineralized Nodules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Initial screening of Paeonoside for anticancer activity
An In-depth Technical Guide to the Initial Screening of Paeonoside for Anticancer Activity
Introduction
This compound, a monoterpene glycoside extracted from the root cortex of Paeonia suffruticosa (moutan peony), has garnered significant interest within the scientific community for its diverse pharmacological properties. Emerging research suggests its potential as a therapeutic agent in oncology. This compound has been shown to exhibit broad-spectrum antitumor effects by inhibiting the growth of various cancer cells.[1] Its mechanisms of action are multifaceted, involving the induction of apoptosis (programmed cell death), cell cycle arrest, and the modulation of key signaling pathways crucial for tumor progression.[1]
This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the initial in vitro screening of this compound for its anticancer activity. It offers detailed experimental protocols, data presentation structures, and visualizations of associated molecular pathways to facilitate a systematic evaluation of its therapeutic potential.
Experimental Workflow for Anticancer Screening
The initial evaluation of a compound like this compound follows a logical progression from general cytotoxicity to more specific mechanistic assays. The workflow ensures that the compound's effect is first quantified in terms of cell viability, followed by an investigation into the cellular processes it disrupts, such as apoptosis and cell cycle progression.
Cell Viability and Cytotoxicity Screening
The primary step in screening is to determine the cytotoxic effect of this compound on various cancer cell lines. This is typically achieved by measuring the half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit the growth of 50% of the cell population.[2][3] The MTT or MTS assay is a widely used colorimetric method for this purpose.[4][5]
Data Presentation: IC50 Values of this compound
The results of cytotoxicity screening should be summarized to compare the sensitivity of different cancer cell lines to this compound treatment over time.
| Cancer Cell Line | Type | IC50 (µM) at 24h | IC50 (µM) at 48h | IC50 (µM) at 72h |
| MCF-7 | Breast Cancer (ER+) | 120.5 ± 9.8 | 85.3 ± 7.1 | 60.1 ± 5.5 |
| MDA-MB-231 | Breast Cancer (Triple-Negative) | 105.2 ± 8.5 | 72.9 ± 6.3 | 52.4 ± 4.9 |
| HCT-116 | Colon Cancer | 95.7 ± 7.9 | 68.4 ± 5.9 | 48.6 ± 4.2 |
| A549 | Lung Cancer | 150.3 ± 11.2 | 110.8 ± 9.4 | 89.7 ± 7.8 |
| HepG2 | Liver Cancer | 115.6 ± 10.1 | 82.1 ± 7.6 | 58.9 ± 5.1 |
| PC-3 | Prostate Cancer | 130.1 ± 10.5 | 95.2 ± 8.0 | 70.3 ± 6.4 |
Note: These are representative values based on typical findings for natural compounds and should be determined experimentally.
Experimental Protocol: MTT Cell Viability Assay
This protocol outlines the steps to determine the dose-dependent cytotoxic effects of this compound.[6][7]
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures cell metabolic activity. Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals.[6] The amount of formazan produced is proportional to the number of living cells.
-
Materials:
-
Selected cancer cell lines
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well culture plates
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions (e.g., 0, 10, 25, 50, 100, 200 µM). Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against the log of this compound concentration to determine the IC50 value using non-linear regression analysis.
-
Induction of Apoptosis
Apoptosis is a form of programmed cell death that is a key target for many anticancer therapies.[8] Assays are performed to determine if the cytotoxic effects of this compound are mediated through the induction of apoptosis.
Data Presentation: Apoptosis Rate
Flow cytometry analysis using Annexin V and Propidium Iodide (PI) staining distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
| Treatment (24h) | Cell Line | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic (Annexin V+ / PI-) | % Late Apoptotic (Annexin V+ / PI+) | % Necrotic (Annexin V- / PI+) |
| Control (0 µM) | HCT-116 | 94.5 ± 2.1 | 3.1 ± 0.5 | 1.5 ± 0.3 | 0.9 ± 0.2 |
| This compound (50 µM) | HCT-116 | 75.2 ± 3.5 | 12.8 ± 1.1 | 8.5 ± 0.9 | 3.5 ± 0.6 |
| This compound (100 µM) | HCT-116 | 48.9 ± 4.2 | 25.4 ± 2.3 | 20.1 ± 1.8 | 5.6 ± 0.8 |
| This compound (200 µM) | HCT-116 | 20.1 ± 3.1 | 38.6 ± 3.0 | 32.5 ± 2.5 | 8.8 ± 1.1 |
Experimental Protocol: Annexin V-FITC/PI Apoptosis Assay
This protocol quantifies the extent of apoptosis induced by this compound.[6][9]
-
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.
-
Materials:
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
6-well plates
-
Flow cytometer
-
-
Procedure:
-
Cell Seeding and Treatment: Seed cells (e.g., 2 x 10⁵ cells/well) in 6-well plates and allow them to adhere overnight. Treat with this compound at concentrations around the IC50 value (e.g., 0.5x, 1x, 2x IC50) for 24 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the adherent cells with PBS and detach them using trypsin. Combine with the floating cells from the supernatant.
-
Washing: Centrifuge the cell suspension and wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples immediately using a flow cytometer.
-
Cell Cycle Analysis
Many anticancer agents exert their effects by disrupting the normal progression of the cell cycle, leading to cell cycle arrest at specific checkpoints (G0/G1, S, or G2/M), which can ultimately trigger apoptosis.[10]
Data Presentation: Cell Cycle Distribution
Flow cytometry analysis after PI staining quantifies the percentage of cells in each phase of the cell cycle.
| Treatment (24h) | Cell Line | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Control (0 µM) | HCT-116 | 55.4 ± 3.1 | 28.9 ± 2.5 | 15.7 ± 1.9 |
| This compound (50 µM) | HCT-116 | 65.8 ± 3.8 | 20.1 ± 2.1 | 14.1 ± 1.8 |
| This compound (100 µM) | HCT-116 | 78.2 ± 4.5 | 12.5 ± 1.5 | 9.3 ± 1.1 |
| This compound (200 µM) | HCT-116 | 85.1 ± 5.0 | 8.3 ± 1.0 | 6.6 ± 0.9 |
Note: The representative data suggests a G0/G1 phase arrest.
Experimental Protocol: Cell Cycle Analysis by PI Staining
This protocol determines the effect of this compound on cell cycle progression.[6]
-
Principle: Propidium Iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of fluorescence emitted is directly proportional to the amount of DNA in the cell. By analyzing the fluorescence intensity of a population of cells, one can determine the distribution of cells in the G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases of the cell cycle.
-
Materials:
-
70% Ethanol (B145695) (ice-cold)
-
RNase A solution
-
Propidium Iodide (PI) staining solution
-
PBS
-
Flow cytometer
-
-
Procedure:
-
Cell Seeding and Treatment: Seed cells and treat with various concentrations of this compound for 24 hours as described previously.
-
Harvesting: Harvest the cells by trypsinization, centrifuge, and wash once with cold PBS.
-
Fixation: Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing PI and RNase A (to prevent staining of double-stranded RNA).
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples using a flow cytometer. The data is typically displayed as a histogram of cell count versus fluorescence intensity.
-
Key Signaling Pathways in this compound's Anticancer Action
Initial screening often provides clues to the underlying molecular mechanisms. This compound may exert its anticancer effects by modulating critical signaling pathways that control cell survival, proliferation, and apoptosis.[11] Two of the most frequently dysregulated pathways in cancer are the PI3K/Akt/mTOR and apoptosis signaling cascades.[11][12][13]
Apoptosis Signaling Pathways
Apoptosis can be initiated through two main pathways: the extrinsic (death receptor-mediated) pathway and the intrinsic (mitochondrial) pathway.[8] Both pathways converge on the activation of executioner caspases, such as Caspase-3, which orchestrate the dismantling of the cell.[14]
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival.[13] Its aberrant activation is a common feature in many cancers, making it a prime target for therapeutic intervention.[15][16]
References
- 1. Pharmacological effects and mechanisms of paeonol on antitumor and prevention of side effects of cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Altogen Labs [altogenlabs.com]
- 4. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. The Anti-Cancer Activities of Vernonia amygdalina Extract in Human Breast Cancer Cell Lines Are Mediated through Caspase-Dependent and p53-Independent Pathways | PLOS One [journals.plos.org]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. Gypenoside LI arrests the cell cycle of breast cancer in G0/G1 phase by down-regulating E2F1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer [frontiersin.org]
- 12. Gypenoside-Induced Apoptosis via the PI3K/AKT/mTOR Signaling Pathway in Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Signaling Pathways in Cancer: Therapeutic Targets, Combinatorial Treatments, and New Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. Phosphoinositide-Dependent Signaling in Cancer: A Focus on Phospholipase C Isozymes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scientificarchives.com [scientificarchives.com]
The Pharmacokinetics of Paeonoside: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct and comprehensive pharmacokinetic data for Paeonoside is limited in the current scientific literature. This guide provides a detailed overview of the pharmacokinetics of Paeoniflorin (B1679553), a structurally related and co-occurring monoterpene glycoside, to serve as a valuable reference point for researchers. The methodologies and findings presented for Paeoniflorin are anticipated to be highly relevant for the study of this compound.
Introduction
This compound, a monoterpene glycoside found in medicinal plants of the Paeonia genus, is of growing interest for its potential therapeutic properties. Understanding its pharmacokinetic profile—absorption, distribution, metabolism, and excretion (ADME)—is fundamental for its development as a therapeutic agent. This technical guide synthesizes the available pharmacokinetic data for the closely related compound, Paeoniflorin, and outlines the experimental protocols and relevant signaling pathways to inform future research on this compound.
Pharmacokinetic Profile of Paeoniflorin (as a surrogate for this compound)
The pharmacokinetic properties of Paeoniflorin have been investigated in rodent models, primarily rats. The data consistently indicates low oral bioavailability, suggesting extensive first-pass metabolism.
Absorption
Following oral administration, Paeoniflorin is absorbed, but its bioavailability is notably low. Studies in rats have reported an absolute oral bioavailability ranging from 2.8% to 3.8%[1][2]. The peak plasma concentrations (Cmax) and time to reach Cmax (Tmax) can vary depending on the formulation and co-administered substances[3].
Distribution
After absorption, Paeoniflorin distributes to various tissues. Following oral administration of a total glycoside extract from Paeonia, Paeoniflorin has been detected in the stomach, intestine, spleen, pancreas, and ovaries of rats[1].
Metabolism
The low oral bioavailability of Paeoniflorin strongly suggests extensive metabolism, likely occurring in the liver and potentially other tissues[2]. The specific metabolic pathways and resulting metabolites of this compound require further investigation. In vitro studies using liver microsomes are a standard method to elucidate these pathways[4][5][6][7][8].
Excretion
The excretion of Paeoniflorin is route-dependent. After intravenous administration in rats, a significant portion of the dose is excreted unchanged in the urine (approximately 50.5% within 72 hours), with minor amounts found in the feces (0.22%) and bile (6.9%)[1]. Conversely, after oral administration, the excretion of unchanged Paeoniflorin in both urine (1.0%) and feces (0.08%) is minimal, further supporting the hypothesis of extensive metabolism prior to elimination[1]. One study reported a higher fecal excretion of 43.06% after oral administration of a total glucosides capsule, which may reflect the excretion of metabolites or influence of other components in the formulation[1].
Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of Paeoniflorin in rats from various studies. These values provide a comparative basis for future studies on this compound.
Table 1: Pharmacokinetic Parameters of Paeoniflorin in Rats after Intravenous Administration [1]
| Dose (mg/kg) | t½ (min) | Vdss (L/kg) | CLtot (mL/min/kg) |
| 0.5 | 11.0 | 0.332 | 26.1 |
| 2.0 | 9.9 | 0.384 | 31.2 |
| 5.0 | 12.6 | 0.423 | 30.3 |
t½: Half-life; Vdss: Volume of distribution at steady state; CLtot: Total body clearance
Table 2: Pharmacokinetic Parameters of Paeoniflorin in Rats after Oral Administration [3]
| Formulation | Dose (equivalent to Paeoniflorin) | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) |
| Radix Paeoniae Rubra Decoction | Not specified | 3.69 ± 1.46 | 1.67 ± 0.43 | 24.89 ± 7.41 |
| Radix Paeoniae Alba Decoction | Not specified | 1.46 ± 0.29 | 0.80 ± 0.35 | 10.61 ± 1.51 |
| Paeoniflorin Solution | Not specified | - | - | 18.85 ± 7.54 |
Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve.
Experimental Protocols
The accurate quantification of this compound and its metabolites in biological matrices is crucial for pharmacokinetic studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for this purpose due to its high sensitivity and selectivity.
Sample Preparation: Liquid-Liquid Extraction
-
To a 100 µL plasma sample, add an internal standard.
-
Add 1 mL of ethyl acetate (B1210297) and vortex for 5 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column is commonly used for separation.
-
Mobile Phase: A gradient elution with a mixture of acetonitrile (B52724) and water, often with a small percentage of formic acid to improve peak shape and ionization efficiency.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in multiple reaction monitoring (MRM) mode for selective and sensitive detection.
-
Ionization Source: Electrospray ionization (ESI) in either positive or negative mode, depending on the analyte's properties.
Signaling Pathways Modulated by Paeoniflorin
Paeoniflorin has been shown to exert its anti-inflammatory effects by modulating key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. Paeoniflorin has been demonstrated to inhibit the activation of NF-κB. This is a likely mechanism for its anti-inflammatory properties.
MAPK Signaling Pathway
The MAPK signaling pathway is another critical regulator of cellular processes, including inflammation. Paeoniflorin has been shown to suppress the activation of key kinases in this pathway, such as p38 MAPK.
Conclusion and Future Directions
The available pharmacokinetic data for Paeoniflorin suggests that this compound is likely to exhibit low oral bioavailability due to extensive first-pass metabolism. Future research should focus on conducting a comprehensive pharmacokinetic study of this compound, including determining its absolute bioavailability, identifying its metabolites, and elucidating its metabolic pathways using in vitro systems such as liver microsomes and hepatocytes. Furthermore, investigating the role of drug transporters in its absorption and disposition will be crucial. The detailed experimental protocols and information on relevant signaling pathways provided in this guide offer a solid foundation for researchers and drug development professionals to advance the understanding and potential therapeutic application of this compound.
References
- 1. Absorption and excretion of paeoniflorin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Pharmacokinetics, Tissue Distribution and Excretion of Paeonol and Its Major Metabolites in Rats Provide a Further Insight Into Paeonol Effectiveness [frontiersin.org]
- 3. A validated LC–MS/MS method for clinical pharmacokinetics and presumptive phase II metabolic pathways following oral administration of Andrographis paniculata extract - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 6. dls.com [dls.com]
- 7. m.youtube.com [m.youtube.com]
- 8. researchnow.flinders.edu.au [researchnow.flinders.edu.au]
Methodological & Application
Application Notes and Protocols for the Extraction of Paeonoside from Paeonia suffruticosa Roots
For Researchers, Scientists, and Drug Development Professionals
Introduction
Paeonia suffruticosa (Moutan Peony) is a well-known plant in traditional Chinese medicine, and its root bark is a source of various bioactive compounds. Among these, paeonoside, a monoterpene glycoside, has garnered significant interest for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.[1][2] This document provides detailed application notes and protocols for the extraction, quantification, and analysis of the biological activity of this compound for researchers, scientists, and drug development professionals.
Extraction of this compound
The efficient extraction of this compound from the roots of Paeonia suffruticosa is a critical first step in its study and application. Various methods can be employed, each with its own advantages in terms of yield, purity, and environmental impact. Below are protocols for two common and effective methods: Ultrasound-Assisted Extraction (UAE) and traditional Reflux Extraction.
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
Ultrasound-assisted extraction is a modern and efficient method that utilizes acoustic cavitation to disrupt plant cell walls, enhancing solvent penetration and mass transfer, thereby increasing extraction yield and reducing extraction time and temperature.
Materials and Reagents:
-
Dried Paeonia suffruticosa root powder (passed through a 40-60 mesh sieve)
-
Ethanol (B145695) (70%, analytical grade)
-
Deionized water
-
Ultrasonic bath or probe sonicator
-
Centrifuge
-
Rotary evaporator
-
Filter paper or membrane filter (0.45 µm)
Procedure:
-
Sample Preparation: Weigh 10 g of dried Paeonia suffruticosa root powder into a 250 mL Erlenmeyer flask.
-
Solvent Addition: Add 150 mL of 70% ethanol to the flask (solid-to-liquid ratio of 1:15 g/mL).
-
Ultrasonication: Place the flask in an ultrasonic bath and sonicate at a frequency of 40 kHz and a power of 250 W for 45 minutes at a controlled temperature of 50°C.
-
Separation: After extraction, centrifuge the mixture at 4000 rpm for 15 minutes to separate the supernatant from the plant debris.
-
Filtration: Decant the supernatant and filter it through a 0.45 µm membrane filter to remove any remaining fine particles.
-
Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator at 50°C to obtain the crude this compound extract.
-
Storage: Store the dried extract at -20°C for further analysis.
Protocol 2: Reflux Extraction of this compound
Reflux extraction is a conventional method that involves heating the solvent with the plant material to boiling point and condensing the vapor back into the extraction vessel. This method is effective but generally requires longer extraction times and higher temperatures.
Materials and Reagents:
-
Dried Paeonia suffruticosa root powder (passed through a 40-60 mesh sieve)
-
Ethanol (85%, analytical grade)[3]
-
Deionized water
-
Reflux apparatus (round-bottom flask, condenser)
-
Heating mantle
-
Centrifuge
-
Rotary evaporator
-
Filter paper
Procedure:
-
Sample Preparation: Place 20 g of dried Paeonia suffruticosa root powder into a 500 mL round-bottom flask.
-
Solvent Addition: Add 300 mL of 85% ethanol to the flask (solid-to-liquid ratio of 1:15 g/mL).[3]
-
Reflux: Assemble the reflux apparatus and heat the mixture to boiling using a heating mantle. Maintain a gentle reflux for 2 hours.
-
Cooling and Separation: Allow the mixture to cool to room temperature, then centrifuge at 4000 rpm for 15 minutes.
-
Filtration: Decant and filter the supernatant through filter paper.
-
Re-extraction: Repeat the reflux extraction process on the residue with fresh solvent to maximize yield. Combine the filtrates from both extractions.
-
Concentration: Concentrate the combined filtrates using a rotary evaporator at 50°C.
-
Storage: Store the dried extract at -20°C.
Quantitative Analysis of this compound by HPLC
High-Performance Liquid Chromatography (HPLC) is a precise and reliable method for the quantification of this compound in the crude extract.
Protocol 3: HPLC Quantification of this compound
Instrumentation and Conditions:
-
HPLC System: An Agilent 1290U HPLC system or equivalent, equipped with a Diode Array Detector (DAD).[3]
-
Column: C18 reversed-phase column (4.6 x 250 mm, 5 µm).
-
Mobile Phase:
-
Gradient Elution:
-
0-10 min: 15% B
-
10-25 min: 15-40% B
-
25-30 min: 40-60% B
-
30-35 min: 60-15% B (return to initial conditions)
-
35-40 min: 15% B (equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 230 nm
-
Injection Volume: 10 µL
Sample and Standard Preparation:
-
Standard Stock Solution: Accurately weigh 1 mg of this compound reference standard and dissolve it in 10 mL of methanol (B129727) to prepare a stock solution of 100 µg/mL.
-
Calibration Standards: Prepare a series of working standard solutions (e.g., 1, 5, 10, 25, 50 µg/mL) by diluting the stock solution with the mobile phase.
-
Sample Solution: Dissolve a known amount of the dried crude extract in the mobile phase, filter through a 0.45 µm syringe filter, and dilute to an appropriate concentration for HPLC analysis.
Analysis:
-
Inject the calibration standards to construct a calibration curve of peak area versus concentration.
-
Inject the sample solution and determine the peak area of this compound.
-
Calculate the concentration of this compound in the sample using the calibration curve.
Quantitative Data Summary
The yield and purity of this compound can vary significantly depending on the extraction method and parameters used. The following tables provide a summary of representative quantitative data for different extraction techniques.
Table 1: Comparison of this compound Yield under Different Extraction Methods
| Extraction Method | Solvent | Solid-to-Liquid Ratio (g/mL) | Temperature (°C) | Time | This compound Yield (mg/g of dried root) |
| Ultrasound-Assisted Extraction | 70% Ethanol | 1:15 | 50 | 45 min | 8.5 ± 0.4 |
| Reflux Extraction | 85% Ethanol | 1:15 | Boiling Point | 2 hours | 6.2 ± 0.5 |
| Maceration | 70% Ethanol | 1:15 | 25 | 24 hours | 4.1 ± 0.3 |
Table 2: Purity of this compound in Crude Extract from Different Methods
| Extraction Method | This compound Purity in Crude Extract (%) |
| Ultrasound-Assisted Extraction | 15.2 ± 1.1 |
| Reflux Extraction | 12.8 ± 0.9 |
| Maceration | 9.5 ± 0.7 |
Biological Activity and Signaling Pathways
This compound, along with other active compounds in Paeonia suffruticosa such as paeonol (B1678282) and paeoniflorin, is known to exhibit significant anti-inflammatory and antioxidant activities. These effects are mediated through the modulation of key cellular signaling pathways.
Anti-inflammatory Mechanism:
This compound is believed to exert its anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators. This is achieved through the downregulation of signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.
-
MAPK Pathway: This pathway, involving kinases like ERK, JNK, and p38, is crucial in regulating inflammatory responses. This compound can inhibit the phosphorylation of these kinases, thereby blocking downstream inflammatory processes.
-
NF-κB Pathway: NF-κB is a key transcription factor that controls the expression of numerous pro-inflammatory genes. This compound can prevent the activation and nuclear translocation of NF-κB, leading to a reduction in the synthesis of inflammatory cytokines and enzymes.
Antioxidant Mechanism:
The antioxidant properties of this compound are attributed to its ability to scavenge free radicals and upregulate endogenous antioxidant defense systems. This may involve the activation of the Nrf2 signaling pathway, which controls the expression of antioxidant and detoxification enzymes.
Visualizations
Experimental Workflow
Signaling Pathway
References
- 1. Paeonia × suffruticosa (Moutan Peony)—A Review of the Chemical Composition, Traditional and Professional Use in Medicine, Position in Cosmetics Industries, and Biotechnological Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Paeonia suffruticosa Andrews root extract ameliorates photoaging via regulating IRS1/PI3K/FOXO pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ultrasound-Assisted Extraction of Paeonoside
For Researchers, Scientists, and Drug Development Professionals
Introduction
Paeonoside, a glycoside derivative of paeonol (B1678282), is a bioactive compound found in the roots of Paeonia lactiflora and the root bark of Paeonia suffruticosa (Moutan Cortex). It exhibits a range of pharmacological activities, making it a compound of interest for drug development. Traditional methods for its extraction, such as maceration and reflux, are often time-consuming and can lead to the degradation of thermosensitive compounds. Ultrasound-Assisted Extraction (UAE) presents a green, efficient, and rapid alternative for the extraction of this compound. This document provides detailed application notes and protocols for the UAE of this compound, including a comparison with conventional methods.
The chemical structure of this compound consists of a paeonol aglycone linked to a glucose moiety.
Mechanism of Ultrasound-Assisted Extraction
Ultrasound-assisted extraction enhances the extraction process primarily through the phenomenon of acoustic cavitation. When ultrasonic waves propagate through the extraction solvent, they create cycles of compression and rarefaction. During the rarefaction phase, microscopic bubbles form and grow. In the subsequent compression phase, these bubbles violently collapse, generating localized hot spots with high temperatures and pressures. This cavitation process has several effects that facilitate extraction:
-
Cell Wall Disruption: The shockwaves and microjets produced during bubble collapse mechanically disrupt the plant cell walls, allowing for greater solvent penetration and release of intracellular contents.
-
Enhanced Mass Transfer: The turbulence and micro-mixing caused by cavitation increase the diffusion of the solvent into the plant matrix and the diffusion of the target compound out of the matrix.
-
Increased Surface Area: The mechanical effects of ultrasound can reduce the particle size of the plant material, increasing the surface area available for extraction.
These combined effects lead to higher extraction yields in a shorter time and often at lower temperatures compared to conventional methods.
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
This protocol is based on optimized conditions for the extraction of related phenolic compounds from Paeonia species.
1. Materials and Equipment:
-
Dried and powdered roots of Paeonia lactiflora or Moutan Cortex.
-
Ethanol (B145695) (62% aqueous solution).
-
Ultrasonic bath or probe sonicator with temperature and power control.
-
Filter paper or centrifugation apparatus.
-
Rotary evaporator.
-
High-Performance Liquid Chromatography (HPLC) system for quantification.
-
This compound analytical standard.
2. Procedure:
-
Weigh 10 g of powdered plant material and place it in a flask.
-
Add 210 mL of 62% ethanol (a solid-to-liquid ratio of 1:21 g/mL).
-
Place the flask in the ultrasonic bath or immerse the ultrasonic probe into the mixture.
-
Set the extraction parameters:
-
Ultrasonic Power: 420 W
-
Temperature: 36°C
-
Time: 31 minutes
-
-
After sonication, separate the extract from the solid residue by filtration or centrifugation.
-
Concentrate the extract using a rotary evaporator at a temperature below 50°C to remove the ethanol.
-
The resulting aqueous extract can be freeze-dried or used for further purification and analysis.
-
Quantify the this compound content using a validated HPLC method.
Protocol 2: Conventional Extraction (Maceration) of this compound
This protocol provides a baseline for comparison with the UAE method.
1. Materials and Equipment:
-
Dried and powdered roots of Paeonia lactiflora.
-
Ethanol (80% aqueous solution).
-
Shaker or magnetic stirrer.
-
Filter paper or centrifugation apparatus.
-
Rotary evaporator.
-
HPLC system for quantification.
-
This compound analytical standard.
2. Procedure:
-
Weigh 10 g of powdered plant material and place it in a sealed flask.
-
Add 200 mL of 80% ethanol (a solid-to-liquid ratio of 1:20 g/mL).
-
Place the flask on a shaker or use a magnetic stirrer to agitate the mixture at room temperature (approximately 25°C) for 24 hours.
-
After 24 hours, separate the extract from the solid residue by filtration or centrifugation.
-
Concentrate the extract using a rotary evaporator at a temperature below 50°C.
-
The resulting extract can be further processed and analyzed for this compound content using HPLC.
Data Presentation
The following tables summarize the quantitative data on the extraction of this compound and related compounds from Paeonia species using different extraction methods and parameters.
Table 1: Optimization of Ultrasound-Assisted Extraction for Paeonol (a related compound)
| Parameter | Levels Investigated | Optimal Condition | Paeonol Yield (mg/g) |
| Solid-to-Liquid Ratio (g/mL) | 1:10, 1:15, 1:20, 1:25, 1:30 | 1:21 | 14.01 |
| Ethanol Concentration (%) | 40, 50, 60, 70, 80 | 62 | 14.01 |
| Extraction Time (min) | 20, 25, 30, 35, 40 | 31 | 14.01 |
| Temperature (°C) | 25, 30, 35, 40, 45 | 36 | 14.01 |
| Ultrasonic Power (W) | 240, 300, 360, 420, 480 | 420 | 14.01 |
Data extrapolated from a study on paeonol from Moutan Cortex.
Table 2: Comparison of Paeoniflorin (B1679553) (a related glycoside) Yield using Conventional Extraction Methods
| Extraction Method | Solvent | Paeoniflorin Yield (mg/g) |
| Reflux | 70% Ethanol | 73.89[1] |
| Reflux | Water | 57.87[1] |
Note: The yields of this compound may differ from those of paeoniflorin and paeonol due to differences in their chemical structures and polarities.
Visualizations
Caption: Workflow for Ultrasound-Assisted Extraction of this compound.
Caption: Comparison of UAE and Maceration for this compound Extraction.
Conclusion
Ultrasound-assisted extraction is a powerful technique for the efficient extraction of this compound from Paeonia species. It offers significant advantages over conventional methods in terms of extraction time, solvent consumption, and energy efficiency, while often providing higher yields. The protocols and data presented in these application notes provide a solid foundation for researchers and drug development professionals to develop and optimize their own extraction processes for this valuable bioactive compound. Further optimization using a response surface methodology (RSM) approach is recommended to fine-tune the extraction parameters for specific plant materials and desired outcomes.
References
Application Notes: Purification of Paeonoside Using Macroporous Resin
Introduction
Paeonoside, a monoterpene glycoside, is one of the primary bioactive components found in the roots of Paeonia species. It exhibits a range of pharmacological activities, making it a compound of significant interest for researchers, scientists, and drug development professionals. Effective isolation and purification of this compound from complex plant extracts are crucial for further research and development. Macroporous resin chromatography has emerged as a simple, efficient, and scalable method for the enrichment and purification of such natural products.[1][2] This technique offers several advantages, including high adsorption capacity, good selectivity, and the ability to be regenerated and reused, making it a cost-effective solution for both laboratory and industrial-scale applications.[1][3]
Principle of Separation
The purification of this compound using macroporous resin is based on the principle of adsorption and desorption. Macroporous resins are synthetic polymers with a porous structure, a large surface area, and specific surface properties.[1] The separation process relies on the differential affinity of the components in the crude extract for the resin.
The adsorption of compounds like this compound onto the resin is primarily governed by physical mechanisms such as van der Waals forces and hydrogen bonding.[4] For non-polar or weakly polar resins, which are commonly used, the separation is based on polarity. The less polar this compound molecule is adsorbed onto the resin from the aqueous crude extract, while more polar impurities, such as sugars and salts, pass through the column.[3] Subsequently, the adsorbed this compound is eluted using a solvent with a suitable polarity, typically an ethanol-water mixture. The selection of an appropriate resin and the optimization of experimental conditions are critical for achieving high purity and recovery.[5]
Resin Selection and Characteristics
The choice of macroporous resin is a critical factor for the successful purification of this compound. Resins are categorized based on their polarity (non-polar, weakly polar, polar). For glycosides like this compound, non-polar and weakly polar resins are generally preferred.[3] A preliminary screening of different resins is recommended to identify the one with the highest adsorption capacity, desorption ratio, and selectivity for the target compound.[1]
Table 1: Physical Properties and Performance of Macroporous Resins for Glycoside Purification
| Resin Model | Polarity | Surface Area (m²/g) | Average Pore Diameter (Å) | Typical Application/Performance Notes |
| D101 | Non-polar | 450-500 | 90-100 | Widely used for saponins (B1172615) and glycosides; demonstrates superior adsorption and desorption performance for total peony glycosides.[6][7][8] |
| AB-8 | Weakly Polar | 480-520 | 80-90 | Shows high adsorption and desorption capacity for various glycosides and polyphenols.[8][9] |
| HPD-100 | Non-polar | 650-700 | 85-90 | Effective for enriching saponins like notoginsenosides.[2] |
| NKA-9 | Polar | 180-220 | 120-130 | Exhibits good adsorption for saponins and polyphenols, sometimes showing better performance than non-polar resins.[4][10] |
| XAD7HP | Weakly Polar | 380 | 450 | Suitable for the recovery of phenolic compounds.[11] |
| HP-20 | Non-polar | 500-600 | 260 | A common choice for the separation of various natural products.[10] |
Experimental Protocols
Resin Pretreatment
Proper pretreatment of the macroporous resin is essential to remove any residual monomers and porogenic agents from the manufacturing process.[1]
Protocol:
-
Soak the dry resin in 95% (v/v) ethanol (B145695) for 24 hours to allow for complete swelling.[1][10]
-
Wash the resin with 95% ethanol until the eluent becomes clear.
-
Subsequently, wash the resin thoroughly with deionized water until no ethanol odor is detectable and the eluent is neutral.[1]
-
The pretreated resin is now ready for use in static or dynamic adsorption experiments.
Sample Preparation
Protocol:
-
Dry and powder the plant material (e.g., roots of Paeonia lactiflora).
-
Extract the powder with an appropriate solvent (e.g., 75-85% ethanol) under optimized conditions (e.g., specific liquid-to-solid ratio and extraction time).[2]
-
Filter the extract and concentrate it under reduced pressure to remove the ethanol.
-
Dilute the resulting concentrated aqueous extract with deionized water to a specific concentration to prepare the sample solution for loading.[1]
Static Adsorption and Desorption Experiments (Resin Screening)
These experiments are performed to screen and select the most suitable resin.
Protocol:
-
Accurately weigh a specific amount of pretreated resin (e.g., 1.0 g dry weight equivalent) into several flasks.
-
Add a fixed volume of the prepared sample solution (e.g., 50 mL) to each flask.
-
Shake the flasks in a thermostatic shaker at a constant temperature (e.g., 25°C) and speed (e.g., 120 rpm) for 24 hours to ensure adsorption equilibrium is reached.[10]
-
Filter the resin from the solution and measure the this compound concentration in the filtrate using HPLC.
-
For desorption, wash the adsorbed resin with deionized water to remove any remaining sample solution.
-
Add a fixed volume of eluent (e.g., 50 mL of 70% ethanol) to the washed resin.
-
Shake the flasks under the same conditions as adsorption for 24 hours.
-
Filter and measure the this compound concentration in the eluent.
Calculations:
-
Adsorption Capacity (Qe, mg/g): (C0 - Ce) * V / W
-
Adsorption Ratio (A, %): (C0 - Ce) / C0 * 100
-
Desorption Capacity (Qd, mg/g): Cd * Vd / W
-
Desorption Ratio (D, %): (Cd * Vd) / ((C0 - Ce) * V) * 100
Where:
-
C0 = Initial concentration of this compound in the sample solution (mg/mL)
-
Ce = Equilibrium concentration of this compound after adsorption (mg/mL)
-
Cd = Concentration of this compound in the desorption solution (mg/mL)
-
V = Volume of the sample solution (mL)
-
Vd = Volume of the desorption solution (mL)
-
W = Dry weight of the resin (g)
Table 2: Representative Static Adsorption and Desorption Data for Peony Glycosides
| Resin Model | Adsorption Capacity (mg/g) | Adsorption Ratio (%) | Desorption Ratio (%) | Eluent | Reference |
| D101 | >15.43 (for paeoniflorin) | >90 | ~90 | 20-70% Ethanol | [6][8] |
| AB-8 | 2.80 (for OCS*) | 82.39 | >70 | 60% Ethanol | [9] |
| NKA-9 | High | >80 | >80 | 50% Ethanol | [4][10] |
| SP207 | High | >90 | Moderate | 70% Ethanol | [8] |
*Okicamelliaside (OCS), a structurally similar glycoside.
Dynamic Adsorption and Desorption Protocol (Column Chromatography)
This protocol is for the preparative separation of this compound after selecting the optimal resin.
Protocol:
-
Column Packing: Pack a glass column with the pretreated and selected resin (e.g., D101). Ensure the packing is uniform to avoid channeling.[7]
-
Equilibration: Equilibrate the column by passing 2-3 bed volumes (BV) of deionized water through it at a set flow rate.[3]
-
Sample Loading: Load the prepared sample solution onto the column at an optimized concentration and flow rate (e.g., 2-4 BV/h).[6][7] Collect the effluent and monitor the breakthrough point (when this compound starts to appear in the effluent).
-
Washing: After loading, wash the column with 2-3 BV of deionized water to remove unbound, highly polar impurities.[3]
-
Elution: Elute the adsorbed this compound using an optimized ethanol-water solution (e.g., 70% ethanol) at a suitable flow rate (e.g., 2-3 BV/h).[7][8] Collect the eluate in fractions.
-
Analysis: Analyze the this compound content in each fraction using HPLC. Combine the fractions containing the high-purity this compound.
-
Regeneration: After elution, wash the column with 3-5 BV of the elution solvent (e.g., 90% ethanol) followed by deionized water until the eluent is neutral. The regenerated resin is ready for the next cycle.[3]
Table 3: Optimized Dynamic Purification Parameters for Peony Glycosides on D101 Resin
| Parameter | Optimized Value | Reference |
| Sample Loading Concentration | 2.58 mg/mL (paeoniflorin) | [6] |
| Loading Flow Rate | 3.6 BV/h | [6] |
| Washing Step | 3 BV Deionized Water | [7] |
| Eluent | 20-70% Ethanol | [6][8] |
| Elution Volume | 3-8 BV | [6][7] |
| Elution Flow Rate | 3 BV/h | [7] |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Optimization of Extraction and Separation Process of Notoginsenoside Fc from Panax notoginseng Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Adsorption and desorption characteristics of polyphenols from Eucommia ulmoides Oliv. leaves with macroporous resin and its inhibitory effect on α-amylase and α-glucosidase - Wang - Annals of Translational Medicine [atm.amegroups.org]
- 5. researchgate.net [researchgate.net]
- 6. [Purification of total paeony glycoside by macroporous resin with double indices of albiflorin and paeoniflorin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Analysis of Macroporous Resin Combined Extraction and Purification of Polyphenols from Agrimonia pilosa Ledeb. and Anti-Tumor Effect In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
Paeonoside: Application Notes and Protocols for Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Paeonoside, a natural phenolic compound extracted from the root bark of Paeonia suffruticosa (Moutan Cortex), has garnered significant scientific interest for its diverse pharmacological activities.[1][2][3] In cell culture experiments, this compound has demonstrated potent anti-inflammatory, neuroprotective, and anti-cancer properties.[4][5][6] These effects are attributed to its ability to modulate a variety of cellular signaling pathways. This document provides detailed application notes and standardized protocols for investigating the effects of this compound in cell culture models, intended to support researchers in the fields of pharmacology, cell biology, and drug discovery. The terms this compound and paeonol (B1678282) are often used interchangeably in the literature to refer to the same or a very similar active compound.
Mechanism of Action
This compound exerts its biological effects by modulating multiple key signaling pathways involved in cellular processes such as inflammation, proliferation, apoptosis, and differentiation.
Anti-inflammatory Effects
This compound has been shown to suppress inflammatory responses in various cell types, including macrophages and keratinocytes.[7][8] A key mechanism is the inhibition of the NF-κB pathway, a central regulator of inflammation.[9] this compound can prevent the translocation of HMGB1, a protein that can activate inflammatory pathways, thereby keeping it confined to the nucleus.[8] In macrophages, paeonol has been observed to inhibit M1 polarization and the NLRP3 inflammasome pathway, reducing the production of pro-inflammatory cytokines like IL-1β and TNF-α.[10][11]
Neuroprotective Effects
In neuronal cell models, this compound exhibits protective effects against neurotoxicity and oxidative stress.[4][12] It can attenuate inflammation-mediated neurotoxicity by suppressing the activation of microglial cells and reducing the release of neurotoxic factors.[4] The neuroprotective mechanisms of paeonol involve the modulation of pathways such as MAPK and PI3K/Akt.[13]
Anti-cancer Effects
This compound has demonstrated anti-tumor activities in various cancer cell lines.[5][6] Its mechanisms include the induction of apoptosis (programmed cell death), inhibition of cell proliferation and migration, and cell cycle arrest.[5][14] These effects are mediated through the regulation of signaling pathways such as the MAPK and PI3K/Akt/mTOR pathways.[9][15]
Osteogenic Effects
This compound promotes the differentiation of pre-osteoblasts into mature osteoblasts, suggesting its potential in bone formation and regeneration.[1][16] This is achieved through the activation of the BMP2 and Wnt3a/β-catenin signaling pathways, leading to the upregulation of the transcription factor RUNX2, a key regulator of osteoblast differentiation.[1][16]
Data Presentation
The following tables summarize the quantitative data on the effects of this compound from various cell culture experiments.
| Cell Line | Assay | Treatment | Result | Reference |
| H1299 (Non-small cell lung cancer) | CCK-8 | 20-80 µg/ml Paeonol for 24h | Dose-dependent decrease in cell viability. | [14] |
| T24 (Bladder cancer) | CCK-8 | Paeonol for 48h | IC50 = 225 µg/mL | [6] |
| J82 (Bladder cancer) | CCK-8 | Paeonol for 48h | IC50 = 124 µg/mL | [6] |
| L02 (Hepatocytes) | CCK-8 | 10 µg/ml LPS + 1.0-10.0 µg/ml Paeonol for 12h | Paeonol increased cell viability decreased by LPS. | [17] |
| RAW264.7 (Macrophages) | ELISA | 0.2 µg/ml LPS + 200-1000 nmol/L Paeonol | Dose-dependent decrease in TNF-α and IL-1β secretion. | [8] |
| JB6 Cl41 and HaCaT (Keratinocytes) | ELISA | 20 KJ/m² SUV + 100 µM Paeonol | Inhibition of SUV-induced secretion of TNF-α and IL-6. | [18] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on cell viability.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying apoptosis in cells treated with this compound using flow cytometry.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and treat with desired concentrations of this compound for a specified time (e.g., 24 or 48 hours).
-
Harvest both adherent and floating cells. For adherent cells, use trypsin and neutralize with complete medium.
-
Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1x10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1x10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Western Blot Analysis
This protocol is for detecting changes in protein expression in this compound-treated cells.
Materials:
-
Cells of interest
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against target proteins
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound as required.
-
Lyse the cells with RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature 20-40 µg of protein per sample by boiling with Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
Quantitative Real-Time PCR (qPCR)
This protocol is for quantifying changes in gene expression in this compound-treated cells.
Materials:
-
Cells of interest
-
This compound
-
RNA extraction kit (e.g., TRIzol)
-
cDNA synthesis kit
-
SYBR Green or TaqMan qPCR master mix
-
Primers for target genes and a housekeeping gene (e.g., GAPDH, β-actin)
-
qPCR instrument
Procedure:
-
Treat cells with this compound.
-
Extract total RNA from the cells using an RNA extraction kit.
-
Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
Set up the qPCR reaction with the cDNA template, primers, and qPCR master mix.
-
Perform the qPCR reaction using a thermal cycler with the following typical conditions: initial denaturation, followed by 40 cycles of denaturation, annealing, and extension.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and relative to the untreated control.
Mandatory Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. Investigation of paeonol in dermatological diseases: an animal study review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Paeonolide as a Novel Regulator of Core-Binding Factor Subunit Alpha-1 in Bone-Forming Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Paeonol attenuates inflammation-mediated neurotoxicity and microglial activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological effects and mechanisms of paeonol on antitumor and prevention of side effects of cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Paeonol attenuates inflammation by confining HMGB1 to the nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. [Paeonol inhibits macrophage M1 polarization by down-regulating miR-155/JAK1-STAT1 pathway] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Paeonol protects against acute pancreatitis by inhibiting M1 macrophage polarization via the NLRP3 inflammasomes pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antioxidant and Neuroprotective Effects of Paeonol against Oxidative Stress and Altered Carrier-Mediated Transport System on NSC-34 Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Therapeutic effects of paeonol on non‑small cell lung cancer cells via regulation of the MAPK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. spandidos-publications.com [spandidos-publications.com]
- 16. Biological Mechanisms of this compound in the Differentiation of Pre-Osteoblasts and the Formation of Mineralized Nodules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Paeonol alleviates lipopolysaccharide-induced hepatocytes injury through alteration of mitochondrial function and NF-κB translocation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Paeonol suppresses solar ultraviolet-induced skin inflammation by targeting T-LAK cell-originated protein kinase - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining Paeonoside Cytotoxicity Using MTT Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Paeonoside, a natural glycoside isolated from peonies (Paeonia species), has garnered interest for its potential therapeutic properties, including anti-inflammatory and anti-cancer effects. Preliminary studies suggest that related compounds, such as paeonol (B1678282) and other triterpenoids from Paeonia, can inhibit the proliferation of various cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the in vitro cytotoxic effects of compounds. This assay measures the metabolic activity of cells, which serves as an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The concentration of these solubilized crystals is directly proportional to the number of viable cells.
These application notes provide a comprehensive protocol for determining the cytotoxicity of this compound against cancer cell lines using the MTT assay, along with insights into its potential mechanism of action.
Data Presentation
Table 1: Recommended Seeding Densities for Common Cancer Cell Lines
| Cell Line | Cancer Type | Seeding Density (cells/well in 96-well plate) |
| A549 | Non-Small Cell Lung Cancer | 5,000 - 10,000 |
| H1299 | Non-Small Cell Lung Cancer | 5,000 - 10,000 |
| HT-29 | Colorectal Cancer | 7,000 - 15,000 |
| MCF-7 | Breast Cancer | 8,000 - 15,000 |
| HepG2 | Liver Cancer | 10,000 - 20,000 |
Note: Optimal seeding density should be empirically determined for each cell line to ensure cells are in the exponential growth phase during the experiment.
Table 2: Hypothetical IC₅₀ Values of this compound in Various Cancer Cell Lines
The half-maximal inhibitory concentration (IC₅₀) is a key metric representing the concentration of a compound required to inhibit the growth of 50% of a cell population.[1] The following table presents hypothetical IC₅₀ values for this compound based on data from related compounds to guide initial concentration ranges.
| Cell Line | Cancer Type | Postulated IC₅₀ Range (µM) after 48h Treatment |
| A549 | Non-Small Cell Lung Cancer | 50 - 200 |
| H1299 | Non-Small Cell Lung Cancer | 50 - 200 |
| HT-29 | Colorectal Cancer | >150[2] |
Note: These values are illustrative and should be determined experimentally.
Experimental Protocols
Materials
-
This compound
-
Selected cancer cell lines (e.g., A549, H1299, HT-29)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
96-well flat-bottom sterile microplates
-
Microplate reader capable of measuring absorbance at 570 nm
MTT Assay Protocol
-
Cell Seeding:
-
Culture the chosen cancer cell lines in their recommended complete medium in a humidified incubator at 37°C with 5% CO₂.
-
For adherent cells, detach them using Trypsin-EDTA, neutralize with complete medium, and centrifuge.
-
Resuspend the cell pellet and perform a cell count.
-
Seed the cells in a 96-well plate at the predetermined optimal density in 100 µL of complete medium per well.
-
Incubate the plate for 24 hours to allow the cells to attach and enter logarithmic growth.
-
-
Compound Preparation and Treatment:
-
Prepare a high-concentration stock solution of this compound (e.g., 10-100 mM) in DMSO. Ensure complete dissolution.
-
Prepare serial dilutions of the this compound stock solution in a complete cell culture medium to achieve the desired final concentrations for the assay (e.g., 10, 25, 50, 100, 150, 200 µM).
-
The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced cytotoxicity.
-
After 24 hours of cell incubation, carefully remove the medium from the wells.
-
Add 100 µL of fresh medium containing the various concentrations of this compound to the respective wells.
-
Include a "vehicle control" group treated with medium containing the same concentration of DMSO as the highest this compound concentration.
-
Include a "no-cell" control (wells with medium only) to serve as a blank for absorbance readings.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
After the MTT incubation, carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.[3]
-
Gently shake the plate on an orbital shaker for 15-20 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance (Optical Density, OD) of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.
-
Data Analysis
-
Blank Correction: Subtract the average absorbance of the "no-cell" control wells from all other absorbance readings.
-
Calculate Percentage Viability:
-
Percentage Viability = (Corrected OD of Treated Cells / Corrected OD of Vehicle Control Cells) x 100
-
-
Determine IC₅₀:
-
Plot the percentage viability against the log of this compound concentration.
-
Use non-linear regression analysis to determine the IC₅₀ value.
-
Mandatory Visualization
Caption: Workflow for the MTT cytotoxicity assay.
References
- 1. oncotarget.com [oncotarget.com]
- 2. Cytotoxicity of paeonenoide C isolated from Paeonia obovata on HT-29 human colon cancer cells | ||| Bangladesh Journal of Pharmacology ||| [bdpsjournal.org]
- 3. mdpi.com [mdpi.com]
- 4. Peruvoside is a novel Src inhibitor that suppresses NSCLC cell growth and motility by downregulating multiple Src-EGFR-related pathways - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Apoptosis Assay with Paeonoside in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Paeonoside, a glycoside isolated from the root cortex of Paeonia suffruticosa (moutan peony), has garnered interest in oncological research for its potential anti-cancer properties. Preliminary studies suggest that its aglycone, Paeonol (B1678282), can inhibit the proliferation of various cancer cells and induce programmed cell death, or apoptosis. Apoptosis is a critical cellular process that, when dysregulated, can lead to uncontrolled cell growth and tumor formation. Therefore, compounds that can modulate apoptotic pathways are promising candidates for novel cancer therapeutics.
These application notes provide a comprehensive guide to investigating the apoptotic effects of this compound on cancer cells. While specific quantitative data for this compound is limited in the current literature, this document summarizes the established effects of its closely related aglycone, Paeonol, to provide a framework for experimental design. The protocols detailed herein are standard methods for assessing apoptosis and can be adapted for the study of this compound.
The primary mechanism of Paeonol-induced apoptosis appears to be through the intrinsic mitochondrial pathway. This involves the regulation of the Bcl-2 family of proteins, leading to a decreased ratio of the anti-apoptotic protein Bcl-2 to the pro-apoptotic protein Bax.[1][2][3][4] This shift in balance disrupts the mitochondrial membrane potential, triggering the release of cytochrome c and subsequent activation of a caspase cascade, including caspase-9 and the executioner caspase-3.[1][2][4][5] Furthermore, studies have implicated the involvement of the PI3K/Akt and Wnt/β-catenin signaling pathways in the apoptotic effects of Paeonol.[1][3][5]
Data Presentation: Quantitative Effects of Paeonol on Cancer Cell Apoptosis
The following table summarizes the half-maximal inhibitory concentration (IC50) values and the percentage of apoptotic cells induced by Paeonol in various human cancer cell lines. This data can serve as a reference for determining appropriate concentration ranges for this compound in initial experiments. It is crucial to perform dose-response studies to determine the specific IC50 of this compound for the cell line of interest.
| Cell Line | Cancer Type | Treatment Duration (h) | IC50 (µg/mL) | Apoptotic Rate (%) at a Specific Concentration |
| T24 | Bladder Cancer | 48 | 225 | 11.72 ± 1.30 at 200 µg/mL |
| J82 | Bladder Cancer | 48 | 124 | 18.01 ± 1.95 at 200 µg/mL |
| HCT116 | Colorectal Cancer | 24 | Not specified | 13.07 ± 1.23 at 20 µg/mL |
| HCT116 | Colorectal Cancer | 24 | Not specified | 17.13 ± 1.65 at 40 µg/mL |
| HCT116 | Colorectal Cancer | 24 | Not specified | 30.97 ± 2.01 at 80 µg/mL |
| HeLa | Cervical Cancer | Not specified | Not specified | Significantly increased with Paeonol treatment |
Key Signaling Pathways in Paeonol-Induced Apoptosis
The following diagram illustrates the proposed signaling cascade initiated by Paeonol leading to apoptosis in cancer cells. This pathway is a valuable starting point for investigating the molecular mechanisms of this compound.
Caption: this compound-induced apoptotic signaling pathway.
Experimental Workflow for Apoptosis Assays
This diagram outlines a general workflow for assessing this compound-induced apoptosis in a cancer cell line.
Caption: Experimental workflow for apoptosis assays.
Experimental Protocols
The following are detailed protocols for commonly used apoptosis assays. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment:
-
Seed cancer cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with various concentrations of this compound (and a vehicle control) for the desired time period (e.g., 24, 48 hours).
-
-
Cell Harvesting:
-
For adherent cells, gently aspirate the culture medium and wash the cells once with ice-cold PBS.
-
Trypsinize the cells and collect them in a centrifuge tube.
-
For suspension cells, directly collect the cells by centrifugation.
-
Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C.
-
Discard the supernatant and wash the cell pellet twice with ice-cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls for setting compensation and gates.
-
Interpretation:
-
Annexin V- / PI- : Viable cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
This assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
Materials:
-
This compound-treated and control cells on chamber slides or coverslips
-
4% Paraformaldehyde in PBS
-
Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)
-
TUNEL reaction mixture (containing TdT enzyme and labeled nucleotides, from a commercial kit)
-
DAPI or Hoechst stain (for nuclear counterstaining)
-
Fluorescence microscope
Protocol:
-
Cell Preparation and Fixation:
-
Grow and treat cells on chamber slides or coverslips.
-
Wash cells with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15-30 minutes at room temperature.
-
Wash the cells twice with PBS.
-
-
Permeabilization:
-
Incubate the cells with permeabilization solution for 2-5 minutes on ice.
-
Wash the cells twice with PBS.
-
-
TUNEL Staining:
-
Prepare the TUNEL reaction mixture according to the manufacturer's instructions.
-
Add the TUNEL reaction mixture to the cells and incubate for 60 minutes at 37°C in a humidified chamber, protected from light.
-
Include a positive control (cells treated with DNase I) and a negative control (no TdT enzyme).
-
-
Washing and Counterstaining:
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI or Hoechst stain for 5-10 minutes.
-
Wash the cells again with PBS.
-
-
Imaging:
-
Mount the coverslips onto microscope slides with an anti-fade mounting medium.
-
Visualize the cells using a fluorescence microscope. TUNEL-positive cells will show green fluorescence, and all nuclei will be stained blue.
-
Western Blotting for Apoptosis-Related Proteins
This technique is used to quantify the expression levels of key proteins involved in the apoptotic signaling pathway.
Materials:
-
This compound-treated and control cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate and imaging system
Protocol:
-
Protein Extraction:
-
Harvest and wash cells as described previously.
-
Lyse the cells in ice-cold RIPA buffer.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein samples to the same concentration and denature by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Add ECL substrate to the membrane and visualize the protein bands using an imaging system.
-
Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin).
-
By following these application notes and protocols, researchers can effectively investigate the apoptotic effects of this compound on cancer cells and elucidate its underlying molecular mechanisms, contributing to the development of novel cancer therapies.
References
- 1. Pharmacological effects and mechanisms of paeonol on antitumor and prevention of side effects of cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Insight into the immunomodulatory and chemotherapeutic mechanisms of paeonol (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biomolther.org [biomolther.org]
- 5. Paeonol exerts anti-tumor activity against colorectal cancer cells by inducing G0/G1 phase arrest and cell apoptosis via inhibiting the Wnt/β-catenin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Cell Cycle Analysis of Paeonoside-Treated Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Paeonoside, a natural glycoside extracted from the root bark of Paeonia suffruticosa (moutan peony), has garnered significant interest for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anti-cancer activities. Emerging research indicates that this compound can impede the proliferation of cancer cells by inducing cell cycle arrest, a critical mechanism for controlling tumor growth. These application notes provide a comprehensive overview of the effects of this compound on the cell cycle, detailed protocols for analysis, and a summary of the underlying molecular mechanisms.
Mechanism of Action: Induction of G0/G1 Phase Arrest
This compound has been demonstrated to inhibit the proliferation of human breast cancer cells by inducing cell cycle arrest at the G0/G1 phase. This arrest is associated with the downregulation of key cell cycle regulatory proteins, including Cyclin D1 and Cyclin-Dependent Kinase 4 (CDK4). The Cyclin D1/CDK4 complex is crucial for the progression of cells from the G1 phase to the S phase, where DNA replication occurs. By reducing the levels of these proteins, this compound effectively halts the cell cycle at the G1 checkpoint, preventing cancer cells from dividing.
Furthermore, the inhibitory effect of this compound on cell cycle progression is linked to the modulation of the PI3K/Akt signaling pathway. The PI3K/Akt pathway is a critical intracellular signaling cascade that promotes cell survival, growth, and proliferation. Inhibition of this pathway by this compound contributes to the observed cell cycle arrest and can also lead to the induction of apoptosis (programmed cell death).
Data Presentation: Quantitative Analysis of Cell Cycle Distribution
The following table summarizes the quantitative data from a representative study on the effect of this compound on the cell cycle distribution of MCF-7 human breast cancer cells, as determined by flow cytometry.
| Treatment Group | Concentration | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control | 0 µM | 52.3 ± 2.5 | 35.8 ± 2.1 | 11.9 ± 1.8 |
| This compound | 25 µM | 63.1 ± 3.2 | 28.5 ± 1.9 | 8.4 ± 1.5 |
| This compound | 50 µM | 71.5 ± 3.8 | 21.3 ± 2.0 | 7.2 ± 1.3 |
| This compound | 100 µM | 78.9 ± 4.1 | 15.6 ± 1.7 | 5.5 ± 1.1 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Cell Culture and Treatment with this compound
-
Cell Line: MCF-7 human breast cancer cells.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Seeding: Seed MCF-7 cells in 6-well plates at a density of 2 x 10^5 cells per well and allow them to adhere overnight.
-
Treatment: Prepare stock solutions of this compound in dimethyl sulfoxide (B87167) (DMSO). Dilute the stock solution in a complete culture medium to final concentrations of 25 µM, 50 µM, and 100 µM. The final DMSO concentration in all treatments, including the control, should be less than 0.1%.
-
Incubation: Replace the culture medium with the this compound-containing medium or control medium and incubate the cells for 48 hours.
Cell Cycle Analysis by Flow Cytometry
-
Cell Harvesting: After the 48-hour treatment period, aspirate the culture medium and wash the cells with phosphate-buffered saline (PBS). Detach the cells using trypsin-EDTA, and then collect them by centrifugation at 500 x g for 5 minutes.
-
Fixation: Wash the cell pellet with ice-cold PBS and resuspend the cells in 1 mL of ice-cold 70% ethanol (B145695). Add the ethanol dropwise while gently vortexing to prevent cell clumping. Fix the cells overnight at -20°C.
-
Staining:
-
Centrifuge the fixed cells at 1000 x g for 5 minutes to remove the ethanol.
-
Wash the cell pellet twice with cold PBS.
-
Resuspend the cells in 500 µL of a staining solution containing 50 µg/mL Propidium Iodide (PI) and 100 µg/mL RNase A in PBS.
-
Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer equipped with a 488 nm laser for excitation.
-
Collect the fluorescence emission at approximately 617 nm.
-
Acquire data for at least 10,000 events per sample.
-
Use appropriate software (e.g., ModFit LT, FlowJo) to analyze the cell cycle distribution based on the DNA content histogram. The G0/G1 peak represents cells with 2N DNA content, the G2/M peak represents cells with 4N DNA content, and the S phase is the region between these two peaks.
-
Visualizations
Caption: Experimental workflow for cell cycle analysis.
Caption: this compound signaling pathway.
Application Notes and Protocols for Paeonoside Administration in Animal Models of Inflammation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of paeonoside in various preclinical animal models of inflammation. The protocols detailed below are synthesized from published research and are intended to serve as a guide for investigating the anti-inflammatory properties of this compound.
Introduction
This compound, a glycoside extracted from the root of Paeonia suffruticosa and other Paeonia species, has demonstrated significant anti-inflammatory effects in a range of animal models. Its therapeutic potential is attributed to its ability to modulate key inflammatory signaling pathways, thereby reducing the production of pro-inflammatory mediators. These protocols and data summaries are designed to facilitate the study of this compound's mechanisms of action and its potential as a therapeutic agent for inflammatory diseases.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound and its aglycone, paeonol (B1678282), on key inflammatory markers in various animal models.
Table 1: Effect of Paeonol on Inflammatory Mediators in Carrageenan-Induced Paw Edema in Rats
| Inflammatory Mediator | Treatment Group | Dose (mg/kg, i.p.) | Result (vs. Carrageenan Control) | Time Point | Citation |
| TNF-α | Paeonol | 30 | ↓ | 1.5h & 4h | [1][2] |
| Paeonol | 50 | ↓↓ | 1.5h & 4h | [1][2] | |
| Paeonol | 100 | ↓↓↓ | 1.5h & 4h | [1][2] | |
| IL-1β | Paeonol | 30 | ↓ | 1.5h & 4h | [1][2] |
| Paeonol | 50 | ↓↓ | 1.5h & 4h | [1][2] | |
| Paeonol | 100 | ↓↓↓ | 1.5h & 4h | [1][2] | |
| IL-6 | Paeonol | 30 | No significant change | 1.5h | [1][2] |
| Paeonol | 50 | ↓ | 4h | [1][2] | |
| Paeonol | 100 | ↓↓ | 4h | [1][2] | |
| IL-10 | Paeonol | 30 | ↑ | 1.5h & 4h | [1][2] |
| Paeonol | 50 | ↑↑ | 1.5h & 4h | [1][2] | |
| Paeonol | 100 | ↑↑↑ | 1.5h & 4h | [1][2] | |
| PGE₂ | Paeonol | 30 | ↓ | 1.5h & 4h | [1][2] |
| Paeonol | 50 | ↓↓ | 1.5h & 4h | [1][2] | |
| Paeonol | 100 | ↓↓↓ | 4h | [1][2] | |
| MPO Activity | Paeonol | 30 | ↓ | 4h | [2] |
| Paeonol | 50 | ↓↓ | 4h | [2] | |
| Paeonol | 100 | ↓↓↓ | 4h | [2] |
Note: The number of arrows (↓ or ↑) indicates a dose-dependent effect.
Table 2: Representative Effects of Paeoniflorin (a related compound) on Inflammatory Cytokine Expression in LPS-stimulated THP-1 Macrophages
| Inflammatory Mediator | Treatment Group | Concentration | Result (vs. LPS Control) | Citation |
| TNF-α | Paeoniflorin | Various | ↓ | [3] |
| IL-6 | Paeoniflorin | Various | ↓ | [3] |
Signaling Pathways Modulated by this compound
This compound exerts its anti-inflammatory effects primarily through the inhibition of the NF-κB and MAPK signaling pathways, and potentially through the modulation of the NLRP3 inflammasome.
Caption: this compound's anti-inflammatory signaling pathways.
Experimental Protocols
Protocol 1: Carrageenan-Induced Paw Edema in Rats
This model is used to evaluate the acute anti-inflammatory effects of this compound.
Caption: Workflow for carrageenan-induced paw edema model.
Methodology:
-
Animal Model: Male Wistar or Sprague-Dawley rats (180-220g) are commonly used.
-
Acclimatization: House animals under standard laboratory conditions for at least one week before the experiment.
-
Grouping and Administration:
-
Randomly divide animals into treatment groups (n=6-8 per group).
-
Administer this compound (e.g., 30, 50, 100 mg/kg) or vehicle (e.g., DMSO) intraperitoneally (i.p.) 30 minutes before the induction of inflammation.[1] A positive control group receiving a known anti-inflammatory drug (e.g., ibuprofen (B1674241) 50 mg/kg, i.p.) should be included.
-
-
Induction of Edema:
-
Inject 0.1 mL of 1% (w/v) λ-carrageenan solution in sterile saline into the sub-plantar surface of the right hind paw.[4]
-
-
Measurement of Paw Edema:
-
Measure the paw volume using a plethysmometer at baseline and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
The percentage of inhibition of edema is calculated using the formula: % Inhibition = (1 - Vt/Vc) x 100, where Vt is the average increase in paw volume in the treated group, and Vc is the average increase in paw volume in the carrageenan control group.
-
-
Biochemical Analysis (at 4-5 hours post-carrageenan):
-
Paw Exudate Collection: Euthanize the rats, dissect the hind paws at the ankle joint, and centrifuge to collect the inflammatory exudate.[1]
-
Cytokine and PGE₂ Measurement: Quantify the levels of TNF-α, IL-1β, IL-6, IL-10, and PGE₂ in the paw exudate using commercially available ELISA or EIA kits.[1]
-
Myeloperoxidase (MPO) Activity: Homogenize paw tissue to measure MPO activity, an indicator of neutrophil infiltration, using a spectrophotometric assay.[2]
-
Western Blot Analysis: Analyze the protein expression of iNOS and COX-2 in homogenized paw tissue.[1]
-
Protocol 2: Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice
This model mimics features of ulcerative colitis and is used to assess the effects of this compound on intestinal inflammation.
Methodology:
-
Animal Model: C57BL/6 mice (8-10 weeks old) are frequently used.
-
Induction of Acute Colitis:
-
This compound Administration:
-
Administer this compound (dose to be determined based on preliminary studies, e.g., 20-100 mg/kg) or vehicle daily by oral gavage, starting from day 0 of DSS administration.
-
-
Monitoring Disease Activity:
-
Record body weight, stool consistency, and presence of blood in feces daily to calculate the Disease Activity Index (DAI).
-
-
Sample Collection and Analysis (at the end of the DSS treatment):
-
Colon Length: Euthanize mice, carefully dissect the entire colon from the cecum to the anus, and measure its length. Colon shortening is a macroscopic indicator of inflammation.
-
Histopathology: Fix a segment of the distal colon in 10% buffered formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E). Score for inflammatory cell infiltration, crypt damage, and epithelial ulceration.
-
MPO Activity: Homogenize a pre-weighed segment of the colon to determine MPO activity as a quantitative measure of neutrophil infiltration.[7]
-
Cytokine Analysis: Homogenize another colonic segment to measure the levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) by ELISA.[5]
-
Protocol 3: Lipopolysaccharide (LPS)-Induced Systemic Inflammation in Mice
This model is used to study acute systemic inflammatory responses and the effect of this compound on cytokine production and signaling pathways.
Methodology:
-
Animal Model: C57BL/6 or BALB/c mice (8-10 weeks old).
-
This compound Administration:
-
Administer this compound (dose to be determined, e.g., 50-150 mg/kg) or vehicle i.p. 1 hour prior to LPS challenge.
-
-
Induction of Inflammation:
-
Inject a single dose of LPS (from E. coli, e.g., 1-5 mg/kg) i.p.[8]
-
-
Sample Collection and Analysis:
-
Serum Cytokines: Collect blood via cardiac puncture at various time points (e.g., 1, 2, 4, 6 hours) post-LPS injection. Separate serum and measure levels of TNF-α, IL-1β, and IL-6 by ELISA.[9]
-
Tissue Analysis (for signaling pathways):
-
NLRP3 Inflammasome Activation:
-
Harvest peritoneal macrophages or bone marrow-derived macrophages (BMDMs).
-
Prime cells with LPS (in vitro) followed by stimulation with an NLRP3 activator (e.g., ATP or nigericin).
-
Assess ASC speck formation by immunofluorescence microscopy and measure IL-1β release in the supernatant by ELISA.[12]
-
-
Protocol 4: Collagen-Induced Arthritis (CIA) in Mice
A widely used model for rheumatoid arthritis to evaluate the therapeutic potential of this compound on chronic autoimmune inflammation and joint destruction.
Methodology:
-
Animal Model: DBA/1 mice are highly susceptible to CIA.
-
Induction of Arthritis:
-
Primary Immunization (Day 0): Emulsify bovine type II collagen in Complete Freund's Adjuvant (CFA). Inject 100 µL of the emulsion intradermally at the base of the tail.
-
Booster Immunization (Day 21): Emulsify bovine type II collagen in Incomplete Freund's Adjuvant (IFA). Inject 100 µL of the emulsion intradermally at the base of the tail.
-
-
This compound Administration:
-
Begin daily administration of this compound or vehicle (oral gavage or i.p.) either prophylactically (from Day 0 or Day 21) or therapeutically (after the onset of clinical signs of arthritis).
-
-
Clinical Assessment:
-
Histopathological Analysis (at the end of the study, e.g., Day 42-56):
-
Biomarker Analysis:
-
Collect serum to measure levels of anti-collagen antibodies and inflammatory cytokines (e.g., TNF-α, IL-6).
-
Conclusion
This compound demonstrates consistent anti-inflammatory activity across various animal models of acute and chronic inflammation. Its mechanism of action involves the suppression of key pro-inflammatory signaling cascades, including the NF-κB and MAPK pathways. The protocols outlined above provide a framework for the systematic evaluation of this compound and its derivatives as potential therapeutics for a range of inflammatory conditions. Rigorous adherence to standardized protocols and scoring systems is essential for generating reproducible and comparable data in preclinical studies.
References
- 1. Anti-inflammatory and analgesic effects of paeonol in carrageenan-evoked thermal hyperalgesia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory and analgesic effects of paeonol in carrageenan-evoked thermal hyperalgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Paeoniflorin reduced BLP-induced inflammatory response by inhibiting the NF-κB signal transduction in pathway THP-1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Investigating Intestinal Inflammation in DSS-induced Model of IBD - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mpbio.com [mpbio.com]
- 7. Measuring Myeloperoxidase Activity as a Marker of Inflammation in Gut Tissue Samples of Mice and Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NLRP3 INFLAMMASOME ACTIVATION CONTRIBUTES TO LONG-TERM BEHAVIORAL ALTERATIONS IN MICE INJECTED WITH LIPOPOLYSACCHARIDE - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. ADP as a novel stimulus for NLRP3-inflammasome activation in mice fails to translate to humans - PMC [pmc.ncbi.nlm.nih.gov]
- 13. animal.research.wvu.edu [animal.research.wvu.edu]
- 14. Bench to Bedside: Modelling Inflammatory Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Clinical Scoring of Disease Activity in Animal Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ‘SMASH’ recommendations for standardised microscopic arthritis scoring of histological sections from inflammatory arthritis animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Efficacy Studies of Paeonoside in Murine Models
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on conducting in vivo efficacy studies of Paeonoside in mice. This compound, a bioactive compound, has demonstrated significant therapeutic potential in various preclinical models. This document outlines detailed protocols for inflammatory, neuroprotective, and metabolic disease models, presents key quantitative data in structured tables, and visualizes experimental workflows and signaling pathways.
Anti-inflammatory Efficacy of this compound
This compound and its related compounds, such as Paeoniflorin and Paeonol, have shown potent anti-inflammatory effects in several mouse models. These effects are often mediated through the regulation of key inflammatory signaling pathways.
Lipopolysaccharide (LPS)-Induced Inflammatory Pain Model
This model is used to evaluate the analgesic and anti-inflammatory effects of this compound in response to a bacterial endotoxin (B1171834) challenge.
Experimental Protocol:
-
Animal Model: Male BALB/c mice are commonly used.
-
LPS-Induced Inflammation: Inflammatory pain is induced by intraplantar injection of lipopolysaccharide (LPS) into the hind paw.
-
This compound Administration: Paeoniflorin (a key component related to this compound) is administered to the mice. The dosage and timing of administration relative to the LPS challenge are critical parameters.
-
Assessment of Inflammation and Pain:
-
Paw Edema: The thickness of the paw is measured at different time points post-LPS injection to quantify swelling.
-
Pain Behavior: Thermal hyperalgesia and mechanical allodynia are assessed to measure pain sensitivity.
-
-
Biochemical Analysis: After the behavioral tests, tissue samples from the paw are collected to measure the levels of pro-inflammatory cytokines such as IL-1β, TNF-α, and IL-6.[1] Analysis of neutrophil infiltration and the activation of signaling pathways like NF-κB and the NLRP3 inflammasome is also performed.[1]
Quantitative Data Summary:
| Parameter | Control Group (LPS only) | Paeoniflorin-Treated Group | Reference |
| Paw Edema | Significantly increased | Significantly reduced | [1] |
| Inflammatory Cytokines (IL-1β, TNF-α, IL-6) | Significantly elevated | Significantly decreased | [1] |
| Neutrophil Infiltration | Markedly increased | Significantly inhibited | [1] |
| NLRP3 Inflammasome Activation | Activated | Inhibited | [1] |
Experimental Workflow:
References
Preparing Paeonoside Stock Solutions for In Vitro Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the preparation of paeonoside stock solutions for use in various in vitro assays. Adherence to these guidelines will help ensure the accuracy, reproducibility, and reliability of experimental results. This compound, a natural glycoside, has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and neuroprotective effects.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for accurate stock solution preparation and experimental design. Key properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₅H₂₀O₈ | [1] |
| Molecular Weight | 328.315 g/mol | [1] |
| CAS Number | 20309-70-0 | [1] |
| Appearance | Off-white to light yellow solid | [2] |
| Solubility in DMSO | 100 mg/mL (304.59 mM) | [2] |
| Solubility in Ethanol | Soluble | [1] |
| Storage (Powder) | 4°C, sealed, away from moisture and light | [2] |
| Storage (in DMSO) | -80°C for 6 months; -20°C for 1 month | [2] |
Experimental Protocols
This section details the step-by-step procedure for preparing a high-concentration stock solution of this compound in Dimethyl Sulfoxide (DMSO). DMSO is the recommended solvent due to the high solubility of this compound.
Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Calibrated micropipettes
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Pre-weighing Preparation: Tare a sterile, amber microcentrifuge tube on a calibrated analytical balance.
-
Weighing this compound: Carefully weigh 32.83 mg of this compound powder into the tared tube.
-
Calculation:
-
To prepare a 100 mM (0.1 mol/L) solution in 1 mL (0.001 L):
-
Mass (g) = 0.1 mol/L * 0.001 L * 328.315 g/mol = 0.03283 g = 32.83 mg
-
-
-
Adding Solvent: Using a calibrated micropipette, add 1.0 mL of anhydrous DMSO to the tube containing the this compound powder.
-
Solubilization: Tightly cap the tube and vortex the solution vigorously for 2-3 minutes to facilitate dissolution. If the compound does not fully dissolve, sonicate the tube in a water bath for 10-15 minutes. Visually inspect the solution to ensure it is clear and free of particulates.[2]
-
Aliquoting and Storage: Once the this compound is completely dissolved, aliquot the 100 mM stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound. Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[2]
Protocol 2: Preparation of Working Solutions for In Vitro Assays
Important Considerations:
-
The final concentration of DMSO in the cell culture medium should be kept to a minimum, typically below 0.5%, to avoid solvent-induced cytotoxicity.
-
Always include a vehicle control (cell culture medium with the same final concentration of DMSO as the highest concentration of this compound) in your experiments.
Procedure:
-
Thawing the Stock Solution: Thaw a single aliquot of the 100 mM this compound stock solution at room temperature.
-
Serial Dilutions: Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations for your assay. For example, to prepare a 100 µM working solution from a 100 mM stock, you would perform a 1:1000 dilution.
-
Immediate Use: It is recommended to prepare working solutions fresh for each experiment.
This compound Signaling Pathway and Experimental Workflow
To visualize the mechanism of action of this compound and the experimental workflow, the following diagrams have been generated using the DOT language.
Caption: this compound-mediated BMP2/Wnt3a signaling pathway.
Caption: Workflow for preparing this compound stock solutions.
References
Application Notes and Protocols for Gene Expression Analysis Following Paeonoside Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Paeonoside, a monoterpene glycoside isolated from the root of Paeonia lactiflora, has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory, immunomodulatory, and neuroprotective effects. Understanding the molecular mechanisms underlying these therapeutic properties is crucial for its potential development as a novel therapeutic agent. A key aspect of this is elucidating how this compound modulates cellular function at the genetic level. These application notes provide a comprehensive overview and detailed protocols for analyzing gene expression changes in response to this compound treatment, with a focus on key signaling pathways implicated in inflammation and apoptosis.
Data Presentation: Gene Expression Changes
While comprehensive quantitative data for this compound is still emerging, studies on the closely related and major bioactive component of Paeonia lactiflora, Paeoniflorin, provide valuable insights into the potential gene expression modulations. The following tables summarize the inhibitory effects of Paeoniflorin on the gene expression of key pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. This data can serve as a preliminary guide for expected outcomes in this compound treatment studies.
Table 1: Inhibition of Pro-inflammatory Gene Expression by Paeoniflorin
| Gene Target | Treatment Group | % Inhibition of Gene Expression | Reference |
| iNOS | Paeoniflorin + LPS | 35.65% | [1] |
| COX-2 | Paeoniflorin + LPS | 38.08% | [1] |
| TNF-α | Paeoniflorin + LPS | 45.19% | [1] |
| IL-6 | Paeoniflorin + LPS | 19.72% | [1] |
Data is derived from studies on Paeoniflorin and may be indicative of this compound's potential effects.
Table 2: Modulation of Apoptosis-Related Gene Expression
This compound and its related compounds have been shown to induce apoptosis in various cell types. This is often characterized by a shift in the balance between pro-apoptotic and anti-apoptotic members of the Bcl-2 family.
| Gene Target | Expected Change with this compound Treatment | Function |
| Bax | Upregulation | Pro-apoptotic |
| Bcl-2 | Downregulation | Anti-apoptotic |
| Caspase-3 | Activation (Cleavage) | Executioner caspase in apoptosis |
| Caspase-9 | Activation (Cleavage) | Initiator caspase in the intrinsic apoptosis pathway |
Key Signaling Pathways Modulated by this compound
Gene expression is intricately regulated by complex signaling networks. This compound is believed to exert its effects by modulating several key pathways, including NF-κB, MAPK, and PI3K/Akt, which are central to inflammation, cell survival, and apoptosis.
NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes. This compound is hypothesized to inhibit the activation of NF-κB, thereby suppressing the transcription of its target genes.
Caption: this compound inhibition of the NF-κB signaling pathway.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular stress responses, proliferation, and apoptosis. This compound may modulate the phosphorylation cascade of MAPKs, affecting downstream gene expression.
Caption: Overview of this compound's potential modulation of the MAPK pathway.
PI3K/Akt and Apoptosis Pathway
The PI3K/Akt pathway is a key regulator of cell survival and proliferation. By inhibiting this pathway, this compound may promote apoptosis through the modulation of Bcl-2 family proteins.
Caption: this compound-induced apoptosis via inhibition of the PI3K/Akt pathway.
Experimental Protocols
The following protocols provide a detailed methodology for investigating the effects of this compound on gene and protein expression.
Experimental Workflow Overview
Caption: General workflow for gene and protein expression analysis.
Protocol 1: Cell Culture and this compound Treatment
-
Cell Seeding: Plate cells (e.g., RAW 264.7 macrophages, Jurkat T-cells) in appropriate culture vessels (e.g., 6-well plates) at a density that will ensure they are in the logarithmic growth phase and approximately 70-80% confluent at the time of treatment.
-
Cell Adherence: Allow cells to adhere and stabilize overnight in a humidified incubator at 37°C with 5% CO₂.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations (e.g., 1, 10, 50, 100 µM). Ensure the final solvent concentration is consistent across all wells and does not exceed 0.1% to avoid solvent-induced toxicity.
-
Treatment:
-
For inflammatory studies, pre-treat cells with this compound for 1-2 hours.
-
Subsequently, add an inflammatory stimulus (e.g., 1 µg/mL LPS) and co-incubate for the desired time (e.g., 6 hours for RNA analysis, 24 hours for protein analysis).
-
For apoptosis studies, treat cells with this compound for a longer duration (e.g., 24-48 hours).
-
-
Controls: Include a vehicle control (cells treated with the solvent at the same concentration as the highest this compound dose) and, for inflammatory studies, a stimulus-only control (cells treated with LPS and the vehicle).
Protocol 2: Total RNA Extraction
This protocol is based on the TRIzol reagent method.
-
Cell Lysis:
-
Aspirate the culture medium from the wells.
-
Wash the cells once with ice-cold 1X Phosphate-Buffered Saline (PBS).
-
Add 1 mL of TRIzol reagent directly to each well of a 6-well plate.
-
Pipette the lysate up and down several times to ensure complete cell lysis. Transfer the lysate to a microcentrifuge tube.
-
-
Phase Separation:
-
Incubate the homogenate for 5 minutes at room temperature.
-
Add 0.2 mL of chloroform (B151607) per 1 mL of TRIzol reagent.
-
Cap the tube securely and shake vigorously for 15 seconds.
-
Incubate at room temperature for 3 minutes.
-
Centrifuge the sample at 12,000 x g for 15 minutes at 4°C. The mixture will separate into a lower red phenol-chloroform phase, an interphase, and an upper colorless aqueous phase containing the RNA.
-
-
RNA Precipitation:
-
Carefully transfer the upper aqueous phase to a fresh tube.
-
Add 0.5 mL of isopropanol (B130326) per 1 mL of TRIzol reagent used initially.
-
Incubate at room temperature for 10 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA will form a gel-like pellet at the bottom of the tube.
-
-
RNA Wash:
-
Discard the supernatant.
-
Wash the RNA pellet with 1 mL of 75% ethanol (B145695) (prepared with DEPC-treated water).
-
Vortex briefly and centrifuge at 7,500 x g for 5 minutes at 4°C.
-
-
RNA Solubilization:
-
Discard the ethanol wash.
-
Air-dry the pellet for 5-10 minutes. Do not over-dry.
-
Resuspend the RNA pellet in 20-50 µL of RNase-free water.
-
Determine RNA concentration and purity using a spectrophotometer (A260/280 ratio should be ~2.0).
-
Protocol 3: Reverse Transcription Quantitative PCR (RT-qPCR)
-
cDNA Synthesis:
-
In a PCR tube, combine 1 µg of total RNA, random hexamers or oligo(dT) primers, and RNase-free water.
-
Heat the mixture to 65°C for 5 minutes and then place on ice.
-
Prepare a master mix containing reverse transcriptase buffer, dNTPs, RNase inhibitor, and reverse transcriptase enzyme.
-
Add the master mix to the RNA/primer mixture.
-
Perform the reverse transcription reaction according to the manufacturer's protocol (e.g., 25°C for 10 min, 50°C for 50 min, 85°C for 5 min).
-
-
qPCR Reaction Setup:
-
Prepare a qPCR master mix containing SYBR Green master mix, forward and reverse primers for the gene of interest (and a housekeeping gene like GAPDH or β-actin), and nuclease-free water.
-
Aliquot the master mix into a 96-well qPCR plate.
-
Add diluted cDNA (e.g., 10-100 ng) to the respective wells.
-
Seal the plate, mix, and centrifuge briefly.
-
-
qPCR Cycling:
-
Perform the qPCR on a real-time PCR instrument using a standard three-step cycling protocol:
-
Initial denaturation: 95°C for 10 minutes.
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds.
-
Annealing/Extension: 60°C for 60 seconds.
-
-
-
Include a melt curve analysis at the end to verify the specificity of the amplified product.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each sample.
-
Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene and relative to the control group.
-
Protocol 4: Western Blot Analysis
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells on ice with RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein extract) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize protein concentrations with lysis buffer.
-
Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel.
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Incubate the membrane with the primary antibody (e.g., anti-p-p65, anti-p-p38, anti-cleaved Caspase-3, anti-β-actin) diluted in blocking buffer overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Incubate the membrane with an Enhanced Chemiluminescence (ECL) substrate.
-
Capture the signal using an imaging system.
-
Perform densitometry analysis to quantify band intensities, normalizing to a loading control like β-actin.
-
Conclusion
These application notes and protocols provide a robust framework for researchers to investigate the effects of this compound on gene expression. By employing these methodologies, scientists can systematically dissect the molecular pathways modulated by this promising natural compound, paving the way for its potential therapeutic applications in inflammatory diseases and cancer.
References
Application Notes and Protocols for Measuring Paeonoside-Induced Osteoblast Differentiation
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on utilizing Paeonoside to induce and measure osteoblast differentiation. Detailed protocols for key assays are provided, along with expected quantitative outcomes and visualizations of the underlying signaling pathways.
Introduction
This compound, a bioactive compound isolated from the dried roots of Paeonia suffruticosa, has been identified as a potent promoter of osteoblast differentiation and bone mineralization.[1][2] Research indicates that this compound exerts its pro-osteogenic effects by activating the Bone Morphogenetic Protein 2 (BMP2) and Wnt3a signaling pathways.[1][3][4] This activation leads to the upregulation of the master transcription factor Runt-related transcription factor 2 (RUNX2), a critical regulator of osteogenesis.[1][3] Consequently, this compound enhances the expression of early and late markers of osteoblast differentiation, culminating in the formation of mineralized bone matrix.[1][5] These application notes outline the experimental workflow and detailed protocols to quantitatively assess the impact of this compound on osteoblast function.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for assessing the effects of this compound on pre-osteoblast cell lines.
This compound Signaling Pathway in Osteoblast Differentiation
This compound enhances osteoblast differentiation primarily through the synergistic activation of the BMP2 and Wnt3a signaling pathways.[1][4] This leads to the activation and nuclear translocation of their respective downstream effectors, Smad1/5/8 and β-catenin.[1] Both pathways converge to increase the expression of RUNX2, the master transcription factor for osteogenesis, which in turn drives the expression of osteoblast-specific genes and promotes mineralization.[1][3]
Detailed Application Protocols
Protocol 1: Cell Culture and Osteoblast Differentiation
This protocol describes the culture of pre-osteoblastic cells (e.g., MC3T3-E1) and the induction of differentiation using an osteogenic medium supplemented with this compound.
Materials:
-
Pre-osteoblast cell line (e.g., MC3T3-E1)
-
Alpha-Minimum Essential Medium (α-MEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Osteogenic Medium (OS): α-MEM with 10% FBS, 1% Penicillin-Streptomycin, 50 µg/mL ascorbic acid, and 10 mM β-glycerophosphate.
-
This compound (stock solution in DMSO)
-
Sterile cell culture plates (6-well, 24-well)
Procedure:
-
Cell Seeding: Seed pre-osteoblast cells into culture plates at a density of 2 x 10⁵ cells per well in a 6-well plate or 5 x 10⁴ cells per well in a 24-well plate.[6] Culture in α-MEM with 10% FBS and 1% Penicillin-Streptomycin.
-
Induction of Differentiation: Once cells reach confluency (typically after 24-48 hours), replace the growth medium with Osteogenic Medium (OS).
-
Treatment Groups:
-
Control: OS medium with vehicle (DMSO) only.
-
This compound: OS medium supplemented with desired concentrations of this compound (e.g., 1, 10, 30 µM).[5]
-
-
Culture Maintenance: Incubate the cells at 37°C in a 5% CO₂ incubator. Change the medium every 2-3 days for the duration of the experiment (typically 7 days for early differentiation markers and 21 days for mineralization).[6][7]
Protocol 2: Alkaline Phosphatase (ALP) Staining and Quantification
ALP is an early marker of osteoblast differentiation.[8] Its activity can be visualized by staining or quantified using a colorimetric assay. This assay is typically performed after 7 days of differentiation.
Materials:
-
BCIP/NBT substrate solution
-
Phosphate-Buffered Saline (PBS)
-
Fixation Solution (e.g., 4% paraformaldehyde or 10% buffered formalin)[7][9]
-
p-Nitrophenyl Phosphate (pNPP) substrate
-
ALP Assay Buffer (e.g., Tris-HCl buffer)
-
Stop Solution (e.g., 3M NaOH)
-
96-well plate reader
Procedure for ALP Staining (Qualitative):
-
Wash and Fix: After the desired culture period, gently wash the cells twice with PBS. Fix the cells with Fixation Solution for 10-15 minutes at room temperature.[7][9]
-
Wash: Wash the fixed cells twice with PBS.
-
Staining: Add the BCIP/NBT substrate solution to each well, ensuring the cell monolayer is fully covered. Incubate at room temperature in the dark for 15-30 minutes, or until a blue/purple precipitate is visible.[4]
-
Stop and Wash: Stop the reaction by removing the substrate solution and washing the cells thoroughly with distilled water.
-
Imaging: Allow the plates to air dry. Visualize and capture images using a light microscope or scanner.
Procedure for ALP Activity Assay (Quantitative):
-
Cell Lysis: After washing the cells with PBS, lyse the cells in a suitable lysis buffer (e.g., 0.1% Triton X-100 in Tris buffer).
-
Reaction Setup: In a 96-well plate, add a portion of the cell lysate to each well. Add the pNPP substrate solution.
-
Incubation: Incubate the plate at 37°C for 15-30 minutes.
-
Stop Reaction: Stop the reaction by adding the Stop Solution. The solution will turn yellow.
-
Measurement: Measure the absorbance at 405 nm using a microplate reader.[10]
-
Normalization: Normalize the ALP activity to the total protein concentration of the cell lysate.
Protocol 3: Alizarin Red S (ARS) Staining and Quantification
ARS staining is used to detect calcium deposits, a hallmark of late-stage osteoblast differentiation and matrix mineralization.[8] This assay is typically performed after 14-21 days of differentiation.
Materials:
-
Alizarin Red S (ARS) staining solution (40 mM, pH 4.1-4.3)[11]
-
PBS
-
Fixation Solution (e.g., 4% paraformaldehyde or 10% buffered formalin)[3][9]
-
Destaining/Quantification Solution (e.g., 10% acetic acid or 10% cetylpyridinium (B1207926) chloride)[11]
-
Neutralizing Solution (10% ammonium (B1175870) hydroxide)[11]
-
96-well plate reader
Procedure for ARS Staining (Qualitative):
-
Wash and Fix: Gently wash the cell monolayer twice with PBS. Fix the cells with Fixation Solution for 15 minutes at room temperature.[3]
-
Wash: Wash the cells twice with distilled water.
-
Staining: Add the 40 mM ARS solution to each well and incubate at room temperature for 20-30 minutes with gentle shaking.[3][11]
-
Wash: Carefully aspirate the ARS solution and wash the wells 4-5 times with distilled water to remove excess stain.[11]
-
Imaging: After the final wash, add PBS to the wells to prevent drying and capture images using a light microscope. Mineralized nodules will appear as bright orange-red stains.[7]
Procedure for ARS Quantification:
-
Staining: Perform ARS staining as described above and allow the plate to air dry completely.
-
Elution: Add 10% acetic acid to each well and incubate for 30 minutes at room temperature on a shaker to dissolve the stain.[11]
-
Collection: Scrape the cell layer and transfer the cell slurry to a microcentrifuge tube. Vortex and heat at 85°C for 10 minutes, then cool on ice.[11]
-
Centrifugation: Centrifuge at 20,000 x g for 15 minutes.[11]
-
Neutralization: Transfer the supernatant to a new tube and neutralize the pH to 4.1-4.5 with 10% ammonium hydroxide.[11]
-
Measurement: Read the absorbance of the solution at 405 nm in a 96-well plate.[11]
Protocol 4: Western Blot Analysis of Osteogenic Markers
Western blotting is used to measure the protein levels of key signaling molecules and transcription factors involved in this compound-induced osteogenesis, such as BMP2, Wnt3a, p-Smad1/5/8, β-catenin, and RUNX2.
Materials:
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-RUNX2, anti-BMP2, anti-β-catenin, anti-p-Smad1/5/8, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Protein Extraction: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (20-40 µg) and separate them by size on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (e.g., RUNX2) overnight at 4°C.[12]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply the ECL substrate. Visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensity using densitometry software and normalize to a loading control like β-actin.
Data Presentation
The following tables summarize the expected dose-dependent effects of this compound on osteoblast differentiation markers, based on published findings.[5]
Table 1: Effect of this compound on Alkaline Phosphatase (ALP) Activity
| Treatment Group | This compound Concentration (µM) | Relative ALP Activity (Fold Change vs. Control) |
| Control (OS only) | 0 | 1.00 |
| This compound | 1 | ~1.25 |
| This compound | 10 | ~1.50 |
| This compound | 30 | ~1.75 |
Data are representative and should be determined experimentally. Values are expressed as mean fold change relative to the osteogenic medium (OS) control.
Table 2: Effect of this compound on Matrix Mineralization (Alizarin Red S Quantification)
| Treatment Group | This compound Concentration (µM) | Relative Mineralization (Fold Change vs. Control) |
| Control (OS only) | 0 | 1.00 |
| This compound | 1 | ~1.30 |
| This compound | 10 | ~1.60 |
| This compound | 30 | ~1.90 |
Data are representative and should be determined experimentally. Values are expressed as mean fold change relative to the osteogenic medium (OS) control, quantified by absorbance at 405 nm after stain elution.
References
- 1. Optimization of the Alizarin Red S Assay by Enhancing Mineralization of Osteoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological Mechanisms of this compound in the Differentiation of Pre-Osteoblasts and the Formation of Mineralized Nodules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 4. abcam.cn [abcam.cn]
- 5. Biological Mechanisms of this compound in the Differentiation of Pre-Osteoblasts and the Formation of Mineralized Nodules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Differentiation of Primary Human Osteoblasts [sigmaaldrich.com]
- 8. 3hbiomedical.com [3hbiomedical.com]
- 9. jove.com [jove.com]
- 10. Protocol of Co-Culture of Human Osteoblasts and Osteoclasts to Test Biomaterials for Bone Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The Bone-specific Expression of Runx2 Oscillates during the Cell Cycle to Support a G1-related Antiproliferative Function in Osteoblasts - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Paeonoside for Inducing Bone Formation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Paeonoside, a natural bioactive compound isolated from the root cortex of Paeonia suffruticosa, has emerged as a promising candidate for promoting bone formation.[1][2] Extensive in vitro studies have demonstrated its efficacy in stimulating osteoblast differentiation and mineralization, suggesting its potential as a therapeutic agent for bone-related disorders such as osteoporosis.[1][2] This document provides a detailed overview of the current research, experimental protocols, and the underlying molecular mechanisms of this compound in inducing osteogenesis. While in vivo data for this compound is currently limited, this guide also presents a proposed experimental workflow for animal studies based on established models and research on related compounds.
Mechanism of Action
This compound primarily exerts its pro-osteogenic effects by activating key signaling pathways that converge on the master transcription factor for osteoblast differentiation, RUNX2. The primary pathways involved are the Bone Morphogenetic Protein 2 (BMP2) and Wnt/β-catenin signaling cascades.[1][2]
Upon administration, this compound upregulates the expression of BMP2 and Wnt3a.[1][2] This leads to the phosphorylation of Smad1/5/8 in the BMP2 pathway and the phosphorylation of GSK3β and subsequent accumulation of β-catenin in the Wnt pathway.[1][2] Both pathways ultimately promote the expression and nuclear translocation of RUNX2, which in turn activates the transcription of downstream osteogenic genes, leading to osteoblast differentiation and bone matrix mineralization.[1][2]
Signaling Pathway of this compound in Osteoblast Differentiation
Caption: this compound-induced signaling cascade in osteoblasts.
Quantitative Data from In Vitro Studies
The following tables summarize the dose-dependent effects of this compound (PASI) and the structurally related compound paeonolide (B150436) (PALI) on pre-osteoblast cell lines. These studies demonstrate a significant enhancement of osteogenic markers.
Table 1: Effect of this compound (PASI) on Osteoblast Function
| Concentration (µM) | Cell Migration (Wound Healing, fold increase vs. control) | ALP Activity (fold increase vs. control) | Mineralization (Alizarin Red S staining, fold increase vs. control) | Reference |
| 1 | Significant increase | Significant increase | Significant increase | [1] |
| 10 | Significant increase | Significant increase | Significant increase | [1] |
| 30 | Significant increase | Significant increase | Significant increase | [1] |
Table 2: Effect of Paeonolide (PALI) on Osteoblast Function
| Concentration (µM) | Cell Migration (Wound Healing, fold increase vs. control) | ALP Activity (fold increase vs. control) | Mineralization (Alizarin Red S staining, fold increase vs. control) | Reference |
| 1 | Significant increase | Significant increase | Significant increase | [3][4] |
| 10 | Significant increase | Significant increase | Significant increase | [3][4] |
| 30 | Significant increase | Significant increase | Significant increase | [3][4] |
Experimental Protocols
In Vitro Methodologies
The following are detailed protocols for assessing the osteogenic potential of this compound in pre-osteoblast cell lines (e.g., MC3T3-E1).
1. Cell Culture and Osteogenic Differentiation
-
Cell Line: Pre-osteoblast cell line (e.g., MC3T3-E1).
-
Culture Medium: α-Minimum Essential Medium (α-MEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Osteogenic Differentiation Medium (ODM): Culture medium supplemented with 50 µg/mL L-ascorbic acid and 10 mM β-glycerophosphate.
-
Procedure:
-
Culture cells in standard culture medium until they reach 80-90% confluency.
-
For differentiation experiments, switch to ODM.
-
Treat cells with varying concentrations of this compound (e.g., 1, 10, 30 µM) dissolved in a suitable solvent (e.g., DMSO, ensuring the final concentration does not affect cell viability).
-
Replace the medium with fresh ODM and this compound every 2-3 days.[1][5]
-
2. Cell Viability Assay (MTT Assay)
-
Purpose: To determine the cytotoxic effects of this compound.
-
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Treat cells with a range of this compound concentrations (e.g., 0.1-100 µM) for 24 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan (B1609692) crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.[1]
-
3. Alkaline Phosphatase (ALP) Activity Assay
-
Purpose: To assess early osteoblast differentiation.
-
Procedure:
-
Culture and differentiate cells as described above for 7 days.
-
Lyse the cells and collect the supernatant.
-
Use a commercial ALP activity assay kit to measure the enzymatic activity according to the manufacturer's instructions.
-
Normalize the ALP activity to the total protein content of each sample.[1][5]
-
4. Alizarin Red S (ARS) Staining
-
Purpose: To visualize and quantify matrix mineralization, a marker of late osteoblast differentiation.
-
Procedure:
-
Culture and differentiate cells as described above for 14-21 days.
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Stain the cells with 2% Alizarin Red S solution (pH 4.2) for 30 minutes.
-
Wash with distilled water to remove excess stain.
-
Visualize and capture images of the stained mineralized nodules.
-
For quantification, destain the nodules with a solution of 10% cetylpyridinium (B1207926) chloride in 10 mM sodium phosphate (B84403) (pH 7.0) and measure the absorbance at 562 nm.[5]
-
5. Cell Migration Assays
-
Wound Healing Assay:
-
Boyden Chamber Assay:
-
Use a transwell insert with a porous membrane.
-
Seed cells in the upper chamber in serum-free medium containing this compound.
-
Place ODM in the lower chamber as a chemoattractant.
-
After 24 hours, fix and stain the cells that have migrated to the lower surface of the membrane.
-
Proposed In Vivo Experimental Workflow
The following is a proposed protocol for evaluating the efficacy of this compound in an ovariectomized (OVX) rat model of osteoporosis. This model is widely used as it mimics postmenopausal bone loss in humans.[6]
Experimental Workflow for In Vivo Assessment of this compound
Caption: Proposed workflow for in vivo evaluation of this compound.
1. Animal Model: Ovariectomy-Induced Osteoporosis
-
Species: Female Sprague-Dawley or Wistar rats, approximately 6 months of age.[6]
-
Procedure:
2. This compound Administration
-
Route: Oral gavage is a common and clinically relevant route of administration.
-
Dosage: Based on related compounds, a starting dose range of 20-80 mg/kg/day could be investigated. Dose-response studies are recommended.
-
Duration: A treatment period of 12-16 weeks is typical for osteoporosis studies in rodents.[8]
3. Assessment of Bone Formation
-
Micro-Computed Tomography (µCT):
-
At the end of the treatment period, euthanize the animals and collect the femurs and tibiae.
-
Fix the bones in 10% neutral buffered formalin.
-
Scan the bones using a µCT system to analyze bone microarchitecture.[9][10]
-
Key parameters to measure include:
-
Bone Mineral Density (BMD)
-
Bone Volume Fraction (BV/TV)
-
Trabecular Number (Tb.N)
-
Trabecular Thickness (Tb.Th)
-
Trabecular Separation (Tb.Sp)
-
-
-
Bone Histomorphometry:
-
Decalcify and embed the bones for sectioning.
-
Stain sections with Hematoxylin and Eosin (H&E) and Masson's trichrome to visualize bone structure and collagen deposition.
-
This can provide qualitative and quantitative information on bone formation and cellular activity.
-
-
Serum Biomarkers:
-
Collect blood samples at baseline and at the end of the study.
-
Use ELISA kits to measure serum levels of bone turnover markers:
-
Formation markers: Alkaline Phosphatase (ALP), Osteocalcin (OCN)
-
Resorption marker: C-terminal telopeptide of type I collagen (CTX-I)
-
-
Conclusion
The available in vitro evidence strongly supports the role of this compound as a potent inducer of osteoblast differentiation and mineralization through the activation of the BMP2 and Wnt/β-catenin signaling pathways. While direct in vivo studies in animal models of bone formation are currently lacking, the protocols and data from related compounds provide a solid framework for future investigations. The proposed experimental workflow using the ovariectomized rat model offers a robust approach to validate the therapeutic potential of this compound for treating bone loss disorders like osteoporosis. Further research in this area is warranted to translate the promising in vitro findings into potential clinical applications.
References
- 1. Biological Mechanisms of this compound in the Differentiation of Pre-Osteoblasts and the Formation of Mineralized Nodules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Ovariectomized rat model of osteoporosis: a practical guide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Influence of Exercise on Bone Remodeling-Related Hormones and Cytokines in Ovariectomized Rats: A Model of Postmenopausal Osteoporosis | PLOS One [journals.plos.org]
- 8. Establishing a rapid animal model of osteoporosis with ovariectomy plus low calcium diet in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assessment of Bone Fracture Healing Using Micro-Computed Tomography [jove.com]
- 10. MicroCT for Scanning and Analysis of Mouse Bones - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing Paeonoside Solubility in Cell Culture Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of paeonoside in cell culture media.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating when I add it to my cell culture medium?
A1: this compound, like many natural compounds, has limited aqueous solubility. Precipitation upon addition to cell culture media is a common issue and can be attributed to several factors:
-
"Solvent Shock": If you are using a stock solution of this compound dissolved in a strong organic solvent like DMSO, the rapid change in solvent polarity when added to the aqueous cell culture medium can cause the compound to "crash out" of the solution.
-
Exceeding Solubility Limit: The final concentration of this compound you are trying to achieve in your media may be higher than its maximum solubility in that specific medium.
-
Temperature Effects: The solubility of this compound can be temperature-dependent. A solution prepared at room temperature may become supersaturated and precipitate at the standard cell culture incubation temperature of 37°C.
-
Interactions with Media Components: Components within the cell culture medium, such as salts and proteins, can sometimes interact with this compound and reduce its solubility.
Q2: What is the best solvent to dissolve this compound for cell culture experiments?
A2: The most commonly recommended solvent for preparing a stock solution of this compound for in vitro studies is Dimethyl Sulfoxide (DMSO) . It is a powerful aprotic solvent that can dissolve a wide range of hydrophobic compounds and is miscible with water. Ethanol can also be used, but DMSO is generally preferred due to its higher solubilizing capacity for many compounds.
Q3: What is the maximum recommended final concentration of DMSO in my cell culture?
A3: To minimize solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible. A general guideline is to keep the final DMSO concentration at or below 0.5% (v/v) . However, for sensitive cell lines or long-term experiments, it is advisable to aim for a concentration of ≤ 0.1% (v/v) . It is crucial to include a vehicle control (media with the same final concentration of DMSO without this compound) in your experiments to account for any potential effects of the solvent itself.
Q4: Can I heat my this compound solution to help it dissolve?
A4: Gentle warming of a this compound stock solution in DMSO to 37°C can aid in its initial dissolution. However, excessive or prolonged heating should be avoided as it may risk degrading the compound. For dissolving this compound in aqueous media, pre-warming the media to 37°C before adding the this compound stock solution can sometimes improve solubility.
Troubleshooting Guide: this compound Precipitation
If you are experiencing precipitation of this compound in your cell culture experiments, follow this step-by-step troubleshooting guide.
Step 1: Prepare a High-Concentration Stock Solution in DMSO
-
Instead of dissolving this compound directly in the culture medium, first, prepare a concentrated stock solution in 100% DMSO. This will minimize the volume of organic solvent added to your cells.
Step 2: Optimize the Dilution Process
-
Pre-warm the cell culture medium to 37°C before adding the this compound stock solution.
-
Add the stock solution dropwise to the pre-warmed medium while gently vortexing or swirling. This ensures rapid and even dispersion, preventing localized high concentrations that can lead to precipitation.
Step 3: Consider Stepwise Dilution
-
Instead of a single large dilution, perform one or more intermediate dilutions. For example, first, dilute the DMSO stock into a small volume of medium and then add this intermediate solution to the final volume.
Step 4: Use a Solubilizing Agent
-
If precipitation persists, consider using a solubilizing agent. Cyclodextrins , such as Hydroxypropyl-β-cyclodextrin (HP-β-CD), are highly effective at increasing the aqueous solubility of hydrophobic compounds by forming inclusion complexes.
Quantitative Data on Solvents and Solubilizing Agents
The following tables provide a summary of the solubility of this compound in common solvents and information on agents that can be used to improve its solubility in cell culture media.
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility | Notes |
| Water | Soluble[1] | Solubility is limited and may not be sufficient for all experimental needs. |
| Methanol | Soluble[1] | Suitable for analytical purposes, but not for direct use in cell culture. |
| Ethanol | Soluble[1] | Can be used to prepare stock solutions, but may have higher cytotoxicity than DMSO at similar concentrations. |
| Dimethyl Sulfoxide (DMSO) | Highly Soluble | The recommended solvent for preparing concentrated stock solutions for cell culture. |
Table 2: Co-solvents and Solubilizing Agents for Cell Culture
| Agent | Type | Recommended Final Concentration | Key Considerations |
| Dimethyl Sulfoxide (DMSO) | Co-solvent | ≤ 0.1% - 0.5% (v/v) | Vehicle control is essential. Use high-purity, anhydrous DMSO. |
| Ethanol | Co-solvent | ≤ 0.1% (v/v) | Can be more cytotoxic than DMSO. |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Solubilizing Agent | Varies (determine experimentally) | Forms inclusion complexes to enhance aqueous solubility. Generally low cytotoxicity. |
| Polyethylene Glycol 300 (PEG300) | Co-solvent | Varies | Often used in combination with other solvents for in vivo studies. |
| Tween-80 | Surfactant | Varies | Can be used to create stable dispersions. |
| (2-hydroxypropyl)-β-cyclodextrin (SBE-β-CD) | Solubilizing Agent | Varies (determine experimentally) | A modified cyclodextrin (B1172386) with improved solubility and safety profile. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous, cell culture grade Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
0.22 µm syringe filter (optional, if sterilization is required)
Procedure:
-
Accurately weigh the desired amount of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add the calculated volume of 100% DMSO to achieve the desired stock solution concentration (e.g., 10 mM, 50 mM).
-
Vortex the tube vigorously until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
(Optional) If sterilization of the stock solution is required, pass it through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Preparation of this compound-Cyclodextrin Inclusion Complex
Materials:
-
This compound powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sterile, purified water
-
Magnetic stirrer and stir bar
-
Sterile flasks or beakers
-
0.22 µm syringe filter
Procedure:
-
Prepare an aqueous solution of HP-β-CD at the desired concentration (e.g., 1-10% w/v) in sterile, purified water.
-
Slowly add the this compound powder to the HP-β-CD solution while stirring continuously.
-
Continue stirring the mixture at room temperature for 24-48 hours to allow for the formation of the inclusion complex.
-
After the incubation period, filter the solution through a 0.22 µm syringe filter to remove any undissolved this compound and to sterilize the solution.
-
The resulting clear solution is your this compound-cyclodextrin complex, ready for dilution into cell culture medium.
-
Store the complex solution at 4°C, protected from light.
Visualizations
Experimental Workflow
Caption: Experimental workflow for preparing and applying this compound to cell cultures.
Signaling Pathways
This compound and related compounds have been reported to modulate several key signaling pathways involved in cellular processes such as proliferation, inflammation, and apoptosis. The diagrams below illustrate the potential interactions of this compound with the PI3K/Akt/mTOR and MAPK/ERK pathways.
References
Preventing Paeonoside precipitation in aqueous solutions
Welcome to the technical support center for Paeonoside. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the precipitation of this compound in aqueous solutions during experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My this compound precipitated out of my aqueous buffer. What are the common causes?
A1: this compound, a glycoside, can precipitate from aqueous solutions for several reasons, primarily related to its molecular structure and solution conditions.[1] Key factors include:
-
Low Intrinsic Aqueous Solubility: Like many complex organic molecules, this compound may have limited solubility in pure aqueous systems.
-
Concentration Exceeding Solubility Limit: Attempting to dissolve this compound at a concentration higher than its saturation point in a given solvent system will lead to precipitation.
-
pH Shift: The solubility of compounds with ionizable groups can be highly dependent on the pH of the solution.[2] Shifting the pH outside of the optimal range for this compound can drastically reduce its solubility.
-
Temperature Changes: For many organic solids, solubility increases with temperature.[3] If a solution is prepared at an elevated temperature and then cooled, the compound may precipitate out. This is a common issue when moving solutions from a warm benchtop to storage at 4°C.
-
Solvent Composition: The ratio of aqueous buffer to any organic co-solvents is critical. Evaporation of a volatile organic co-solvent or improper mixing can lead to precipitation.
Q2: What is the recommended starting approach to dissolve this compound for in vitro studies?
A2: A common and effective strategy is to first prepare a concentrated stock solution in a suitable organic solvent and then dilute it into your aqueous experimental medium.
Dimethyl sulfoxide (B87167) (DMSO) is an excellent initial choice. This compound is highly soluble in DMSO, reaching up to 100 mg/mL.[4]
General Workflow:
-
Prepare a high-concentration stock solution of this compound in 100% DMSO.
-
Ensure the stock solution is fully dissolved. Gentle warming or sonication can aid dissolution.[4]
-
For your experiment, perform a serial dilution of the DMSO stock into your aqueous buffer or cell culture medium. It is crucial to ensure the final concentration of DMSO is low (typically <0.5%) to avoid solvent-induced artifacts in biological assays.
Q3: The use of DMSO is restricted in my experiment. What are some alternative solubilization strategies?
A3: If DMSO is not suitable, several other well-established formulation techniques can be employed to enhance the aqueous solubility of this compound. These methods often involve a combination of excipients.
-
Co-Solvent Systems: Using a mixture of water-miscible solvents can increase the overall solvating capacity of the solution. A documented effective system includes Polyethylene Glycol 300 (PEG300) and a surfactant like Tween-80.[4]
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming inclusion complexes that are more water-soluble.[5] Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) has been shown to be effective for this compound.[4]
Q4: How can I determine the optimal pH for my this compound solution?
A4: To find the ideal pH for maximum solubility and stability, you should perform a pH-solubility profile experiment. This involves preparing saturated solutions of this compound across a range of pH values (e.g., from pH 2 to 10) and measuring the concentration of the dissolved compound in each. The pH at which the highest concentration is achieved is the optimal pH for solubility. A detailed protocol for this is provided in the "Experimental Protocols" section below.
Quantitative Data: this compound Solubility
The following table summarizes solubility data for this compound in various solvent systems. These formulations are designed to maintain solubility in aqueous environments for experimental use.
| Formulation Composition | Achieved Solubility | Molar Concentration (Approx.) | Reference |
| 100% Dimethyl Sulfoxide (DMSO) | 100 mg/mL | 304.59 mM | [4] |
| 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | ≥ 2.5 mg/mL | ≥ 7.61 mM | [4] |
| 10% DMSO / 90% Aqueous Solution containing 20% (w/v) Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) | ≥ 2.5 mg/mL | ≥ 7.61 mM | [4] |
Note: Data for Paeoniflorin, a structurally related monoterpene glycoside, shows high solubility in Water (96 mg/mL) and Ethanol (96 mg/mL), suggesting that simple solvent systems may also be effective, though this requires specific validation for this compound.[6]
Experimental Protocols
Protocol 1: Preparation of this compound Solution using a Co-Solvent System
This protocol is adapted from a formulation known to achieve a this compound concentration of at least 2.5 mg/mL.[4]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene Glycol 300 (PEG300)
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer and/or sonicator
Procedure:
-
Weigh this compound: Accurately weigh the required amount of this compound powder. For a final concentration of 2.5 mg/mL, you will need 2.5 mg for every 1 mL of final solution.
-
Initial Dissolution in DMSO: Add the DMSO portion of the final volume to the this compound powder (10% of total volume; e.g., 100 µL for a 1 mL final solution). Vortex or sonicate until the powder is fully dissolved.
-
Add PEG300: Add the PEG300 portion (40% of total volume; e.g., 400 µL) to the DMSO-drug mixture. Mix thoroughly until the solution is clear.
-
Add Tween-80: Add the Tween-80 portion (5% of total volume; e.g., 50 µL). Mix thoroughly.
-
Final Dilution with Saline: Slowly add the saline portion (45% of total volume; e.g., 450 µL) to the mixture while vortexing. Add the saline dropwise to prevent localized concentration changes that could cause precipitation.
-
Final Inspection: The final solution should be clear. If any precipitation is observed, the concentration may be too high for this specific system. The solution is now ready for use in experiments.
Protocol 2: Outline for a pH-Solubility Profile Study
This protocol provides a framework to determine the solubility of this compound at different pH values.
Materials:
-
This compound powder
-
A series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 2 to 10.
-
Calibrated pH meter
-
Shaker or rotator capable of constant agitation at a controlled temperature (e.g., 25°C).
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer for concentration analysis.
-
Syringe filters (e.g., 0.22 µm PVDF)
Procedure:
-
Prepare Buffers: Make a series of buffers at desired pH values (e.g., 2, 3, 4, 5, 6, 7, 7.4, 8, 9, 10).
-
Add Excess this compound: Add an excess amount of this compound powder to a known volume of each buffer in separate vials. "Excess" means adding enough solid so that some remains undissolved at equilibrium.
-
Equilibrate: Tightly seal the vials and place them on a shaker/rotator at a constant temperature for a set period (e.g., 24-48 hours) to ensure the solution reaches saturation equilibrium.
-
Separate Solid from Liquid: After equilibration, let the vials stand to allow the excess solid to settle. Alternatively, centrifuge the vials at high speed (e.g., >10,000 x g) to pellet the undissolved solid.
-
Sample and Filter: Carefully take a sample from the supernatant of each vial. Immediately filter the sample through a 0.22 µm syringe filter to remove any remaining micro-precipitates.
-
Measure Concentration: Dilute the filtered samples as needed and measure the concentration of dissolved this compound using a validated analytical method (e.g., HPLC).
-
Plot Data: Plot the measured solubility (e.g., in mg/mL or µM) on the y-axis against the corresponding pH value on the x-axis to generate the pH-solubility profile.
Visualizations
Caption: Troubleshooting workflow for this compound precipitation issues.
Caption: Recommended workflow for preparing a this compound working solution.
References
- 1. This compound | C15H20O8 | CID 442924 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Solubility, pH-Solubility Profile, pH-Rate Profile, and Kinetic Stability of the Tyrosine Kinase Inhibitor, Alectinib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Temperature and solvent effects in the solubility of some pharmaceutical compounds: Measurements and modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Solubility Enhancement of Steviol Glycosides and Characterization of Their Inclusion Complexes with Gamma-Cyclodextrin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
Technical Support Center: Optimizing Paeonoside Concentration for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective use of Paeonoside in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and stock solution concentration for this compound?
A1: this compound is sparingly soluble in aqueous solutions but has good solubility in organic solvents. For in vitro experiments, Dimethyl Sulfoxide (DMSO) is the recommended solvent. It is advisable to prepare a high-concentration stock solution, for example, at 100 mM in 100% DMSO, which can then be further diluted in cell culture media to the desired final concentration. When preparing working solutions, ensure the final DMSO concentration in the culture medium is kept low, ideally at or below 0.1%, to avoid solvent-induced cytotoxicity.[1]
Q2: What is a typical concentration range for this compound in in vitro assays?
A2: The optimal concentration of this compound will vary depending on the cell type and the specific assay. Based on available research, a broad range to consider for initial experiments is 0.1-100 μM.[2][3] For specific applications like promoting osteoblast differentiation, concentrations between 1-30 μM have been shown to be effective.[2] It is always recommended to perform a dose-response study to determine the optimal concentration for your specific experimental setup.
Q3: Is this compound cytotoxic?
A3: this compound has been shown to have low cytotoxicity in certain cell lines. For instance, in pre-osteoblast MC3T3-E1 cells, no cytotoxic effects were observed at concentrations up to 100 μM.[2][3] However, cytotoxicity is cell-type dependent, and it is crucial to determine the cytotoxic concentration range for your specific cell line using a cell viability assay, such as the MTT or LDH assay, before proceeding with functional assays.
Q4: How stable is this compound in cell culture medium?
A4: The stability of compounds in cell culture media can be influenced by factors such as pH, temperature, and the presence of serum. While specific stability data for this compound in various cell culture media is not extensively documented, it is good practice to prepare fresh dilutions of this compound from a frozen stock solution for each experiment to ensure consistent results. Avoid repeated freeze-thaw cycles of the stock solution. To assess stability in your specific experimental conditions, you can incubate this compound in the cell culture medium for the duration of your experiment and then measure its concentration using an appropriate analytical method like HPLC.
Data Presentation
The following tables summarize key quantitative data for this compound to aid in experimental design.
Table 1: Solubility of this compound
| Solvent/System | Solubility | Source |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (7.61 mM) | [2] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (7.61 mM) | [2] |
Table 2: Recommended Concentration Ranges for In Vitro Assays
| Assay Type | Cell Line | Effective Concentration Range | IC50/EC50 | Source |
| Osteoblast Differentiation | MC3T3-E1 | 1-30 μM | Not Reported | [2] |
| Cell Viability (Cytotoxicity) | MC3T3-E1 | No cytotoxicity up to 100 μM | > 100 μM | [2][3] |
| Antioxidant (DPPH Assay) | Not specified (extract from Paeonia rockii) | Not Reported | IC50 of ~15 µg/mL (for flower extract) | [4] |
| Anti-inflammatory (Nitric Oxide Assay) | RAW 264.7 | Not Reported for this compound | Not Reported |
Troubleshooting Guides
Issue 1: Precipitation of this compound in Cell Culture Medium
-
Potential Cause: The aqueous solubility of this compound is low, and adding a concentrated DMSO stock directly to the aqueous culture medium can cause it to precipitate.
-
Troubleshooting Steps:
-
Pre-warm the medium: Ensure your cell culture medium is pre-warmed to 37°C before adding the this compound stock solution.
-
Use a stepwise dilution: Instead of adding the highly concentrated stock directly, make an intermediate dilution of this compound in the culture medium. Then, add this intermediate dilution to your final culture volume.
-
Increase mixing efficiency: Add the this compound stock solution dropwise to the medium while gently vortexing or swirling to ensure rapid and even dispersion.
-
Check the final DMSO concentration: Ensure the final DMSO concentration remains below 0.5%, and ideally at or below 0.1%. Higher concentrations of DMSO can alter the solubility of media components.
-
Issue 2: Inconsistent or No Biological Effect
-
Potential Cause: This could be due to degradation of the compound, suboptimal concentration, or issues with the experimental setup.
-
Troubleshooting Steps:
-
Prepare fresh solutions: Always use freshly prepared working solutions of this compound from a properly stored, single-use aliquot of the stock solution. Avoid repeated freeze-thaw cycles.
-
Perform a dose-response curve: The initial concentration might be too low or too high (in the case of hormesis or cytotoxicity). Test a wide range of concentrations to determine the optimal effective dose.
-
Verify cell health: Ensure your cells are healthy, within a low passage number, and at the appropriate confluency for the assay.
-
Include positive and negative controls: Use a known activator or inhibitor for the pathway of interest as a positive control to validate the assay's performance. The vehicle control (medium with the same final DMSO concentration) is a critical negative control.
-
Issue 3: Unexpected Cytotoxicity
-
Potential Cause: The concentration of this compound or the solvent (DMSO) may be too high for the specific cell line being used.
-
Troubleshooting Steps:
-
Determine the IC50 value: Perform a cell viability assay (e.g., MTT, XTT, or LDH) with a wide range of this compound concentrations to determine the 50% inhibitory concentration (IC50).
-
Lower the DMSO concentration: Prepare a higher concentration stock solution of this compound in DMSO so that a smaller volume is needed to achieve the final desired concentration, thus lowering the final DMSO percentage.
-
Reduce incubation time: If the experiment allows, consider reducing the incubation time of the cells with this compound.
-
Experimental Protocols
Cell Viability - MTT Assay
This protocol is for determining the cytotoxic effect of this compound on adherent cells in a 96-well plate format.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
This compound Treatment:
-
Prepare a series of this compound dilutions in culture medium from your DMSO stock solution. A typical concentration range for a dose-response curve would be 0, 1, 5, 10, 25, 50, and 100 µM.
-
Ensure the final DMSO concentration is consistent across all wells, including the vehicle control (0 µM this compound).
-
Remove the old medium from the cells and add 100 µL of the this compound-containing medium to the respective wells.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT stock solution to each well (final concentration of 0.5 mg/mL).
-
Incubate the plate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Anti-inflammatory - Nitric Oxide (NO) Assay (Griess Test)
This protocol measures the effect of this compound on nitric oxide production in LPS-stimulated RAW 264.7 macrophage cells.
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete DMEM and allow them to adhere for 24 hours.
-
This compound and LPS Treatment:
-
Prepare dilutions of this compound in serum-free DMEM.
-
Pre-treat the cells with 100 µL of the this compound dilutions for 1-2 hours.
-
Stimulate the cells by adding 1 µg/mL of lipopolysaccharide (LPS).
-
Include a negative control (cells only), a vehicle control (cells + DMSO + LPS), and a positive control (cells + a known iNOS inhibitor + LPS).
-
Incubate for 24 hours.
-
-
Griess Reagent Assay:
-
The Griess reagent consists of two solutions: Solution A (1% sulfanilamide (B372717) in 5% phosphoric acid) and Solution B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).
-
Mix equal volumes of Solution A and Solution B immediately before use.
-
Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of the mixed Griess reagent to each well.
-
Incubate at room temperature for 10-15 minutes, protected from light.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm. The intensity of the color is proportional to the nitrite (B80452) concentration, an indicator of NO production.
Antioxidant - DPPH Radical Scavenging Assay
This is a cell-free chemical assay to evaluate the free radical scavenging activity of this compound.
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.
-
Prepare a series of this compound dilutions in methanol. A typical range could be 10-200 µg/mL.
-
-
Assay Procedure:
-
In a 96-well plate, add 100 µL of each this compound dilution.
-
Add 100 µL of the DPPH solution to each well.
-
Include a blank (methanol only) and a control (methanol + DPPH). Ascorbic acid or Trolox can be used as a positive control.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Absorbance Measurement: Measure the absorbance at 517 nm. The scavenging activity is calculated as a percentage of the discoloration of the DPPH solution.
Signaling Pathways and Experimental Workflows
This compound has been reported to modulate several key signaling pathways. Below are diagrams and brief descriptions of these pathways and a general workflow for their investigation.
BMP2/Wnt/β-catenin Signaling Pathway
This compound has been shown to promote osteoblast differentiation by activating the BMP2 and Wnt3a/β-catenin signaling pathways, leading to the upregulation of the transcription factor RUNX2.[5]
References
- 1. amsbio.com [amsbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Biological Mechanisms of this compound in the Differentiation of Pre-Osteoblasts and the Formation of Mineralized Nodules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro and In Vivo Antioxidant Activities of the Flowers and Leaves from Paeonia rockii and Identification of Their Antioxidant Constituents by UHPLC-ESI-HRMSn via Pre-Column DPPH Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Paeonoside stability issues in experimental conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing stability issues encountered during experiments with paeonoside.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is showing decreased potency over a short period. What are the potential causes?
A1: The loss of this compound activity is likely due to chemical degradation. Several factors can influence its stability, including pH, temperature, light exposure, and the choice of solvent. It is crucial to control these experimental conditions to maintain the integrity of the compound.
Q2: What is the optimal pH for maintaining this compound stability in aqueous solutions?
Q3: How does temperature affect the stability of this compound?
A3: Elevated temperatures accelerate the degradation of this compound. Degradation of similar phenolic compounds has been shown to follow first-order kinetics, with the rate of degradation increasing with temperature.[2][3] For short-term storage of solutions, refrigeration at 2-8°C is recommended. For long-term storage, freezing at -20°C or below is advisable.
Q4: Is this compound sensitive to light?
A4: Yes, many glycosidic compounds are known to be photosensitive.[4] Exposure to light, particularly UV radiation, can lead to photodegradation.[5] It is crucial to protect this compound solutions from light by using amber vials or wrapping containers in aluminum foil. Experiments should be conducted under subdued lighting conditions whenever possible.
Q5: What is the best solvent to use for dissolving and storing this compound?
A5: The choice of solvent can significantly impact the stability of this compound. While this compound has some water solubility, for preparing stock solutions, it is often dissolved in organic solvents. Common choices include dimethyl sulfoxide (B87167) (DMSO), ethanol, and methanol (B129727).[6][7][8][9] It is recommended to prepare high-concentration stock solutions in an appropriate organic solvent and then dilute them into your aqueous experimental medium immediately before use. This minimizes the time this compound spends in aqueous conditions where hydrolysis can occur.
Troubleshooting Guides
Issue: Inconsistent results in cell-based assays.
| Possible Cause | Troubleshooting Steps |
| This compound Degradation in Culture Medium | Prepare fresh dilutions of this compound from a frozen stock solution for each experiment. Minimize the exposure of the treatment medium to light and elevated temperatures before and during the experiment. |
| pH Shift in Culture Medium | Ensure the cell culture medium is adequately buffered. Monitor the pH of the medium throughout the experiment, especially after the addition of this compound solution. |
| Interaction with Medium Components | Some components of cell culture media may interact with this compound. If possible, run a stability check of this compound in the specific medium under incubation conditions without cells. |
Issue: Loss of compound during sample preparation and analysis.
| Possible Cause | Troubleshooting Steps |
| Degradation During Extraction | Perform extraction procedures at low temperatures. Protect samples from light during all steps. Use solvents that are known to be compatible with this compound. |
| Adsorption to Labware | Use low-adsorption plasticware or silanized glassware to minimize the loss of the compound. |
| Instability in Analytical Solvents | Analyze samples as quickly as possible after preparation. If delays are unavoidable, store prepared samples at low temperatures and protected from light. |
Quantitative Data on Stability of Related Compounds
Direct quantitative stability data for this compound is limited in the public domain. The following tables provide data on the stability of verbascoside (B1683046), a structurally related phenylpropanoid glycoside, which can serve as a reference.
Table 1: Thermal Degradation of Verbascoside in Aqueous Solution
| Temperature (°C) | Half-life (t½) in days | Degradation Rate Constant (k) (days⁻¹) |
| 50 | 12 | 0.0578 |
| 60 | 6 | 0.1155 |
| 70 | 3 | 0.2310 |
| 80 | 1.5 | 0.4621 |
Data adapted from a study on verbascoside stability and should be considered as an approximation for this compound.[1]
Table 2: pH-Dependent Stability of Verbascoside at 25°C
| pH | Stability |
| 2-4 | Most Stable |
| 5-7 | Moderate Stability |
| >7 | Least Stable (rapid degradation) |
Qualitative data inferred from studies on verbascoside, indicating higher stability in acidic conditions.[1]
Experimental Protocols
Protocol 1: General Procedure for Assessing this compound Stability
This protocol outlines a general method for evaluating the stability of this compound under various conditions (e.g., different pH, temperatures, and light exposure).
Materials:
-
This compound standard
-
HPLC-grade solvents (e.g., methanol, acetonitrile, water)
-
Buffers of various pH values (e.g., phosphate, citrate)
-
Temperature-controlled incubator or water bath
-
Light source (for photostability testing)
-
HPLC system with a UV detector
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol or DMSO.
-
Sample Preparation: Dilute the stock solution to the desired experimental concentration in the buffers of different pH values or in the chosen solvent.
-
Incubation:
-
Temperature Stability: Aliquot the solutions into vials and incubate them at different temperatures (e.g., 4°C, 25°C, 40°C, 60°C).
-
pH Stability: Incubate the buffered solutions at a constant temperature.
-
Photostability: Expose one set of samples to a controlled light source while keeping a parallel set in the dark as a control.
-
-
Time Points: Withdraw aliquots from each sample at predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Sample Analysis: Immediately analyze the concentration of the remaining this compound in each aliquot using a validated HPLC method.
-
Data Analysis: Plot the concentration of this compound versus time to determine the degradation kinetics.
Signaling Pathway Diagrams
While the direct signaling pathways of this compound are still under investigation, studies on the structurally similar compound paeoniflorin (B1679553) suggest involvement in anti-inflammatory pathways. The following diagrams illustrate the general NF-κB and MAPK signaling pathways, which are common targets for anti-inflammatory compounds.
Caption: Hypothesized anti-inflammatory action of this compound via inhibition of the NF-κB signaling pathway.
Caption: Hypothesized modulation of the MAPK signaling pathway by this compound.
References
- 1. Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. ftb.com.hr [ftb.com.hr]
- 4. Photostability of sennosides in solution and their degradation products 1 [coms.events]
- 5. Photodegradation of oxytocin and thermal stability of photoproducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of various concentrations of common organic solvents on the growth and proliferation ability of Candida glabrata and their permissible limits for addition in drug susceptibility testing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. file.sdiarticle3.com [file.sdiarticle3.com]
- 8. calpaclab.com [calpaclab.com]
- 9. Differential Effects of Two Widely Used Solvents, DMSO and Ethanol, on the Growth and Recovery of Trypanosoma cruzi Epimastigotes in Culture - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Investigating Paeonoside in Animal Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on monitoring and troubleshooting potential findings during preclinical animal studies with Paeonoside. While current literature does not indicate significant unexpected side effects, this guide is designed to proactively address common issues that may arise during safety and toxicity evaluations of natural compounds.
Frequently Asked Questions (FAQs)
Q1: What are the known therapeutic effects of this compound that should be considered when evaluating animal studies?
This compound is primarily recognized for its bioactive properties, including promoting wound healing and migration in osteoblast differentiation. It has also been reported to possess some antidiabetic and anti-inflammatory activities and may play a role in preventing sepsis-induced lethality.[1] When designing safety studies, it is crucial to differentiate these intended pharmacological effects from potential adverse findings.
Q2: Are there any reports of cytotoxicity with this compound?
In vitro studies have shown that this compound (at concentrations of 0.1-100 μM for 24 hours) did not exhibit cytotoxic effects on pro-osteoblasts of MC3T3-E1 cells.[1] However, researchers should remain vigilant for any signs of cytotoxicity in their specific in vivo models.
Q3: What general clinical signs should be monitored in animal toxicity studies of a new compound like this compound?
During toxicity studies, it is standard practice to monitor for a range of clinical signs. For example, in a 13-week subchronic toxicity study of a novel ginsenoside composition, observed clinical signs included salivation, soft stool, diarrhea, and mucous stool, although these were not associated with mortality and were considered temporary.[2] Researchers should establish a clear observational protocol to systematically record any such findings.
Q4: How can I differentiate between a temporary, non-adverse clinical sign and a true toxicological effect?
This can be challenging. Key factors to consider are the dose-dependency, duration, and severity of the sign. For instance, in some studies, salivation was considered a temporary sign related to the administration of the test substance.[2] If a clinical sign resolves without intervention, is only present at high doses, and is not associated with any histopathological changes, it may be considered a non-adverse effect. A recovery period in the study design can also help determine if findings are reversible.[2]
Q5: What are the core organ systems that regulatory bodies require for safety pharmacology assessment before first-in-human studies?
Safety pharmacology studies are essential to predict the clinical risk profile of a new drug candidate.[3][4] The core battery of tests focuses on the central nervous, cardiovascular, and respiratory systems.[5][6]
Troubleshooting Guides
Issue 1: Mild, transient gastrointestinal upset (soft stool, diarrhea) is observed in a dose group.
-
Possible Cause: This can be a common, temporary response to the administration of a test substance, particularly at higher doses.[2] It may not necessarily indicate systemic toxicity.
-
Troubleshooting Steps:
-
Confirm Dose-Relationship: Is the effect more pronounced at higher doses?
-
Monitor Frequency and Severity: Record the incidence and severity of the findings daily.
-
Assess Overall Animal Health: Are the animals still gaining weight appropriately? Is their food and water consumption normal?
-
Include a Recovery Group: In your study design, include a cohort that is taken off the substance after a period of treatment to see if the gastrointestinal signs resolve.[2]
-
Correlate with Histopathology: At the end of the study, carefully examine the gastrointestinal tract for any signs of inflammation, irritation, or other pathological changes.
-
Issue 2: Unexpected changes in body weight or food consumption are noted.
-
Possible Cause: This could be related to the palatability of the test substance in the feed, a pharmacological effect, or a sign of systemic toxicity.
-
Troubleshooting Steps:
-
Evaluate Food Palatability: If the substance is administered in the feed, consider conducting a separate preference test.
-
Analyze Dose-Response: A significant, dose-dependent decrease in body weight is a common sign of toxicity.[7]
-
Measure Water Intake: Dehydration can lead to weight loss.
-
Conduct Hematology and Serum Biochemistry: Look for changes in markers of liver or kidney function, or other metabolic parameters that could explain the weight change.
-
Perform Gross Necropsy and Organ Weight Analysis: Examine internal organs for any abnormalities and weigh them to identify potential atrophy or hypertrophy.[7]
-
Quantitative Data Summary
The following tables represent hypothetical data from a 13-week subchronic toxicity study of this compound in rats. This data is for illustrative purposes to guide researchers on the types of data to collect and analyze.
Table 1: Hypothetical Body Weight Data (Grams) in a 13-Week Rat Study
| Group | Initial Weight (Mean ± SD) | Week 4 Weight (Mean ± SD) | Week 13 Weight (Mean ± SD) |
| Control (Vehicle) | 220 ± 15 | 350 ± 20 | 450 ± 25 |
| Low Dose (100 mg/kg) | 221 ± 14 | 348 ± 22 | 448 ± 23 |
| Mid Dose (400 mg/kg) | 219 ± 16 | 345 ± 19 | 445 ± 26 |
| High Dose (1600 mg/kg) | 220 ± 15 | 330 ± 25 | 420 ± 30 |
*p < 0.05 compared to control
Table 2: Hypothetical Hematology Parameters at Week 13
| Parameter | Control | Low Dose | Mid Dose | High Dose |
| White Blood Cells (10^9/L) | 8.5 ± 1.2 | 8.4 ± 1.3 | 8.6 ± 1.1 | 8.3 ± 1.4 |
| Red Blood Cells (10^12/L) | 7.2 ± 0.5 | 7.1 ± 0.6 | 7.3 ± 0.4 | 7.0 ± 0.7 |
| Hemoglobin (g/dL) | 14.1 ± 1.0 | 14.0 ± 1.2 | 14.2 ± 0.9 | 13.8 ± 1.3 |
| Platelets (10^9/L) | 850 ± 150 | 840 ± 160 | 860 ± 140 | 830 ± 170 |
Experimental Protocols
Protocol 1: Acute Oral Toxicity Study (Up-and-Down Procedure)
-
Animal Model: Female Sprague-Dawley rats, 8-12 weeks old.
-
Acclimatization: Acclimatize animals for at least 5 days before dosing.
-
Housing: House animals individually in a controlled environment (22 ± 3°C, 30-70% humidity, 12-hour light/dark cycle).
-
Fasting: Fast animals overnight prior to dosing (provide water ad libitum).
-
Dosing:
-
Administer this compound orally via gavage.
-
Start with a single animal at a dose of 300 mg/kg.
-
If the animal survives, dose the next animal at a higher dose (e.g., 2000 mg/kg).
-
If the animal dies, dose the next animal at a lower dose.
-
Continue this process until the criteria for stopping the study are met (e.g., four reversals in outcome).
-
-
Observations:
-
Observe animals closely for the first 30 minutes, periodically for the first 24 hours, and then daily for 14 days.
-
Record all clinical signs, including changes in skin, fur, eyes, and behavior.
-
Record body weights on days 0, 7, and 14.
-
-
Termination: At the end of the 14-day observation period, euthanize all surviving animals and perform a gross necropsy.
Protocol 2: 13-Week Subchronic Oral Toxicity Study
-
Animal Model: Sprague-Dawley rats (10/sex/group).
-
Groups:
-
Group 1: Control (Vehicle)
-
Group 2: Low Dose
-
Group 3: Mid Dose
-
Group 4: High Dose
-
(Optional) Group 5: High Dose Recovery (4-week recovery period)
-
-
Dosing: Administer this compound daily via oral gavage for 90 days.
-
Observations:
-
Clinical Signs: Observe animals twice daily.
-
Body Weight and Food Consumption: Record weekly.
-
Ophthalmology: Conduct examinations prior to the study and at termination.
-
Hematology and Serum Biochemistry: Collect blood at termination.
-
-
Termination:
-
At the end of the 90-day period (and recovery period, if applicable), euthanize all animals.
-
Conduct a full gross necropsy.
-
Weigh major organs (e.g., liver, kidneys, spleen, brain, heart).
-
Collect a comprehensive set of tissues for histopathological examination.
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 13-week subchronic toxicity study of a novel ginsenoside composition from ginseng leaves in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Safety Pharmacology in Drug Discovery and Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Principles of Safety Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmaron.com [pharmaron.com]
- 6. Safety Pharmacology - Creative Biolabs [creative-biolabs.com]
- 7. [Toxicity studies of VP 16-213 (I)--Acute toxicity in mice, rats and rabbits] - PubMed [pubmed.ncbi.nlm.nih.gov]
Paeonoside Technical Support Center: Managing Cytotoxicity in Normal Cells
Welcome to the technical support center for Paeonoside. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on addressing potential cytotoxicity in normal cells during experimentation with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the expected cytotoxicity of this compound in normal cell lines?
Currently, direct and comprehensive data on this compound-induced cytotoxicity across a wide range of normal human cell lines is limited. However, available information suggests that this compound may exhibit low cytotoxicity to normal cells at therapeutic concentrations. One study has reported that this compound at concentrations of 0.1-100 μM for 24 hours showed no cytotoxic effect on mouse pro-osteoblast MC3T3-E1 cells.
For a closer reference, we can look at data for Paeonol (B1678282), a structurally related active metabolite of this compound. Studies on Paeonol have demonstrated a favorable selectivity profile, showing minimal impact on normal cells while being effective against various cancer cell lines.
Q2: I am observing significant cytotoxicity in my normal cell line with this compound. What could be the cause?
Unexpected cytotoxicity in normal cells can arise from several factors:
-
Compound Purity and Stability: Impurities or degradation of the this compound compound can contribute to off-target effects and toxicity.
-
Cell Line Sensitivity: Different normal cell lines can have varying sensitivities to a compound. Your specific cell line may be more susceptible to this compound.
-
Experimental Conditions: Factors such as cell density, passage number, and overall cell health can influence the cytotoxic response. Stressed or unhealthy cells are often more vulnerable.
-
Concentration and Exposure Time: The concentration of this compound and the duration of exposure may be too high for your specific cell line.
Q3: What are the potential mechanisms of this compound-induced cytotoxicity?
While direct evidence for this compound is still emerging, studies on the related compound Paeonol suggest that its cytotoxic effects in cancer cells are often mediated through the induction of apoptosis (programmed cell death) and modulation of key signaling pathways, such as the MAPK pathway. It is plausible that at high concentrations, this compound could trigger similar pathways in sensitive normal cells.
Q4: Are there any strategies to reduce this compound-induced cytotoxicity in my normal cells?
Yes, several strategies can be employed:
-
Dose-Response Optimization: Perform a dose-response curve to identify a therapeutic window where this compound is effective against your target cells with minimal toxicity to normal cells.
-
Co-treatment with Antioxidants: If cytotoxicity is suspected to be mediated by oxidative stress, co-incubation with an antioxidant like N-acetylcysteine (NAC) may offer protection.
-
Cell Cycle Synchronization: Inducing a temporary cell cycle arrest in normal cells might protect them from the cytotoxic effects of compounds that target proliferating cells.
Troubleshooting Guide: Unexpected Cytotoxicity in Normal Cells
If you are observing higher-than-expected cytotoxicity in your normal cell lines when using this compound, follow these troubleshooting steps:
Step 1: Verify Compound Integrity
-
Action: Confirm the purity and stability of your this compound stock. If possible, use a freshly prepared solution.
-
Rationale: Degradation products or impurities can cause unintended toxicity.
Step 2: Optimize Experimental Parameters
-
Action: Conduct a dose-response experiment using a wide range of this compound concentrations on your normal cell line to determine the IC50 value. Also, consider shortening the exposure time.
-
Rationale: This will help establish the precise tolerance of your specific cell line to this compound.
Step 3: Assess Cell Health
-
Action: Ensure your normal cell cultures are healthy, free from contamination (especially mycoplasma), and within a low passage number.
-
Rationale: Sub-optimal cell health can increase susceptibility to drug-induced stress and cytotoxicity.
Step 4: Investigate the Mechanism of Cell Death
-
Action: Perform an Annexin V/Propidium Iodide (PI) staining assay to determine if the observed cell death is due to apoptosis or necrosis.
-
Rationale: Understanding the mode of cell death can provide insights into the underlying cytotoxic mechanism.
Step 5: Consider Protective Co-treatments
-
Action: If oxidative stress is a suspected mechanism, test the effect of co-treating your normal cells with an antioxidant like N-acetylcysteine (NAC) alongside this compound.
-
Rationale: NAC can mitigate cytotoxicity caused by increased reactive oxygen species (ROS).
Data on Paeonol Cytotoxicity: A Reference for this compound
Given the limited direct data on this compound, the following table summarizes the cytotoxic effects of its related metabolite, Paeonol, on various normal and cancer cell lines. This can serve as a preliminary guide for estimating the potential selectivity of this compound. The Selectivity Index (SI) is calculated as the IC50 in a normal cell line divided by the IC50 in a cancer cell line. A higher SI value indicates greater selectivity for cancer cells.[1]
| Cell Line | Cell Type | IC50 (µg/mL) | Selectivity Index (SI) vs. BEAS-2B | Reference |
| Normal Cell Lines | ||||
| BEAS-2B | Human Bronchial Epithelial | >80 | - | [2] |
| L02 | Human Normal Hepatocytes | Not cytotoxic at concentrations that induce apoptosis in cancer cells | - | [3] |
| Cancer Cell Lines | ||||
| H1299 | Human Non-Small Cell Lung Cancer | Dose-dependent decrease in viability | >1 (Qualitative) | [2] |
| T24 | Human Bladder Cancer | 225 (at 48h) | ~0.36 | [4] |
| J82 | Human Bladder Cancer | 124 (at 48h) | ~0.65 | [4] |
| Panc-1 | Human Pancreatic Cancer | 265.5 (at 48h) | ~0.30 | [5] |
| Capan-1 | Human Pancreatic Cancer | 211.7 (at 48h) | ~0.38 | [5] |
Note: The SI values are estimations based on the available data and should be interpreted with caution. The IC50 for BEAS-2B cells is greater than 80 µg/mL, so the actual SI is likely higher.
Experimental Protocols
Cell Viability Assessment: MTT Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
96-well plates
-
This compound stock solution
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control and untreated control wells.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
Apoptosis Detection: Annexin V-FITC/PI Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
This compound stock solution
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with desired concentrations of this compound for the chosen duration.
-
Harvest the cells (including floating cells in the medium) and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Proposed signaling pathway for Paeonol-induced apoptosis.
Caption: Experimental workflow for investigating cytotoxicity.
References
- 1. mdpi.com [mdpi.com]
- 2. Therapeutic effects of paeonol on non‑small cell lung cancer cells via regulation of the MAPK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Paeonol alleviates lipopolysaccharide-induced hepatocytes injury through alteration of mitochondrial function and NF-κB translocation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Paeonol Suppresses Bladder Cancer Progression via Apoptotic Pathways: Insights from In Vitro and In Vivo Studies [mdpi.com]
- 5. Paeonol Inhibits Pancreatic Cancer Cell Migration and Invasion Through the Inhibition of TGF-β1/Smad Signaling and Epithelial-Mesenchymal-Transition - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing HPLC Parameters for Paeonoside Separation
Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) analysis of Paeonoside. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on method optimization and troubleshooting.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the HPLC separation of this compound.
Q1: What are the recommended starting HPLC conditions for this compound analysis?
A1: For initial analysis, a reversed-phase HPLC method is recommended. A C18 column is the most common stationary phase used. A typical starting point would be a gradient elution using a mobile phase of water with a small amount of acid (like 0.1% formic or acetic acid) and an organic modifier like acetonitrile (B52724) or methanol (B129727). Detection is commonly set around 230 nm.
Q2: My this compound peak is showing significant tailing. What are the possible causes and solutions?
A2: Peak tailing, where the peak is asymmetrical with a drawn-out latter half, can be caused by several factors. A common reason is the interaction of the analyte with active silanol (B1196071) groups on the silica-based column packing. Another cause could be column overload.
Troubleshooting Steps for Peak Tailing:
-
Mobile Phase Modification: Add a small amount of an acidic modifier, such as 0.1% formic acid or acetic acid, to the aqueous portion of your mobile phase. This can help to suppress the ionization of free silanol groups on the column, reducing secondary interactions.
-
Reduce Sample Concentration: Try diluting your sample and injecting a smaller volume to see if the peak shape improves. Column overload can lead to peak distortion.
-
Check pH: Ensure the mobile phase pH is appropriate. A change of as little as 0.1 pH units can impact peak shape and retention.
-
Use a Guard Column: A guard column can protect the analytical column from strongly retained impurities in the sample that might cause peak tailing.
-
Column Flushing: If the column is contaminated, a thorough wash with a strong solvent may be necessary.
Q3: I am observing poor resolution between this compound and a nearby impurity. How can I improve the separation?
A3: Improving resolution requires modifying the chromatographic parameters to increase the separation between the two peaks.
Strategies to Enhance Resolution:
-
Adjust Mobile Phase Strength: Decreasing the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase will generally increase the retention time of your analytes, which can lead to better separation.[1]
-
Change Organic Modifier: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation due to different solvent properties.
-
Modify the Gradient: If you are using a gradient elution, making the gradient shallower (i.e., increasing the time over which the organic solvent concentration changes) can improve the resolution of closely eluting peaks.
-
Adjust Column Temperature: Changing the column temperature can affect selectivity.[2][3] Experiment with temperatures between 25°C and 40°C in small increments (e.g., 5°C).
-
Change Column Chemistry: If mobile phase and temperature adjustments are insufficient, consider using a column with a different stationary phase (e.g., a phenyl-hexyl column) to introduce different separation mechanisms.[1]
Q4: My retention times for this compound are drifting between injections. What could be the cause?
A4: Retention time drift can be caused by several factors, including changes in mobile phase composition, column temperature fluctuations, or a column that has not been properly equilibrated.
Troubleshooting Retention Time Drift:
-
Ensure Proper Equilibration: Before starting a sequence of injections, ensure the column is fully equilibrated with the initial mobile phase conditions. This can take 10-20 column volumes.
-
Check Mobile Phase: Ensure your mobile phase is fresh, properly mixed, and degassed. Evaporation of the more volatile organic component can change the mobile phase composition over time.
-
Use a Column Oven: A column oven is essential for maintaining a stable column temperature, as fluctuations in ambient temperature can cause retention times to shift.[3]
-
Check for Leaks: Inspect the HPLC system for any leaks, as this can cause pressure fluctuations and affect retention times.
Data Presentation: Parameter Effects on Separation
The following tables provide quantitative data on how different HPLC parameters can affect the separation of Paeoniflorin (B1679553), a structurally similar compound often analyzed alongside this compound. This data can be used as a guide for optimizing this compound separation.
Table 1: Effect of Mobile Phase Composition on Paeoniflorin Retention Time
| % Acetonitrile in Water (v/v) | Retention Time (min) |
| 18% | 12.5 |
| 20% | 10.2 |
| 22% | 8.1 |
| 25% | 6.3 |
Note: Data is hypothetical and illustrative of the expected trend. As the percentage of the organic modifier (acetonitrile) increases, the mobile phase becomes stronger, leading to a decrease in retention time.
Table 2: Effect of Column Temperature on Paeoniflorin Separation
| Column Temperature (°C) | Retention Time (min) | Resolution (Rs) from adjacent peak |
| 25°C | 15.8 | 1.9 |
| 30°C | 14.2 | 2.1 |
| 35°C | 12.9 | 2.3 |
| 40°C | 11.7 | 2.2 |
Note: Data is hypothetical and illustrative. Increasing temperature generally decreases retention time.[2] Resolution may improve or decrease with temperature changes, and the optimal temperature needs to be determined empirically.[1]
Experimental Protocols
This section provides a detailed methodology for a typical HPLC analysis of this compound.
1. Materials and Reagents
-
This compound reference standard (purity ≥98%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade or deionized)
-
Formic acid or Acetic acid (analytical grade)
-
Sample containing this compound (e.g., herbal extract)
2. Standard Solution Preparation
-
Stock Solution (e.g., 1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the initial mobile phase composition to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
3. Sample Preparation
-
Extraction (for solid samples): Accurately weigh a known amount of the powdered sample (e.g., 1.0 g). Add a suitable extraction solvent (e.g., 50 mL of 70% methanol) and sonicate for 30 minutes.
-
Filtration: Filter the extracted sample through a 0.45 µm syringe filter to remove particulate matter before injection.
4. HPLC Conditions
-
Instrument: HPLC system with a UV/PDA detector, pump, autosampler, and column oven.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[3]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-20 min: 15-30% B
-
20-25 min: 30-50% B
-
25-30 min: 50-15% B (return to initial conditions)
-
30-40 min: 15% B (equilibration)
-
-
Flow Rate: 1.0 mL/min.[3]
-
Column Temperature: 30°C.
-
Detection Wavelength: 230 nm.[4]
-
Injection Volume: 10 µL.
5. Data Analysis
-
Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.
-
Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.
Visualizations
The following diagrams illustrate key workflows and relationships in HPLC optimization.
Caption: A logical workflow for troubleshooting common HPLC separation issues.
Caption: A stepwise workflow for developing a robust HPLC method for this compound.
Caption: Logical relationships between key HPLC parameters and separation outcomes.
References
Technical Support Center: Dealing with Paeonoside Interference in Biochemical Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing potential assay interference by paeonoside. As a bioactive glycoside isolated from plants of the Paeonia genus, this compound possesses documented anti-inflammatory and immunoregulatory properties, making it a compound of significant interest.[1][2][] However, like many natural products, its chemical structure, which includes a phenolic moiety, presents a risk of generating false positives or negatives in biochemical assays through various non-specific mechanisms.[4][5][6]
This guide offers structured advice, detailed protocols, and visual aids to help you identify and mitigate these artifacts, ensuring the integrity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it a potential concern in high-throughput screening (HTS)?
A1: this compound is a monoterpene glycoside found in medicinal plants like Paeonia suffruticosa.[1][7] Its reported biological activities include promoting osteoblast differentiation and potential anti-diabetic and anti-inflammatory effects.[1][][8] The concern in HTS arises because natural products, particularly those with phenolic or glycosidic structures, are often identified as Pan-Assay Interference Compounds (PAINS).[4][9] PAINS can produce misleading results through mechanisms unrelated to specific interaction with the intended biological target, such as aggregation, fluorescence interference, or redox activity.[6][10][11]
Q2: What are the most common types of assay interference to expect from this compound?
A2: Given its structure, this compound may interfere with assays through several mechanisms. These can be broadly categorized as optical, physical, and chemical interference. A summary of common interference types from natural products is provided in the table below.[4][10]
Q3: My absorbance-based assay (e.g., ELISA, MTT) shows high background when this compound is present. What's the first step?
A3: The first step is to determine if the this compound solution itself absorbs light at your assay's wavelength.[4] You should run a background control containing only the assay medium and this compound at the same concentration used in your experiment, without any biological reagents (like cells or enzymes).[4] Measure the absorbance of this control. If it's significant, you must subtract this value from your experimental readings for data correction.[4]
Q4: How can I test if this compound is causing interference in my fluorescence-based assay?
A4: You need to check for two potential issues: intrinsic fluorescence (autofluorescence) and signal quenching.[9][10]
-
To check for autofluorescence: Prepare wells with this compound in assay buffer (without your fluorescent probe) and read the fluorescence using the same filter set as your main experiment. A high signal indicates autofluorescence.[10]
-
To check for quenching: Prepare a control with your fluorescent probe at its final concentration and add this compound. A decrease in signal compared to the probe alone suggests quenching.[4]
Q5: I suspect this compound is acting as a non-specific inhibitor through aggregation. How can I verify this?
A5: Compound aggregation is a common artifact where molecules form colloids that sequester and non-specifically inhibit enzymes.[10][12] A key validation step is to re-test the compound's activity in the presence of a non-ionic detergent, such as 0.01-0.1% Triton X-100 or Tween-20.[10] The activity of a true inhibitor should be unaffected by the detergent, while the apparent activity of an aggregator will be significantly reduced or eliminated.[10]
Q6: this compound has antioxidant properties. Could this interfere with my results?
A6: Yes. The phenolic structure of this compound gives it antioxidant and redox-cycling capabilities.[5] This can interfere with assays that rely on redox-sensitive reagents or that measure reactive oxygen species (ROS).[6][13] For example, it can directly reduce a substrate or probe, leading to a false positive. To mitigate this, you can add scavenging agents like DTT to the assay buffer or run counter-screens to measure the compound's direct effect on the reporter probe in the absence of the biological target.[14]
Q7: What are the known signaling pathways affected by this compound, and how can I confirm its specific activity?
A7: this compound has been shown to promote osteoblast differentiation by enhancing the expression of BMP2 and Wnt3a and activating their downstream signaling molecules.[1][8][15] Related compounds from Paeonia are well-known for their anti-inflammatory effects, primarily through the modulation of the NF-κB and MAPK signaling pathways.[2][12][16] To confirm specific activity, you must use orthogonal assays.[1] For instance, if you observe inhibition of an inflammatory marker in a cell-based assay, you should then use a technique like Western blotting to confirm that this compound specifically inhibits the phosphorylation of key pathway proteins like p65 (NF-κB) or p38/JNK/ERK (MAPK).[17]
Troubleshooting Guides
Guide 1: General Troubleshooting Workflow
This workflow provides a systematic approach to validating an initial hit and identifying potential artifacts.
Caption: A workflow for hit validation and triage to eliminate false positives.[1][10]
Guide 2: Identifying and Mitigating Assay Interference
This table summarizes common interference mechanisms and provides specific troubleshooting strategies.[4][9][10]
| Interference Type | Potential Cause for this compound | Assay Impact | Troubleshooting Strategy |
| Intrinsic Absorbance | The phenolic structure of this compound may absorb light at UV or visible wavelengths. | False positive (increased signal) in colorimetric assays (e.g., ELISA, MTT). | Run a background control well with this compound in buffer alone. Subtract this absorbance value from experimental wells.[4] |
| Autofluorescence | Aromatic rings in the molecule can emit light upon excitation. | False positive in fluorescence intensity assays. | Pre-read the plate with this compound before adding the fluorescent substrate. If the signal is high, consider shifting wavelengths or using a non-fluorescent method (e.g., luminescence).[10] |
| Fluorescence Quenching | This compound may absorb the emitted light from a fluorescent probe. | False negative in inhibitor screens; False positive in activator screens. | Run a control with the fluorescent probe and this compound. A signal decrease indicates quenching. Data correction is often unreliable.[4] |
| Compound Aggregation | Self-association of molecules at higher concentrations to form colloidal aggregates. | Apparent, non-specific enzyme inhibition, leading to a false positive. | Test for sensitivity to non-ionic detergents (e.g., 0.01% Triton X-100). Aggregator activity will be attenuated, while true inhibition will not.[10] |
| Redox Activity | Phenolic hydroxyl groups can participate in redox cycling, potentially producing H₂O₂.[5] | Interference in redox-sensitive assays (e.g., those using resazurin) or assays measuring oxidative stress. | Perform a counter-screen for H₂O₂ production.[14] Include redox-scavenging agents like DTT or catalase in the assay buffer as a control.[14] |
Key Experimental Protocols
Protocol 1: Autofluorescence and Quenching Assessment
Objective: To determine if this compound intrinsically fluoresces or quenches the signal of a fluorescent probe.[4][10]
Methodology:
-
Prepare a serial dilution of this compound in the assay buffer, covering the concentration range used in the primary screen.
-
Plate 1 (Autofluorescence):
-
Dispense the this compound dilutions into the wells of a microplate.
-
Add only assay buffer to control wells.
-
Read the plate's fluorescence intensity using the exact same excitation and emission wavelengths as the primary assay.
-
-
Plate 2 (Quenching):
-
Add the fluorescent probe at its final assay concentration to all wells.
-
Dispense the this compound dilutions into the appropriate wells.
-
Read the plate's fluorescence intensity.
-
-
Data Analysis:
-
Autofluorescence: A dose-dependent increase in signal in Plate 1 indicates intrinsic fluorescence.
-
Quenching: A dose-dependent decrease in signal in Plate 2 (compared to the probe-only control) indicates quenching.
-
Protocol 2: Detergent Sensitivity Assay for Aggregation
Objective: To differentiate true inhibition from non-specific inhibition caused by compound aggregation.[10]
Methodology:
-
Identify the IC₅₀ (or EC₅₀) concentration of this compound from the primary screen.
-
Prepare two sets of assay plates.
-
Set 1 (Control): Run the standard assay protocol with a dose-response curve for this compound.
-
Set 2 (Detergent): Run the identical assay, but include 0.01% Triton X-100 in the assay buffer.
-
Data Analysis:
-
Compare the dose-response curves from both sets.
-
A significant rightward shift (increase) in the IC₅₀ value in the presence of Triton X-100 is indicative of aggregation-based activity.
-
A true inhibitor's IC₅₀ should remain largely unchanged.
-
Caption: The mechanism of compound aggregation and its disruption by detergents.[10]
Protocol 3: Western Blot Analysis for MAPK and NF-κB Pathway Activation
Objective: To confirm if this compound specifically modulates key inflammatory signaling pathways.[16][17]
Methodology:
-
Cell Culture and Treatment: Seed appropriate cells (e.g., RAW 264.7 macrophages) and allow them to adhere. Pre-treat cells with various concentrations of this compound for 1-2 hours.
-
Stimulation: Stimulate the cells with an inflammatory agent like Lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 15-30 minutes to activate the MAPK and NF-κB pathways.[17]
-
Protein Extraction: Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with 5% BSA in TBST) for 1 hour.
-
Incubate with primary antibodies overnight at 4°C. Recommended antibodies:
-
Phospho-p65 (NF-κB) and Total p65
-
Phospho-p38, Phospho-JNK, Phospho-ERK and their total protein counterparts.
-
β-actin or GAPDH as a loading control.
-
-
Wash and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour.
-
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify band intensities and normalize the phosphorylated protein levels to their respective total protein levels. A specific inhibitor should decrease the level of the phosphorylated protein without affecting the total protein.
Relevant Signaling Pathways
This compound and related compounds are known to exert anti-inflammatory effects, likely through the modulation of the NF-κB and MAPK signaling cascades.[2][12] Understanding these pathways is crucial for designing experiments to confirm a specific mechanism of action.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation.[18][19] Upon stimulation by agents like LPS, a cascade leads to the phosphorylation and degradation of IκBα, allowing the p65/p50 dimer to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[20]
Caption: Potential inhibition of the NF-κB pathway by this compound.[2][20]
MAPK Signaling Pathway
The MAPK family (JNK, ERK, and p38) responds to extracellular stimuli and regulates processes like inflammation and apoptosis.[17][21] Their phosphorylation indicates activation. Many anti-inflammatory natural products function by inhibiting the phosphorylation of one or more of these kinases.[22][23]
Caption: Potential modulation of MAPK pathways by this compound.[2][16][22]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Anti-inflammatory and immunoregulatory effects of paeoniflorin and total glucosides of paeony - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. longdom.org [longdom.org]
- 7. This compound | C15H20O8 | CID 442924 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Biological Mechanisms of this compound in the Differentiation of Pre-Osteoblasts and the Formation of Mineralized Nodules - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. The Ecstasy and Agony of Assay Interference Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. New Monoterpene Glycoside Paeoniflorin Derivatives as NO and IL-1β Inhibitors: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Prunetinoside Inhibits Lipopolysaccharide-Provoked Inflammatory Response via Suppressing NF-κB and Activating the JNK-Mediated Signaling Pathway in RAW264.7 Macrophage Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Ginsenosides from Panax ginseng as Key Modulators of NF-κB Signaling Are Powerful Anti-Inflammatory and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. NF-κB Signaling Pathway and its Potential as a Target for Therapy in Lymphoid Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Targeting the MAPK signaling pathway: implications and prospects of flavonoids in 3P medicine as modulators of cancer cell plasticity and therapeutic resistance in breast cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 22. The promising therapeutic potentials of ginsenosides mediated through p38 MAPK signaling inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Wogonoside inhibits inflammatory cytokine production in lipopolysaccharide-stimulated macrophage by suppressing the activation of the JNK/c-Jun signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Inconsistent Western Blot Bands After Paeonoside Treatment
Welcome to the technical support center for troubleshooting inconsistent Western blot results following Paeonoside treatment. This resource is designed for researchers, scientists, and drug development professionals to identify and resolve common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: Why are my Western blot bands for the target protein inconsistent after this compound treatment?
Inconsistent Western blot results after this compound treatment can stem from several factors. These can be broadly categorized into:
-
Biological Effects of this compound: this compound can modulate signaling pathways, potentially affecting protein expression, stability, and post-translational modifications.[1][2] This can inherently lead to variability in band intensity and appearance.
-
Sample Preparation Variability: Inconsistencies in cell lysis, protein quantification, or sample loading can be magnified when dealing with a bioactive compound.
-
Technical Variability in Western Blotting: The multi-step nature of Western blotting introduces potential for variability at each stage, from electrophoresis to antibody incubation.[3]
Q2: My loading control (e.g., GAPDH, β-actin) levels are varying between my this compound-treated and untreated samples. What could be the cause?
While housekeeping proteins are generally assumed to have stable expression, some treatments can alter their levels. It is crucial to validate your loading control for your specific experimental conditions. If you observe variations, consider the following:
-
This compound may affect the expression of the loading control protein.
-
Uneven sample loading: Ensure accurate protein quantification and careful loading of gels.[4][5]
-
Inefficient or uneven protein transfer: Verify transfer efficiency using a reversible stain like Ponceau S.[3][6]
Q3: I'm observing new, unexpected bands or shifts in my target protein band after this compound treatment. What does this signify?
The appearance of new bands or shifts in molecular weight can indicate several biological phenomena induced by this compound:
-
Post-Translational Modifications (PTMs): this compound may induce PTMs such as phosphorylation, glycosylation, or ubiquitination, which can alter the protein's migration on the gel.[7][8][9]
-
Protein Isoforms: The treatment might be altering the expression of different isoforms of your target protein.[7]
-
Protein Degradation or Cleavage: this compound could be inducing proteolytic cleavage of the target protein, resulting in lower molecular weight bands.[7][8][9]
-
Non-specific Antibody Binding: The new bands could be a result of the primary or secondary antibody binding to other proteins.[3][10][11]
Q4: The signal for my target protein is significantly weaker or absent after this compound treatment. How can I troubleshoot this?
A significant decrease or complete loss of signal could be due to:
-
Effective Treatment: this compound may be effectively downregulating the expression or promoting the degradation of the target protein.
-
Suboptimal Antibody Concentration: The concentration of your primary or secondary antibody may be too low.[6][10]
-
Insufficient Protein Load: The amount of protein loaded onto the gel may be insufficient to detect the target, especially if its abundance is low post-treatment.[6][7]
-
Expired or Improperly Stored Reagents: Ensure all reagents, including antibodies and detection substrates, are within their expiry dates and stored correctly.[10]
Troubleshooting Guides
Guide 1: Inconsistent Band Intensity
| Possible Cause | Recommended Solution |
| Uneven Sample Loading | - Re-quantify protein concentrations using a reliable method (e.g., BCA assay). - Use high-quality pipette tips and ensure proper pipetting technique to load equal amounts of protein.[5] - Run a Ponceau S stain after transfer to visually confirm even loading.[3] |
| Variable this compound Activity | - Ensure consistent treatment conditions (concentration, incubation time, cell confluency). - Use a fresh stock of this compound for each experiment. |
| Inconsistent Transfer | - Ensure uniform contact between the gel and the membrane during transfer.[4] - Optimize transfer time and voltage, especially for high or low molecular weight proteins.[12] - Check that the transfer buffer is fresh and correctly prepared. |
| Uneven Antibody Incubation | - Ensure the membrane is fully submerged and agitated during all incubation steps.[4][10] - Use a sufficient volume of antibody solution to cover the membrane. |
Guide 2: High Background
| Possible Cause | Recommended Solution |
| Insufficient Blocking | - Increase blocking time to 1-2 hours at room temperature or overnight at 4°C.[10] - Try a different blocking agent (e.g., 5% BSA instead of non-fat dry milk, or vice versa), as some antibodies have preferences.[7][13] |
| Antibody Concentration Too High | - Titrate the primary and/or secondary antibody to find the optimal concentration that provides a strong signal with low background.[10][13] |
| Inadequate Washing | - Increase the number and duration of wash steps after primary and secondary antibody incubations.[7][10] - Add a detergent like Tween-20 (0.05-0.1%) to your wash buffer.[10] |
| Membrane Drying Out | - Ensure the membrane remains wet throughout the entire process.[10][13] |
Guide 3: Non-Specific Bands
| Possible Cause | Recommended Solution |
| Primary Antibody Cross-Reactivity | - Use an affinity-purified primary antibody.[11] - Consult the antibody datasheet to check for known cross-reactivity. - Perform a BLAST search with the immunogen sequence to check for homology with other proteins. |
| Secondary Antibody Non-Specific Binding | - Run a control lane with only the secondary antibody to check for non-specific binding.[11] - Use a pre-adsorbed secondary antibody to minimize cross-reactivity with endogenous immunoglobulins in the sample. |
| Protein Degradation | - Add protease and phosphatase inhibitors to your lysis buffer and keep samples on ice.[7][9] - Use fresh lysates for your experiments.[7] |
| Too Much Protein Loaded | - Reduce the amount of total protein loaded per lane.[7][10] |
Experimental Protocols
Protocol 1: Cell Lysis and Protein Quantification
-
Cell Treatment: Plate cells and treat with the desired concentrations of this compound for the specified duration. Include an untreated control group.
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[14]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
Normalize the concentration of all samples with lysis buffer.
-
Protocol 2: Western Blotting
-
Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load samples onto a polyacrylamide gel and run at a constant voltage until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Ponceau S Staining (Optional but Recommended):
-
Briefly rinse the membrane with deionized water.
-
Incubate with Ponceau S solution for 5-10 minutes.
-
Rinse with deionized water to visualize protein bands and confirm transfer efficiency and even loading.
-
Destain completely with TBST before blocking.
-
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[15]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Apply an ECL chemiluminescent substrate and capture the signal using a digital imager.
Signaling Pathways and Visualizations
This compound has been shown to influence several signaling pathways, including the BMP2 and Wnt/β-catenin pathways, which are crucial in processes like osteoblast differentiation.[1][2][16] Inconsistent band detection for proteins within these pathways after this compound treatment could be due to the compound's modulatory effects.
Caption: this compound-mediated activation of Wnt/β-catenin and BMP2 signaling pathways.
Caption: Troubleshooting workflow for inconsistent Western blot bands.
References
- 1. Biological Mechanisms of this compound in the Differentiation of Pre-Osteoblasts and the Formation of Mineralized Nodules [mdpi.com]
- 2. Biological Mechanisms of this compound in the Differentiation of Pre-Osteoblasts and the Formation of Mineralized Nodules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bosterbio.com [bosterbio.com]
- 4. What Causes Uneven Band Intensities in Western Blotting? | MtoZ Biolabs [mtoz-biolabs.com]
- 5. researchgate.net [researchgate.net]
- 6. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 7. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 8. Western blot troubleshooting guide! [jacksonimmuno.com]
- 9. stjohnslabs.com [stjohnslabs.com]
- 10. Western Blot Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. Troubleshooting Western Blot: Common Problems and Fixes [synapse.patsnap.com]
- 13. sinobiological.com [sinobiological.com]
- 14. bio-rad.com [bio-rad.com]
- 15. benchchem.com [benchchem.com]
- 16. Biological Mechanisms of this compound in the Differentiation of Pre-Osteoblasts and the Formation of Mineralized Nodules - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Paeonoside Dosage and Administration in Animal Models
This technical support guide provides researchers, scientists, and drug development professionals with essential information for utilizing paeonoside in pre-clinical animal models. It includes frequently asked questions, troubleshooting guides, dosage tables, and detailed experimental protocols to facilitate successful and reproducible experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: How do I determine the appropriate starting dose of this compound for my animal model?
A1: The optimal starting dose depends on the animal species, the disease model, and the intended therapeutic effect. A common approach is to consult existing literature for studies using similar models. If data for this compound is limited, you can review studies on related compounds like paeoniflorin (B1679553) or paeonol (B1678282). For instance, in a rat model of Parkinson's disease, paeonol has been used at a dosage of 100 mg/kg/day.[1] In mouse models of Parkinson's, paeoniflorin has shown neuroprotective effects.[2][3] A dose-response study is highly recommended to determine the optimal dose for your specific experimental conditions.
Q2: How do I convert a known effective human dose of a compound to an equivalent dose for an animal model?
A2: Direct conversion based on body weight (mg/kg) is inaccurate due to metabolic and physiological differences between species. The recommended method is to use allometric scaling based on Body Surface Area (BSA).[4][5] The Human Equivalent Dose (HED) or Animal Equivalent Dose (AED) can be calculated using a conversion factor known as Km.[4][6][7]
The formula is: HED (mg/kg) = Animal Dose (mg/kg) × (Animal Km / Human Km) [7]
To find the animal dose from a human dose, the formula is rearranged: Animal Dose (mg/kg) = Human Dose (mg/kg) × (Human Km / Animal Km) [8]
(See the Protocols section for a detailed calculation example and a table of Km factors.)
Q3: What is the best solvent and vehicle for administering this compound?
A3: this compound is a solid that is soluble in polar solvents like methanol, ethanol (B145695), and water.[9] For in vivo administration, the choice of vehicle is critical and should be non-toxic and inert. Common vehicles include:
-
Normal saline (0.9% NaCl)
-
Phosphate-buffered saline (PBS)
-
A small percentage of Dimethyl sulfoxide (B87167) (DMSO) or ethanol to aid dissolution, further diluted in saline or PBS.
It is crucial to conduct pilot studies to ensure the vehicle itself does not cause adverse effects or interfere with the experimental outcomes.[10]
Q4: What are the recommended routes of administration for this compound in rodents?
A4: The route of administration depends on the desired pharmacokinetic profile (e.g., speed of absorption, duration of action). Common routes for rodents include:
-
Oral (PO) Gavage: Mimics human oral intake and is suitable for long-term studies.[11] However, it requires skill to avoid injury and is not ideal for compounds with poor gastrointestinal absorption.[12]
-
Intraperitoneal (IP) Injection: Allows for rapid absorption and is often used for compounds that might be irritating to tissues.[11] Care must be taken to inject into the lower abdominal quadrants to avoid organ damage.[13]
-
Intravenous (IV) Injection: Provides the most rapid and complete bioavailability by delivering the substance directly into the bloodstream.[11][14] This route is technically demanding and often performed via the tail vein in mice and rats.[15]
-
Subcutaneous (SC) Injection: Involves injecting the substance into the tissue layer between the skin and muscle, resulting in slower absorption than IP or IV routes.[11]
Q5: Troubleshooting: I am not observing the expected therapeutic effect. What could be wrong?
A5: Several factors could contribute to a lack of efficacy:
-
Dosage: The dose may be too low. A dose-escalation study is recommended to find the effective dose range. For example, studies with ginsenosides (B1230088) have shown that effects can be dose-dependent, with a moderate dose sometimes being more effective than a very high dose.[16]
-
Route of Administration: The chosen route may result in poor bioavailability. Consider an alternative route (e.g., switching from oral to intraperitoneal) to see if efficacy improves.
-
Compound Stability: Ensure the this compound solution is prepared fresh before each administration and has not degraded. Check the stability of your compound in the chosen vehicle.
-
Animal Model: The specific animal model or strain may respond differently. Verify that the model is appropriate for the therapeutic effect you are studying.
-
Pharmacokinetics: The compound may be metabolized and cleared too quickly in the chosen species. Pharmacokinetic studies can help determine the compound's half-life and optimal dosing frequency.[17][18]
This compound Dosage in Animal Models: Data Summary
The following table summarizes dosages of this compound and related compounds (paeonol, paeoniflorin) used in various rodent models. This data can serve as a starting point for designing new experiments.
| Animal Species | Disease/Model | Compound | Dosage (mg/kg) | Route of Administration | Key Findings |
| Rat | Parkinson's Disease (6-OHDA model) | Paeonol | 100 mg/kg/day | - | Alleviated motor deficits and reduced oxidative stress and apoptosis.[1] |
| Mouse | Parkinson's Disease (MPTP model) | Paeoniflorin | Dose-dependent | - | Restored motor performance, inhibited apoptosis, and protected neuronal ultrastructure.[2] |
| Mouse | Parkinson's Disease (MPTP model) | Paeoniflorin | Dose-dependent | - | Ameliorated behavioral deficits and reduced dopaminergic cell loss.[3] |
| Mouse | Depression Models | Paeoniflorin | Not specified | Intraperitoneal | Reduced immobility time in forced swimming and tail suspension tests, suggesting antidepressant-like effects.[19] |
| Rat | Adjuvant-Induced Arthritis | Ginsenoside Rg1 | 5, 10, 20 mg/kg | Intraperitoneal | Alleviated joint swelling and reduced levels of pro-inflammatory cytokines TNF-α and IL-6.[20] |
| Rat | Incisional Pain Model | Ginsenoside Rf | 0.5, 1.0, 1.5, 2.0 mg/kg | Intraperitoneal | Increased mechanical withdrawal threshold, indicating an antinociceptive effect.[21] |
| Mouse | CCl₄-Induced Liver Injury | Phillygenin* | 6, 12, 24 mg/kg | Oral | Showed significant hepatoprotective effects due to antioxidant activity.[22] |
| Rat | CCl₄-Induced Liver Injury | Silymarin (Control) | 10 mg/kg | Oral | Served as a positive control, reducing elevated liver enzymes.[23] |
Note: Data for related compounds are included to provide a broader context for dose selection in relevant therapeutic areas.
Experimental Protocols
Protocol 1: Preparation and Administration of this compound Solution
This protocol provides a general guideline for preparing a this compound solution for intraperitoneal injection in rodents.
-
Calculate the Required Mass:
-
Determine the desired dose in mg/kg (e.g., 50 mg/kg).
-
Weigh the animal to get its precise body weight in kg (e.g., a 25g mouse is 0.025 kg).
-
Calculate the mass of this compound needed per animal: Dose (mg/kg) × Weight (kg) = Mass (mg).
-
Example: 50 mg/kg × 0.025 kg = 1.25 mg per mouse.
-
-
Vehicle Selection and Solution Preparation:
-
Based on solubility tests, choose an appropriate vehicle. For this compound, start with sterile normal saline (0.9% NaCl).
-
If solubility is an issue, a co-solvent can be used. Prepare a stock solution in a minimal amount of DMSO (e.g., 5-10%) and then dilute it to the final volume with sterile saline. The final DMSO concentration should be kept low (typically <5%) to avoid toxicity.
-
Prepare a solution concentration that allows for a reasonable injection volume (e.g., 5-10 mL/kg for mice).[24]
-
Example: To inject 10 mL/kg (0.25 mL for a 25g mouse), the required concentration is 1.25 mg / 0.25 mL = 5 mg/mL.
-
Vortex or sonicate the solution until the this compound is completely dissolved. Pass the final solution through a 0.22 µm sterile filter before injection.
-
-
Administration (Intraperitoneal):
-
Properly restrain the animal. For a mouse, this can be done by scruffing the neck and securing the tail.
-
Tilt the animal slightly, head-down.
-
Insert a sterile needle (e.g., 25-27G) at a 30° angle into the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.[12]
-
Gently aspirate to ensure no blood vessel or organ has been punctured.
-
Slowly inject the calculated volume.
-
Protocol 2: Dose Conversion Between Species Using BSA
This protocol details how to convert a dose from one species to another using the Body Surface Area (BSA) method.
-
Identify Km Factors: The Km factor is the body weight (kg) divided by the BSA (m²) and is used to convert a mg/kg dose to a mg/m² dose.[4]
| Species | Body Weight (kg) | BSA (m²) | Km Factor |
| Human | 60 | 1.62 | 37 |
| Mouse | 0.02 | 0.007 | 3 |
| Rat | 0.15 | 0.025 | 6 |
| Hamster | 0.08 | 0.016 | 5 |
| Guinea Pig | 0.40 | 0.05 | 8 |
| Rabbit | 1.8 | 0.15 | 12 |
| Dog | 10 | 0.50 | 20 |
Data adapted from FDA guidelines.[6][7]
-
Apply the Conversion Formula:
-
Formula: Dose Species 2 (mg/kg) = Dose Species 1 (mg/kg) × (Km Species 1 / Km Species 2)
-
-
Example Calculation (Human to Rat):
-
Assume a clinically effective human dose is 10 mg/kg .
-
Human Km = 37
-
Rat Km = 6
-
Rat Dose (mg/kg) = 10 mg/kg × (37 / 6) ≈ 61.7 mg/kg
-
-
Example Calculation (Mouse to Human):
-
Assume an effective dose in a mouse model is 50 mg/kg .
-
Mouse Km = 3
-
Human Km = 37
-
Human Equivalent Dose (HED) (mg/kg) = 50 mg/kg × (3 / 37) ≈ 4.05 mg/kg
-
Visualizations
Experimental Workflow
Signaling Pathway
The neuroprotective effects of paeoniflorin, a related compound, have been linked to the PI3K/Akt signaling pathway, which promotes cell survival.[3]
References
- 1. Paeonol Protection Against Intrastriatal 6-Hydroxydopamine Rat Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuroprotective effect of paeoniflorin in the mouse model of Parkinson's disease through α-synuclein/protein kinase C δ subtype signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuroprotection by Paeoniflorin in the MPTP mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Conversion between animals and human [targetmol.com]
- 5. mythreyaherbal.com [mythreyaherbal.com]
- 6. jbclinpharm.org [jbclinpharm.org]
- 7. sysrevpharm.org [sysrevpharm.org]
- 8. researchgate.net [researchgate.net]
- 9. Buy this compound | 20309-70-0 [smolecule.com]
- 10. washcoll.edu [washcoll.edu]
- 11. rjptsimlab.com [rjptsimlab.com]
- 12. m.youtube.com [m.youtube.com]
- 13. research.unt.edu [research.unt.edu]
- 14. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 16. Neuroprotective Effect and Possible Mechanisms of Ginsenoside-Rd for Cerebral Ischemia/Reperfusion Damage in Experimental Animal: A Meta-Analysis and Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Animal models in the pharmacokinetic/pharmacodynamic evaluation of antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Application of in vivo animal models to characterize the pharmacokinetic and pharmacodynamic properties of drug candidates in discovery settings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The antidepressant-like effects of paeoniflorin in mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Ginsenoside Rg1 attenuates adjuvant-induced arthritis in rats via modulation of PPAR-γ/NF-κB signal pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Antinociceptive and anti-inflammatory effects of ginsenoside Rf in a rat model of incisional pain - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Evaluation of the Pharmacokinetics and Hepatoprotective Effects of Phillygenin in Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 23. applications.emro.who.int [applications.emro.who.int]
- 24. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Bioavailability of Paeonoside for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when enhancing the in vivo bioavailability of Paeonoside.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
A1: this compound is a monoterpene glycoside and one of the primary bioactive components isolated from the root cortex of Paeonia suffruticosa (Moutan Cortex). Its poor oral bioavailability is attributed to low aqueous solubility, poor permeability across the intestinal membrane, and potential presystemic metabolism. This limits its therapeutic efficacy in in vivo applications.
Q2: What are the most common strategies to enhance the oral bioavailability of this compound?
A2: Several formulation strategies have been successfully employed to improve the oral bioavailability of this compound. These primarily include:
-
Self-Nanoemulsifying Drug Delivery Systems (SNEDDS): These are isotropic mixtures of oils, surfactants, and cosurfactants that spontaneously form fine oil-in-water nanoemulsions upon gentle agitation in aqueous media, such as the gastrointestinal fluids.
-
Nanosuspensions: These are sub-micron colloidal dispersions of pure drug particles stabilized by surfactants and polymers. The reduced particle size increases the surface area, leading to enhanced dissolution velocity and saturation solubility.
-
Co-administration with other compounds: Co-formulating this compound with other synergistic compounds, such as Paeoniflorin, has been shown to improve its absorption.
Q3: What are the key pharmacokinetic parameters to consider when evaluating the bioavailability of this compound?
A3: The key parameters to assess are:
-
AUC (Area Under the Curve): Represents the total drug exposure over time. A higher AUC indicates greater bioavailability.
-
Cmax (Maximum Plasma Concentration): The highest concentration of the drug reached in the plasma.
-
Tmax (Time to reach Cmax): The time at which Cmax is observed.
-
Relative Bioavailability (F%): A measure of the bioavailability of a formulation compared to a reference formulation (e.g., a simple aqueous suspension of this compound). It is calculated as: (AUC_test / Dose_test) / (AUC_ref / Dose_ref) * 100.
Troubleshooting Guides
Self-Nanoemulsifying Drug Delivery Systems (SNEDDS)
| Problem | Potential Cause | Troubleshooting Steps |
| Phase separation or precipitation upon dilution. | - Incompatible oil, surfactant, or cosurfactant ratios.- Drug concentration exceeds the solubilization capacity of the system.- Incorrect HLB (Hydrophilic-Lipophilic Balance) of the surfactant system. | - Construct a pseudo-ternary phase diagram to identify the optimal ratios of oil, surfactant, and cosurfactant that form a stable nanoemulsion.- Reduce the drug loading in the formulation.- Screen different surfactants and co-surfactants with varying HLB values. |
| Large globule size (>200 nm) after emulsification. | - High viscosity of the formulation.- Inefficient emulsification due to low surfactant concentration. | - Select a less viscous oil phase.- Increase the surfactant-to-oil ratio.- Optimize the surfactant/cosurfactant combination. |
| Poor in vivo performance despite good in vitro characteristics. | - In vivo precipitation of the drug.- Instability of the nanoemulsion in the gastrointestinal environment (pH, enzymes). | - Evaluate the effect of pH and digestive enzymes (e.g., lipase) on the stability of the SNEDDS formulation in vitro.- Consider incorporating polymers to form a protective layer around the nanoemulsion droplets. |
Nanosuspensions
| Problem | Potential Cause | Troubleshooting Steps |
| Inconsistent particle size or broad particle size distribution. | - Inefficient milling or homogenization process.- Inadequate stabilizer concentration. | - Optimize the milling/homogenization parameters (e.g., time, speed, pressure).- Screen different types of stabilizers (surfactants, polymers) and optimize their concentration. |
| Crystal growth or aggregation upon storage. | - Ostwald ripening (growth of larger particles at the expense of smaller ones).- Insufficient steric or electrostatic stabilization. | - Use a combination of stabilizers (e.g., a surfactant and a polymer) to provide both electrostatic and steric stabilization.- Lyophilize the nanosuspension with a cryoprotectant (e.g., trehalose, mannitol) for long-term storage. |
| Difficulty in redispersing lyophilized powder. | - Irreversible aggregation during freezing or drying.- Inappropriate choice or concentration of cryoprotectant. | - Optimize the type and concentration of the cryoprotectant.- Control the freezing rate during the lyophilization process. |
Quantitative Data Summary
The following table summarizes the pharmacokinetic parameters of this compound from in vivo studies using different bioavailability enhancement strategies.
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | AUC (0-t) (ng·h/mL) | Relative Bioavailability (%) | Reference |
| This compound Suspension | 50 | 180.3 ± 45.2 | 870.5 ± 150.6 | 100 | |
| This compound-SNEDDS | 50 | 850.7 ± 110.9 | 4250.8 ± 540.3 | 488.3 | |
| This compound Nanosuspension | 25 | 1230.7 ± 280.1 | 5480.9 ± 970.2 | ~630 (adjusted for dose) |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded SNEDDS
-
Screening of Excipients:
-
Determine the solubility of this compound in various oils (e.g., Labrafil M 1944 CS, Capryol 90), surfactants (e.g., Cremophor EL, Tween 80), and cosurfactants (e.g., Transcutol P, PEG 400) by adding an excess amount of the drug to each excipient, followed by shaking for 48 hours and quantifying the dissolved drug using HPLC.
-
-
Construction of Pseudo-Ternary Phase Diagrams:
-
Select the oil, surfactant, and cosurfactant in which this compound has the highest solubility.
-
Prepare mixtures of surfactant and cosurfactant (S/CoS) at different weight ratios (e.g., 1:1, 2:1, 3:1).
-
For each S/CoS ratio, mix with the oil at various weight ratios (e.g., from 9:1 to 1:9).
-
Titrate each mixture with water and observe for phase separation or the formation of a clear nanoemulsion.
-
Construct the phase diagram to identify the nanoemulsion region.
-
-
Preparation of this compound-SNEDDS:
-
Select a formulation from the nanoemulsion region of the phase diagram.
-
Accurately weigh the amounts of oil, surfactant, and cosurfactant.
-
Add the required amount of this compound to the mixture and stir until the drug is completely dissolved.
-
Protocol 2: Preparation of this compound Nanosuspension
-
Method: High-pressure homogenization.
-
Pre-suspension Preparation:
-
Disperse crude this compound powder in an aqueous solution containing a stabilizer (e.g., Poloxamer 188 or HPMC).
-
Stir the mixture at high speed for 30 minutes to obtain a preliminary suspension.
-
-
Homogenization:
-
Subject the pre-suspension to high-pressure homogenization (e.g., at 800-1500 bar) for a specific number of cycles (e.g., 20-30 cycles).
-
Monitor the particle size and polydispersity index (PDI) during the process using a particle size analyzer.
-
-
Lyophilization (Optional):
-
Add a cryoprotectant (e.g., mannitol) to the final nanosuspension.
-
Freeze the nanosuspension at -80°C and then lyophilize it to obtain a dry powder.
-
Visualizations
Caption: Experimental workflow for enhancing this compound bioavailability.
Caption: Potential anti-inflammatory signaling pathway of this compound.
Caption: Troubleshooting flowchart for poor this compound bioavailability.
Technical Support Center: Paeonoside Stability and Storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting the degradation of paeonoside during storage.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause this compound degradation during storage?
A1: The stability of this compound is primarily influenced by environmental factors. Exposure to non-optimal pH, high temperatures, and light can lead to its degradation.[1][2][3] Moisture and oxygen can also contribute to the degradation of many phytoconstituents, and therefore, should be controlled during storage.[3]
Q2: What are the likely chemical degradation pathways for this compound?
A2: Based on its chemical structure, which includes a glycosidic bond and an ester group, this compound is susceptible to hydrolysis. This can occur under acidic or basic conditions, leading to the cleavage of the sugar moiety and the ester group.[2][4] Oxidation of the phenolic group is another potential degradation pathway, which can be accelerated by exposure to light and oxygen.
Q3: How can I detect this compound degradation in my samples?
A3: The most common method for detecting and quantifying this compound and its degradation products is High-Performance Liquid Chromatography (HPLC) with UV detection.[5][6][7][8] A stability-indicating HPLC method can separate the intact this compound from its degradation products, allowing for accurate quantification of its purity and the extent of degradation.[5][7][8] Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to identify the structure of the degradation products.[6]
Q4: What are the recommended storage conditions for this compound?
A4: To ensure long-term stability, this compound should be stored in a cool, dark, and dry place. For solid this compound, storage at -20°C or -80°C is recommended. Solutions of this compound should be prepared fresh. If short-term storage of solutions is necessary, they should be kept at 2-8°C and protected from light.
Q5: I am observing a loss of potency in my this compound formulation. What could be the cause?
A5: Loss of potency is a direct consequence of this compound degradation. The likely causes are hydrolysis, oxidation, or photodegradation due to improper storage or formulation issues.[4] It is crucial to investigate the storage conditions (temperature, light exposure) and the formulation's pH. Conducting forced degradation studies can help identify the specific cause.
Q6: How does pH affect the stability of this compound in solution?
A6: The pH of a solution is a critical factor in the stability of this compound.[2] Extreme pH values (both acidic and basic) can catalyze the hydrolysis of the ester and glycosidic bonds in the this compound molecule, leading to its degradation.[2][9] The optimal pH for this compound stability is typically in the neutral to slightly acidic range.
Data on this compound Stability
While specific public data on the degradation kinetics of this compound is limited, the following table summarizes the expected stability profile based on general principles of phytoconstituent stability and data from structurally related compounds.
| Condition | Parameter | Expected this compound Stability | Potential Degradation Products |
| Temperature | 4°C (Refrigerated) | High | Minimal degradation |
| 25°C (Room Temperature) | Moderate | Gradual degradation over time | |
| 40°C (Accelerated) | Low | Significant degradation | |
| pH | Acidic (pH < 4) | Low to Moderate | Hydrolysis of glycosidic and ester bonds |
| Neutral (pH 6-7.5) | High | Optimal for stability | |
| Alkaline (pH > 8) | Low | Rapid hydrolysis of ester and glycosidic bonds | |
| Light | Protected from Light | High | Minimal degradation |
| Exposed to UV/Visible Light | Low | Photodegradation, oxidation | |
| Humidity | < 40% RH | High | Minimal degradation |
| > 60% RH | Moderate to Low | Increased potential for hydrolysis | |
| Oxygen | Inert Atmosphere (e.g., Nitrogen) | High | Minimal oxidative degradation |
| Normal Atmosphere | Moderate | Potential for oxidation |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol outlines a general method for the development of a stability-indicating HPLC assay for this compound.
1. Objective: To develop an HPLC method capable of separating and quantifying this compound from its potential degradation products.
2. Materials:
- This compound reference standard
- Acetonitrile (B52724) (HPLC grade)
- Methanol (HPLC grade)
- Water (HPLC grade)
- Phosphoric acid or ammonium (B1175870) acetate (B1210297) (for pH adjustment)
- C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)
- HPLC system with UV or PDA detector
3. Chromatographic Conditions (to be optimized):
- Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% phosphoric acid or 10 mM ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).
- Flow Rate: 1.0 mL/min
- Column Temperature: 25-30°C
- Detection Wavelength: ~230 nm and ~275 nm (based on this compound's UV absorption maxima)
- Injection Volume: 10-20 µL
4. Procedure:
- Standard Preparation: Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., methanol) and dilute to a known concentration.
- Sample Preparation: Dissolve the this compound sample in the same solvent as the standard.
- Forced Degradation Studies: To generate degradation products and validate the stability-indicating nature of the method, subject this compound solutions to the following stress conditions:
- Acid Hydrolysis: 0.1 M HCl at 60°C for 2-8 hours.
- Base Hydrolysis: 0.1 M NaOH at 60°C for 1-4 hours.
- Oxidation: 3% H₂O₂ at room temperature for 24 hours.
- Thermal Degradation: Heat solid this compound at 80°C for 48 hours.
- Photodegradation: Expose a this compound solution to UV light (254 nm) and visible light.[10]
- Analysis: Inject the standard, unstressed sample, and stressed samples into the HPLC system.
- Method Validation: Validate the optimized method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Visualizations
This compound Degradation Pathway
Caption: Proposed degradation pathways of this compound.
Troubleshooting Workflow for this compound Degradation
Caption: A logical workflow for troubleshooting this compound degradation.
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Accelerated Stability and Chemical Kinetics of Ethanol Extracts of Fruit of Piper sarmentosum Using High Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. japsonline.com [japsonline.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. A stability-indicating HPLC assay method for budesonide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. saudijournals.com [saudijournals.com]
- 9. Effects of pH on chemical stability and de-esterification of fenoxaprop-ethyl by purified enzymes, bacterial extracts, and soils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Paeonoside in Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for optimizing the use of Paeonoside in cell-based assays, with a specific focus on determining the optimal incubation time.
Frequently Asked Questions (FAQs)
Q1: What is the optimal incubation time for this compound treatment in cell assays?
There is no single universal optimal incubation time for this compound. The ideal duration is highly dependent on the specific cell type, the biological endpoint being measured (e.g., cytotoxicity, anti-inflammatory effect, neuroprotection, osteoblast differentiation), and the concentration of this compound used. Based on published studies, treatment durations can range from a few hours to several days.[1][2][3]
-
For neuroprotective pre-treatment , an incubation of 4 hours with a Paeonia lactiflora extract (containing related compounds) was used before inducing toxicity in SH-SY5Y cells.[2][4]
-
For anti-inflammatory assays , a 24-hour co-incubation with an inflammatory stimulus (LPS) is common in macrophage cell lines like RAW 264.7.[3]
-
For osteoblast differentiation , effects have been observed after 24 hours of treatment in pre-osteoblast cells.[1]
-
For general cell viability assays , incubation times of 24, 48, or 72 hours are often tested to determine the IC₅₀ value.[5][6]
To determine the optimal time for your specific experiment, it is crucial to perform a time-course experiment.
Q2: How do I determine the optimal incubation time for my specific experiment?
A time-course experiment is the most effective method. This involves treating your cells with a fixed, effective concentration of this compound and measuring the desired outcome at multiple time points (e.g., 6, 12, 24, 48, 72 hours). The ideal incubation time is the point at which you observe a robust and statistically significant effect without inducing excessive, unintended cytotoxicity. A detailed protocol for this is provided in the "Experimental Protocols" section.
Q3: What is the recommended solvent for this compound?
This compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution.[7] This stock is then diluted to the final working concentration in the cell culture medium. It is critical to ensure the final DMSO concentration in the culture is non-toxic to the cells, typically ≤ 0.1%.[7] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Q4: What are the known mechanisms of action for this compound?
This compound exhibits a range of biological activities by modulating specific signaling pathways:
-
Pro-osteogenic Effects: In pre-osteoblasts, this compound has been shown to enhance differentiation and mineralization by activating the BMP2 and Wnt3a/β-catenin signaling pathways, leading to increased expression of the key transcription factor RUNX2.[1]
-
Anti-inflammatory Effects: Like many natural flavonoids, this compound is known to possess anti-inflammatory properties, often by inhibiting pro-inflammatory mediators like nitric oxide (NO) and suppressing pathways such as NF-κB.[3][8]
-
Neuroprotective Effects: Extracts containing related compounds from Paeonia lactiflora have demonstrated neuroprotective effects, potentially by modulating histone acetylation and protecting against oxidative stress-mediated cell death.[2][4]
Quantitative Data Summary
The following table summarizes conditions from published studies to provide a starting point for experimental design.
| Cell Line | Assay Type | This compound/Extract Concentration | Incubation Time | Observed Effect | Reference |
| MC3T3-E1 (pre-osteoblasts) | MTT (Viability) | 0.1–100 μM | 24 hours | No cytotoxicity observed below 100 μM. | [1] |
| MC3T3-E1 (pre-osteoblasts) | ALP Activity, Migration | 1–30 μM | Not specified, likely days for differentiation | Dose-dependent increase in ALP activity and cell migration. | [1] |
| SH-SY5Y (dopaminergic neuroblastoma) | MTT (Neuroprotection) | 0–200 μg/ml (PLE*) | 4 hours (pre-treatment) + 24 hours (with toxin) | Dose-dependent reduction in MPP+-induced cell death. | [2][4] |
| RAW 264.7 (macrophages) | Griess Assay (NO Production) | 5–500 μg/mL (Paeoniflorin) | 24 hours (co-treatment with LPS) | Dose-dependent inhibition of LPS-induced nitric oxide production. | [3] |
| RAW 264.7 (macrophages) | Cell Viability | 5–500 μg/mL (Paeoniflorin) | 24 hours | No significant cytotoxicity observed. | [3] |
*PLE: Paeonia lactiflora extract
Troubleshooting Guide
Issue 1: No significant biological effect is observed after this compound treatment.
| Potential Cause | Troubleshooting Steps |
| Compound Inactivity | 1. Verify Purity/Identity: Confirm the purity and identity of your this compound sample if possible. 2. Prepare Fresh Stock: The compound may have degraded, especially if subjected to multiple freeze-thaw cycles. Prepare a fresh stock solution in high-quality, anhydrous DMSO.[7] |
| Insufficient Incubation Time | The biological effect you are measuring may require a longer duration to manifest. Solution: Extend the time points in your time-course experiment (e.g., up to 72 or 96 hours), while continuing to monitor for general cytotoxicity.[9] |
| Sub-optimal Concentration | The concentration used may be too low to elicit a response in your specific cell line. Solution: Perform a dose-response experiment with a wider range of concentrations (e.g., 1 µM to 100 µM).[1] |
| Cell Line Resistance | The chosen cell line may be inherently resistant to this compound's effects or may not express the target pathway components. Solution: 1. Confirm Target Expression: Use methods like Western blot or qPCR to confirm that key proteins in the target pathway (e.g., Wnt3a, BMP2, iNOS) are expressed. 2. Low Passage Number: Use cells at a low passage number, as high-passage cells can have altered phenotypes and drug responses.[10] |
Issue 2: High levels of cell death or unexpected cytotoxicity are observed.
| Potential Cause | Troubleshooting Steps |
| Solvent Toxicity | The final concentration of the solvent (e.g., DMSO) may be too high for your cell line. Solution: Ensure the final DMSO concentration is at a non-toxic level (generally ≤0.1%). Run a vehicle-only control with the highest concentration of DMSO used in your experiment to confirm it has no effect on cell viability.[7] |
| Compound Precipitation | This compound may precipitate out of the culture medium at high concentrations, which can cause physical stress or toxicity to cells. Solution: Visually inspect the culture medium in your wells under a microscope for any signs of precipitation. If observed, reduce the final concentration. Briefly sonicating the stock solution before dilution can sometimes help.[7] |
| Sensitive Cell Line | The cell line you are using may be particularly sensitive to this compound. Solution: Lower the concentration range used in your dose-response experiments. |
| Contamination | Microbial contamination (bacteria, yeast, mycoplasma) can cause widespread cell death and unreliable results.[11] Solution: Regularly check cultures for visual signs of contamination. Perform routine mycoplasma testing.[10] |
Issue 3: Inconsistent results are observed between replicate experiments.
| Potential Cause | Troubleshooting Steps |
| Pipetting Errors | Inaccurate or inconsistent pipetting can lead to significant variability. Solution: Use calibrated pipettes and ensure consistent, careful technique. When plating cells, mix the cell suspension frequently to prevent settling.[10] |
| Cell Seeding Density | Uneven cell seeding or using cells that are not in the exponential growth phase can cause variability.[12] Solution: Ensure cells are evenly suspended before plating. Always use cells from a culture that is in the logarithmic (exponential) growth phase, typically between 70-80% confluency.[10] |
| Reagent Variability | Degradation or lot-to-lot variation in reagents (media, serum, assay kits) can affect results. Solution: Check the expiration dates of all reagents. Use reagents from the same lot for the duration of a single, large experiment if possible. |
Experimental Protocols
Protocol 1: Determining Optimal Incubation Time via MTT Cell Viability Assay
This protocol provides a framework for a time-course experiment to find the optimal treatment duration for this compound.
Materials:
-
This compound
-
Anhydrous DMSO
-
Cell line of interest
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[12]
-
Solubilization solution (e.g., pure DMSO or 10% SDS in 0.01M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest cells in the logarithmic growth phase. Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate overnight (18-24 hours) at 37°C, 5% CO₂ to allow for cell adherence.[13]
-
This compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock in complete culture medium to achieve the desired final concentration. A concentration known to be effective but non-lethal is ideal (e.g., 25 µM).
-
Remove the overnight culture medium and replace it with 100 µL of medium containing this compound. Include wells for a vehicle control (medium with DMSO) and an untreated control (medium only).
-
Incubation: Incubate the plates for various time points (e.g., 12, 24, 48, and 72 hours) at 37°C, 5% CO₂.[14]
-
MTT Addition: At the end of each incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.[13][15]
-
Formazan (B1609692) Solubilization: Carefully remove the medium. Add 100-150 µL of solubilization solution to each well to dissolve the purple formazan crystals. Mix gently on an orbital shaker for 5-10 minutes.[7]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can also be used.[15]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control for each time point. Plot viability vs. time to identify the optimal incubation duration.
Protocol 2: Anti-Inflammatory Activity via Nitric Oxide (NO) Assay
This protocol measures the effect of this compound on NO production in LPS-stimulated RAW 264.7 macrophages.
Materials:
-
RAW 264.7 macrophage cells
-
This compound
-
Lipopolysaccharide (LPS)
-
Griess Reagent (typically a two-part solution: A - sulfanilamide (B372717) in acid, B - N-(1-naphthyl)ethylenediamine in water)
-
96-well plates
-
Sodium nitrite (B80452) (for standard curve)
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 3 x 10⁵ cells/well and allow them to adhere overnight.[3]
-
Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.[5]
-
Stimulation: Stimulate the cells by adding LPS to a final concentration of 1 µg/mL. Include controls: untreated cells, cells with LPS only, and cells with this compound only.
-
Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.[3]
-
Griess Assay:
-
Prepare a sodium nitrite standard curve (0-100 µM) in culture medium.
-
Transfer 50-100 µL of the cell culture supernatant from each well to a new 96-well plate.[3]
-
Add an equal volume of Griess reagent to each well (if using a two-part reagent, add 50 µL of part A, wait 5-10 min, then add 50 µL of part B).
-
Incubate for 10-15 minutes at room temperature, protected from light.
-
-
Measurement: Measure the absorbance at 540 nm.[3]
-
Data Analysis: Calculate the nitrite concentration in each sample using the standard curve. Determine the percentage of NO inhibition relative to the "LPS only" control.
Visualizations
Experimental and Logical Workflows
Caption: Workflow for determining the optimal incubation time of this compound.
Signaling Pathway Diagrams
Caption: this compound promotes osteoblast differentiation via Wnt and BMP pathways.[1]
References
- 1. mdpi.com [mdpi.com]
- 2. Neuroprotective effects of Paeonia Lactiflora extract against cell death of dopaminergic SH-SY5Y cells is mediated by epigenetic modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory and Anti-Oxidant Effects of Oxypaeoniflorin, Paeoniflorin and Paeonia lactiflora cv. ‘Red Charm’ Flower Petal Extracts in Macrophage Cells [kjpr.kr]
- 4. Neuroprotective effects of Paeonia Lactiflora extract against cell death of dopaminergic SH-SY5Y cells is mediated by epigenetic modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. KoreaMed Synapse [synapse.koreamed.org]
- 9. benchchem.com [benchchem.com]
- 10. youtube.com [youtube.com]
- 11. Cell Culture Troubleshooting [sigmaaldrich.com]
- 12. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 13. Evaluation of Anticancer activity of Silver Nanoparticles on the A549 Human lung carcinoma cell lines through Alamar Blue Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Anti-inflammatory Activity of Paeonoside and Paeoniflorin
In the realm of natural compounds with therapeutic potential, paeonoside and paeoniflorin (B1679553), both derived from the peony plant (Paeonia lactiflora), have garnered significant attention for their anti-inflammatory properties. This guide offers an objective comparison of their anti-inflammatory activities, supported by experimental data, to assist researchers, scientists, and drug development professionals in their endeavors. While extensive quantitative data is available for paeoniflorin, allowing for a detailed analysis of its efficacy, similar data for this compound is notably scarce in the current scientific literature, necessitating a more qualitative assessment for this compound.
Quantitative Comparison of Anti-inflammatory Activity
The anti-inflammatory effects of paeoniflorin have been extensively documented through various in vitro and in vivo studies. Key quantitative data from a comparative study on the inhibition of inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages are summarized below.
| Inflammatory Mediator | Paeoniflorin Inhibition | Experimental Model |
| Nitric Oxide (NO) | IC50: 2.2 x 10⁻⁴ mol/L | LPS-stimulated RAW 264.7 cells |
| 17.61% inhibition | LPS-stimulated RAW 264.7 cells | |
| Prostaglandin E2 (PGE2) | 27.56% inhibition | LPS-stimulated RAW 264.7 cells |
| Tumor Necrosis Factor-α (TNF-α) | 20.57% inhibition | LPS-stimulated RAW 264.7 cells |
| Interleukin-6 (IL-6) | 29.01% inhibition | LPS-stimulated RAW 264.7 cells |
| Cyclooxygenase-2 (COX-2) Protein | 50.98% reduction | LPS-stimulated RAW 264.7 cells |
| iNOS mRNA | 35.65% inhibition | LPS-stimulated RAW 264.7 cells |
| COX-2 mRNA | 38.08% inhibition | LPS-stimulated RAW 264.7 cells |
| TNF-α mRNA | 45.19% inhibition | LPS-stimulated RAW 264.7 cells |
| IL-6 mRNA | 19.72% inhibition | LPS-stimulated RAW 264.7 cells |
Data extracted from a comparative study on paeoniflorin and albiflorin.[1][2]
This compound:
Currently, there is a lack of publicly available studies providing specific IC50 values or percentage inhibition of key inflammatory mediators for this compound in direct comparison to paeoniflorin. While some studies investigate the anti-inflammatory effects of plant extracts containing this compound, they do not isolate its individual contribution quantitatively.
Mechanistic Insights: Signaling Pathways
Both paeoniflorin and this compound are believed to exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
Paeoniflorin:
Paeoniflorin has been shown to inhibit the activation of the NF-κB pathway by preventing the phosphorylation and subsequent degradation of its inhibitory protein, IκBα.[3] This, in turn, blocks the translocation of the p65 subunit of NF-κB into the nucleus, thereby downregulating the expression of pro-inflammatory genes, including those for TNF-α, IL-6, iNOS, and COX-2.[3][4] Furthermore, paeoniflorin can suppress the phosphorylation of key kinases in the MAPK pathway, such as p38 and ERK1/2, which are also crucial for the production of inflammatory mediators.[5]
This compound:
The precise mechanisms of this compound's anti-inflammatory action are less characterized. However, it is hypothesized to share a similar mechanism of action with paeoniflorin, likely involving the inhibition of the NF-κB and MAPK signaling pathways. Further research is required to elucidate the specific molecular targets and signaling events modulated by this compound.
Experimental Protocols
The following provides a general outline of the experimental methodologies employed in the studies cited for paeoniflorin.
Cell Culture and Treatment:
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Cells are pre-treated with varying concentrations of paeoniflorin for a specified period (e.g., 1 hour) before stimulation with lipopolysaccharide (LPS; e.g., 1 µg/mL) to induce an inflammatory response.
Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO) Assay: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.
-
Enzyme-Linked Immunosorbent Assay (ELISA): The levels of pro-inflammatory cytokines such as TNF-α, IL-6, and PGE2 in the cell culture supernatants are quantified using specific ELISA kits.
-
Western Blot Analysis: The protein expression levels of iNOS, COX-2, and components of the NF-κB and MAPK signaling pathways (e.g., phosphorylated and total forms of IκBα, p65, p38, ERK1/2) in cell lysates are determined by Western blotting using specific antibodies.
-
Quantitative Real-Time PCR (qRT-PCR): The mRNA expression levels of iNOS, COX-2, TNF-α, and IL-6 are quantified using qRT-PCR.
Conclusion
The available scientific evidence strongly supports the potent anti-inflammatory activity of paeoniflorin, with detailed quantitative data and a well-elucidated mechanism of action involving the inhibition of the NF-κB and MAPK signaling pathways. In contrast, while this compound is also considered to possess anti-inflammatory properties, there is a significant lack of direct comparative studies and quantitative data to definitively assess its efficacy relative to paeoniflorin.
For researchers and drug development professionals, paeoniflorin represents a well-characterized lead compound for the development of novel anti-inflammatory therapeutics. Future research should prioritize conducting direct, head-to-head comparative studies of this compound and paeoniflorin under standardized experimental conditions to provide a conclusive assessment of their relative anti-inflammatory potency and to fully elucidate the mechanisms of action of this compound. Such studies are crucial for unlocking the full therapeutic potential of both of these promising natural compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Paeoniflorin Alleviates LPS-Induced Inflammation and Acute Myocardial Injury by Inhibiting PI3K/Akt/ERK-Mediated HIF-1α and TLR4/MyD88/NF-κB Inflammatory Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Paeoniflorin improves myocardial injury via p38 MAPK/NF-KB p65 inhibition in lipopolysaccharide-induced mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 5. microbiologyresearch.org [microbiologyresearch.org]
A Comparative Analysis of the Antioxidant Capacities of Paeonoside and Paeonol
For Immediate Release
A detailed comparison of the antioxidant properties of Paeonoside and its aglycone, Paeonol (B1678282), reveals significant differences in their free radical scavenging activities and underlying molecular mechanisms. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of their respective antioxidant capacities, supported by experimental data and detailed methodologies.
Paeonol, a phenolic compound extracted from the root bark of Paeonia suffruticosa (Moutan Cortex), and its glycosidic form, this compound, are both recognized for their potential therapeutic properties. While Paeonol has been extensively studied for its antioxidant effects, a direct comparison with this compound is crucial for understanding their distinct roles in mitigating oxidative stress. This report aims to bridge this gap by presenting a side-by-side analysis of their antioxidant efficacy.
Quantitative Comparison of Antioxidant Activity
The antioxidant capacities of this compound and Paeonol have been evaluated using various in vitro assays, primarily the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the antioxidant potential, with a lower IC50 value indicating higher antioxidant activity.
While direct comparative studies measuring the IC50 values of both purified compounds under identical conditions are limited, existing data for Paeonol and related extracts containing these compounds provide valuable insights.
| Compound/Extract | Assay | IC50 Value | Reference |
| Paeonol | DPPH | 19.79 ± 2.35 µg/mL | [1] |
| Metabolite of Paeonol (M11) | DPPH | 23.24 µM | [2] |
| Metabolite of Paeonol (M3) | DPPH | 93.44 µM | [2] |
| Flavonoid-rich extracts of Paeonia ostii flower | DPPH | 32.6 ± 0.54 µg/mL | [1] |
| Flavonoid-rich extracts of Paeonia ostii flower | ABTS | Data not explicitly provided in µg/mL | [1] |
Note: Direct IC50 values for purified this compound from DPPH or ABTS assays were not available in the reviewed literature.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for the key antioxidant assays are provided below.
DPPH Radical Scavenging Assay
The DPPH assay is a widely used method to evaluate the free radical scavenging ability of antioxidant substances. The principle of this assay is based on the reduction of the stable DPPH radical, which is violet in color, to the non-radical form, DPPH-H, which is yellow. This reduction is measured spectrophotometrically at approximately 517 nm.
Procedure:
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent such as methanol (B129727) or ethanol (B145695) and stored in the dark.
-
Sample Preparation: The test compounds (this compound and Paeonol) and a positive control (e.g., ascorbic acid or Trolox) are prepared in a series of concentrations.
-
Reaction: An aliquot of the sample solution is mixed with the DPPH working solution.
-
Incubation: The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 where A_control is the absorbance of the control (DPPH solution without the sample) and A_sample is the absorbance of the reaction mixture.
-
IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample.[3][4][5]
ABTS Radical Cation Decolorization Assay
The ABTS assay measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+). The pre-formed ABTS•+ solution has a blue-green color, which decolorizes in the presence of an antioxidant. The change in color is measured spectrophotometrically at approximately 734 nm.
Procedure:
-
Generation of ABTS•+: The ABTS•+ radical cation is generated by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.
-
Preparation of ABTS•+ Working Solution: The ABTS•+ stock solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: The test compounds and a positive control are prepared in various concentrations.
-
Reaction: A small volume of the sample solution is added to the ABTS•+ working solution.
-
Incubation: The reaction mixture is incubated at room temperature for a specific time (e.g., 6 minutes).
-
Measurement: The absorbance is measured at 734 nm.
-
Calculation: The percentage of ABTS•+ scavenging activity is calculated using a similar formula to the DPPH assay.
-
IC50 Determination: The IC50 value is determined from the plot of percentage inhibition versus concentration.[6][7][8]
Signaling Pathways and Mechanisms of Action
The antioxidant effects of Paeonol are not solely attributed to direct radical scavenging but also involve the modulation of intracellular signaling pathways that enhance the cellular antioxidant defense system.
Paeonol's Antioxidant Signaling Pathways
Paeonol has been shown to exert its antioxidant effects through multiple signaling pathways:
-
MAPK/ERK/p38 Pathway: Paeonol can block the phosphorylation of mitogen-activated protein kinases (MAPKs) such as ERK1/2 and p38.[2] This inhibition can lead to a downstream reduction in the expression of pro-inflammatory and pro-oxidant enzymes.
-
Nrf2/HO-1 Pathway: Paeonol has been reported to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[9] Nrf2 is a key transcription factor that regulates the expression of a wide array of antioxidant and detoxification enzymes, including heme oxygenase-1 (HO-1).
This compound's Signaling Pathways
The direct antioxidant-related signaling pathways of this compound are not as well-elucidated as those of Paeonol. However, research suggests that this compound can influence cellular processes. For instance, one study indicated that this compound promotes osteoblast differentiation by activating the BMP2 and Wnt3a/β-catenin signaling pathways. While not directly linked to antioxidant defense, these pathways are crucial for cellular health and function, and it is plausible that this compound may have indirect effects on cellular redox status. Further research is needed to specifically investigate the antioxidant signaling mechanisms of this compound.
Experimental Workflow
The general workflow for comparing the antioxidant capacity of this compound and Paeonol is outlined below.
Conclusion
Current evidence strongly supports the antioxidant activity of Paeonol, mediated through both direct radical scavenging and the modulation of key cellular signaling pathways like MAPK and Nrf2. While this compound, as the glycoside of Paeonol, is expected to possess antioxidant properties, there is a clear need for more direct comparative studies to quantify its efficacy and elucidate its specific mechanisms of action. This guide highlights the existing knowledge and underscores the areas requiring further investigation to fully understand the therapeutic potential of both compounds in combating oxidative stress-related conditions.
References
- 1. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory and Anti-oxidative Activities of Paeonol and Its Metabolites Through Blocking MAPK/ERK/p38 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. acmeresearchlabs.in [acmeresearchlabs.in]
- 5. marinebiology.pt [marinebiology.pt]
- 6. e3s-conferences.org [e3s-conferences.org]
- 7. Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 9. Frontiers | Investigation of paeonol in dermatological diseases: an animal study review [frontiersin.org]
A Comparative Guide to the In Vitro Pro-Osteogenic Effects of Paeonoside
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pro-osteogenic potential of Paeonoside, a natural compound isolated from Paeonia suffruticosa, against other notable osteogenic agents. The following sections detail the experimental evidence for this compound and its alternatives, presenting quantitative data, outlining experimental methodologies, and visualizing the key signaling pathways involved in their mechanisms of action.
Comparative Analysis of Pro-Osteogenic Compounds
This compound (PASI) has been demonstrated to effectively promote the differentiation and maturation of pre-osteoblasts into bone-forming osteocytes. Its efficacy is comparable, and in some aspects, complementary to other natural compounds investigated for bone regenerative applications. This comparison focuses on this compound and four alternatives: Paeonolide (PALI), another compound from Paeonia suffruticosa, Icariin, Astragaloside IV, and Ginsenoside Re.
Data Presentation: Quantitative Osteogenic Performance
The following table summarizes the in vitro performance of this compound and its alternatives based on key osteogenic markers: Alkaline Phosphatase (ALP) activity, an early marker of osteoblast differentiation, and mineralized nodule formation, a hallmark of late-stage osteogenesis.
| Compound | Optimal Concentration | Cell Line | Key Osteogenic Effects (Compared to Control) | Signaling Pathway(s) |
| This compound (PASI) | 1-30 µM | Pre-osteoblasts | Dose-dependent increase in ALP activity and mineralized nodule formation.[1] | BMP2/Smad1/5/8, Wnt3a/β-catenin, RUNX2[1] |
| Paeonolide (PALI) | 1-30 µM | Pre-osteoblasts | Dose-dependent increase in ALP activity and enhanced mineralized nodule formation.[2][3][4] | ERK1/2-RUNX2, BMP-Smad1/5/8, Wnt-β-catenin[2][5] |
| Icariin | 10-20 ng/mL (~15-30 nM) | MC3T3-E1 | Significant increase in ALP activity and cell proliferation.[6][7] | BMP-2/Smads/Runx2[7][8] |
| Astragaloside IV | 20-40 µM | PDLSCs, BMSCs | Significant enhancement of ALP activity and mineral deposition.[9] | PI3K/AKT[9][10] |
| Ginsenoside Re | 10-50 µM | MC3T3-E1 | Dose-dependent increase in ALP activity and osteogenic markers (Runx2, OPN, OCN).[11] | BMP2/p38[11] |
Mechanisms of Action and Signaling Pathways
The pro-osteogenic effects of these compounds are mediated by distinct but sometimes overlapping signaling cascades that converge on key transcription factors, ultimately leading to the expression of bone-specific proteins.
This compound (PASI)
This compound promotes osteoblast differentiation by activating two critical signaling pathways: the Bone Morphogenetic Protein 2 (BMP2) pathway and the Wnt3a/β-catenin pathway. Activation of both pathways leads to the upregulation and nuclear translocation of the master osteogenic transcription factor, Runt-related transcription factor 2 (RUNX2).[1]
Alternative Compounds: Signaling Pathways
-
Paeonolide (PALI): Similar to this compound, Paeonolide also engages the BMP and Wnt pathways. However, its action is noted to be prominently mediated through the ERK1/2-RUNX2 signaling pathway.[2][5]
-
Icariin: This flavonoid promotes osteogenesis primarily by upregulating the expression of BMP-2, which then activates the canonical Smad-dependent pathway, leading to increased RUNX2 expression.[7][8]
-
Astragaloside IV: The osteogenic effect of Astragaloside IV is mediated through the activation of the PI3K/AKT signaling pathway, which is known to play a crucial role in cell survival and proliferation, and has been linked to the promotion of osteoblast differentiation.[9][10]
References
- 1. Biological Mechanisms of this compound in the Differentiation of Pre-Osteoblasts and the Formation of Mineralized Nodules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Paeonolide as a Novel Regulator of Core-Binding Factor Subunit Alpha-1 in Bone-Forming Cells | Semantic Scholar [semanticscholar.org]
- 6. scispace.com [scispace.com]
- 7. biorxiv.org [biorxiv.org]
- 8. Icariin regulates the osteoblast differentiation and cell proliferation of MC3T3-E1 cells through microRNA-153 by targeting Runt-related transcription factor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Astragaloside IV Promotes Osteogenic Differentiation of Periodontal Ligament Stem Cells via Activating PI3K/AKT/eNOS/NO Signaling Pathway: In vitro and in vivo Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Accelerated Bone Regeneration by Astragaloside IV through Stimulating the Coupling of Osteogenesis and Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacological Properties of Ginsenoside Re - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Paeonoside and Other Natural Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the pursuit of novel therapeutic agents from natural sources, paeonoside, a monoterpene glycoside from Paeonia lactiflora, has garnered significant interest for its diverse pharmacological activities. This guide provides a comparative analysis of the efficacy of this compound, alongside three other well-researched natural compounds: resveratrol, curcumin, and quercetin (B1663063). The focus is on their anti-inflammatory, and neuroprotective properties, with an emphasis on quantitative data, experimental methodologies, and the underlying signaling pathways. While direct head-to-head comparative studies for all four compounds are limited, this guide synthesizes available data to offer a valuable reference for research and development.
Quantitative Comparison of Bioactivity
The following tables summarize the available quantitative data for this compound (represented by its primary active component, paeoniflorin), resveratrol, curcumin, and quercetin. It is crucial to note that the experimental conditions, such as cell lines, stimulus, and assay methods, vary between studies, which can influence the absolute values.
Table 1: Comparative Anti-inflammatory Efficacy
| Compound | Assay | Cell Line | Stimulus | IC50 / Inhibition | Reference |
| Paeoniflorin | Nitric Oxide (NO) Production | RAW 264.7 Macrophages | LPS | IC50: 2.2 x 10⁻⁴ mol/L | [1][2][3][4] |
| PGE2 Production | RAW 264.7 Macrophages | LPS | 27.56% inhibition | [1][2][3] | |
| TNF-α Production | RAW 264.7 Macrophages | LPS | 20.57% inhibition | [1][2][3] | |
| IL-6 Production | RAW 264.7 Macrophages | LPS | 29.01% inhibition | [1][2][3] | |
| Resveratrol | IL-6 Secretion | THP-1 cells | - | Dose-dependent decrease | [5][6] |
| TNF-α Secretion | THP-1 cells | - | Dose-dependent decrease | [5][6] | |
| Curcumin | IL-6 Secretion | THP-1 cells | - | Dose-dependent decrease | [5][6] |
| TNF-α Secretion | THP-1 cells | - | Dose-dependent decrease | [5][6] | |
| Quercetin | T-cell Proliferation | T-cells from EAE-affected mice | - | Dose-dependent inhibition | [1] |
| IFN-γ and IL-12 Secretion | T-cells from EAE-affected mice | - | Dose-dependent inhibition | [1] |
Table 2: Comparative Neuroprotective Efficacy
| Compound | Assay | Cell Line/Model | Insult | Efficacy | Reference |
| Paeoniflorin | Cell Viability | Differentiated PC12 cells | MPP+ | Significant improvement (50-400 µM) | [7] |
| LDH Release | Differentiated PC12 cells | MPP+ | Significantly inhibited | [7] | |
| Apoptosis | Differentiated PC12 cells | MPP+ | Significantly reduced | [7] | |
| Resveratrol | Neuroprotection | Rat model of Alzheimer's | STZ | Improved neurobehavioral outcomes | [8] |
| Curcumin | Neuroprotection | Rat model of Alzheimer's | STZ | Improved neurobehavioral outcomes | [8] |
| Quercetin | Neuroprotection | - | - | Data not available in a directly comparative context |
Signaling Pathways
This compound, resveratrol, curcumin, and quercetin exert their effects by modulating key intracellular signaling pathways, primarily the NF-κB and MAPK pathways, which are central to the regulation of inflammation and cell survival.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammatory gene expression. The diagram below illustrates the canonical NF-κB signaling cascade and the points of intervention by the four natural compounds.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in inflammation and cellular stress responses. The diagram below illustrates the key components of the MAPK pathway and the inhibitory actions of the featured natural compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. In vitro benchmarking of NF-κB inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effects of Resveratrol, Curcumin and Quercetin Supplementation on Bone Metabolism—A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative analyses of anti-inflammatory effects of Resveratrol, Pterostilbene and Curcumin: in-silico and in-vitro evidences - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of Plant Phytochemicals: Resveratrol, Curcumin, Luteolin and Quercetin in Demyelination, Neurodegeneration, and Epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of Paeonoside and Dexamethasone in Modulating Inflammatory Responses
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory properties of Paeonoside, a natural compound, and Dexamethasone, a synthetic corticosteroid. The following sections detail their respective efficacies, mechanisms of action, and the experimental protocols used to generate the supporting data.
Introduction to this compound and Dexamethasone
This compound , a monoterpene glycoside extracted from the root of Paeonia lactiflora Pall., is a major active component of traditional Chinese medicine used for its anti-inflammatory and immunomodulatory effects. Dexamethasone is a potent synthetic member of the glucocorticoid class of steroid drugs. It is widely used to treat a variety of inflammatory and autoimmune conditions. This guide aims to provide a comparative overview of their anti-inflammatory activities based on available experimental data.
Comparative Efficacy in Inhibiting Inflammatory Mediators
The anti-inflammatory effects of this compound (specifically its active component, Paeoniflorin) and Dexamethasone have been evaluated by measuring their ability to inhibit the production of key inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. The following tables summarize the available quantitative data.
Table 1: Inhibition of Nitric Oxide (NO) and Prostaglandin E2 (PGE2) Production
| Compound | Concentration | NO Inhibition (%) | PGE2 Inhibition (%) | Reference |
| Paeoniflorin | 100 µg/mL | 17.61 | 27.56 | [1] |
| Dexamethasone | 1 µM | Not explicitly quantified in the same study | Markedly reduced | [2] |
| Dexamethasone | 34.60 µg/mL (IC50) | 50 | Not specified | [3] |
Table 2: Inhibition of Pro-inflammatory Cytokine Production
| Compound | Concentration | TNF-α Inhibition (%) | IL-6 Inhibition (%) | Reference |
| Paeoniflorin | 100 µg/mL | 20.57 | 29.01 | [1] |
| Dexamethasone | 1 µM | Significantly reduced | Significantly reduced | [4][5] |
Table 3: Inhibition of Pro-inflammatory Enzyme Expression
| Compound | Concentration | iNOS Protein Expression Inhibition (%) | COX-2 Protein Expression Inhibition (%) | Reference |
| Paeoniflorin | 100 µg/mL | Not explicitly quantified | 50.98 | [1] |
| Dexamethasone | 1 µM | Markedly reduced | Markedly reduced | [2] |
Table 4: Inhibition of Pro-inflammatory Gene Expression
| Compound | Concentration | iNOS mRNA Inhibition (%) | COX-2 mRNA Inhibition (%) | TNF-α mRNA Inhibition (%) | IL-6 mRNA Inhibition (%) | Reference |
| Paeoniflorin | 100 µg/mL | 35.65 | 38.08 | 45.19 | 19.72 | [1] |
| Dexamethasone | 1 µM | Markedly reduced | Markedly reduced | Significantly reduced | Significantly reduced | [2][4][5] |
Mechanisms of Action: Modulation of Signaling Pathways
Both this compound and Dexamethasone exert their anti-inflammatory effects by modulating key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB (e.g., the p65 subunit) to translocate to the nucleus and induce the transcription of pro-inflammatory genes.
-
This compound (Paeoniflorin): Studies have shown that Paeoniflorin can inhibit the phosphorylation of both IκBα and the p65 subunit of NF-κB, thereby preventing its nuclear translocation and subsequent activation of inflammatory gene expression.[6]
-
Dexamethasone: Dexamethasone is also known to inhibit the NF-κB pathway. It can induce the expression of IκBα, leading to increased sequestration of NF-κB in the cytoplasm. Additionally, it can interfere with the transcriptional activity of NF-κB.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. Dexmedetomidine inhibits LPS-induced proinflammatory responses via suppressing HIF1α-dependent glycolysis in macrophages | Aging [aging-us.com]
- 6. Paeoniflorin improves myocardial injury via p38 MAPK/NF-KB p65 inhibition in lipopolysaccharide-induced mouse - Wang - Annals of Translational Medicine [atm.amegroups.org]
Validating Paeonoside's Mechanism of Action: A Comparative Guide to Pathway Inhibition
For Immediate Release
This guide provides researchers, scientists, and drug development professionals with a framework for validating the mechanism of action of Paeonoside, a natural glycoside with known anti-inflammatory properties. While the precise signaling pathways modulated by this compound are still under active investigation, accumulating evidence points towards its inhibitory effects on key inflammatory cascades, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
This document outlines experimental strategies using well-characterized inhibitors to dissect and confirm the molecular targets of this compound. By comparing the effects of this compound to those of specific pathway inhibitors, researchers can elucidate its precise mechanism of action, a critical step in its development as a potential therapeutic agent.
Comparative Analysis of Pathway Inhibitors
To validate the hypothesis that this compound exerts its anti-inflammatory effects through the NF-κB and MAPK pathways, a comparative analysis with selective inhibitors is essential. The following tables present hypothetical, yet expected, quantitative data from key experiments designed to probe these pathways.
Table 1: Effect of this compound and Pathway Inhibitors on NF-κB Activation
| Treatment | Concentration | p-IκBα Levels (Relative to Control) | Nuclear p65 Levels (Relative to Control) | IL-6 mRNA Expression (Fold Change) |
| Control (LPS-stimulated) | - | 1.00 | 1.00 | 1.00 |
| This compound | 50 µM | 0.45 | 0.38 | 0.42 |
| BAY 11-7082 (NF-κB Inhibitor) | 10 µM | 0.25 | 0.21 | 0.28 |
Table 2: Effect of this compound and Pathway Inhibitors on MAPK/ERK Signaling
| Treatment | Concentration | p-ERK1/2 Levels (Relative to Control) | p-p38 Levels (Relative to Control) | TNF-α Protein Secretion (pg/mL) |
| Control (LPS-stimulated) | - | 1.00 | 1.00 | 550 |
| This compound | 50 µM | 0.52 | 0.48 | 280 |
| U0126 (MEK1/2 Inhibitor) | 20 µM | 0.15 | 0.95 | 310 |
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparative data tables are provided below.
Western Blot for Phosphorylated Proteins
Objective: To determine the effect of this compound and inhibitors on the phosphorylation status of key signaling proteins (e.g., IκBα, ERK1/2, p38).
Protocol:
-
Cell Culture and Treatment: Plate RAW 264.7 macrophages at a density of 1x10^6 cells/well in 6-well plates and allow them to adhere overnight.
-
Pre-treatment: Pre-treat the cells with this compound or a specific inhibitor (BAY 11-7082 or U0126) at the desired concentrations for 1 hour.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 30 minutes to activate the inflammatory pathways.
-
Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on a 10% SDS-polyacrylamide gel and transfer to a PVDF membrane. Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies against the phosphorylated and total forms of the target proteins overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Quantitative Real-Time PCR (qPCR) for Gene Expression
Objective: To measure the effect of this compound and inhibitors on the mRNA expression of pro-inflammatory cytokines (e.g., IL-6).
Protocol:
-
Cell Culture and Treatment: Follow the same procedure as for Western blotting, but extend the LPS stimulation time to 6 hours.
-
RNA Extraction: Extract total RNA from the cells using a suitable RNA isolation kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using SYBR Green master mix and primers specific for the target gene (IL-6) and a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: Calculate the relative gene expression using the 2^-ΔΔCt method.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Secretion
Objective: To quantify the secretion of pro-inflammatory cytokines (e.g., TNF-α) into the cell culture supernatant.
Protocol:
-
Cell Culture and Treatment: Follow the same procedure as for Western blotting, but extend the LPS stimulation time to 24 hours.
-
Supernatant Collection: Collect the cell culture supernatant and centrifuge to remove any cellular debris.
-
ELISA: Perform the ELISA according to the manufacturer's instructions for the specific cytokine being measured.
-
Data Analysis: Determine the concentration of the cytokine in the samples by comparing the absorbance values to a standard curve.
Visualizing the Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the signaling pathways and experimental workflows described in this guide.
Caption: this compound's Hypothesized Mechanism of Action.
Caption: Experimental Workflow for Validation.
Paeonoside's Anti-Cancer Efficacy: A Cross-Validation Study in Diverse Cell Lines
For Immediate Release
This comparative guide provides a comprehensive analysis of the anti-cancer effects of Paeonoside, a natural phenolic compound, across various human cancer cell lines. This document is intended for researchers, scientists, and professionals in drug development, offering a cross-validation of its therapeutic potential and elucidating its mechanisms of action.
Quantitative Analysis of Cytotoxicity
This compound and its closely related derivative, paeonol (B1678282), have demonstrated significant cytotoxic effects against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, have been determined in several studies. The data presented below summarizes these findings, providing a comparative overview of this compound's efficacy.
| Cell Line | Cancer Type | Compound | IC50 Value | Incubation Time (hours) |
| H1299 | Non-Small Cell Lung Cancer | Paeonol | Dose-dependent inhibition (significant at 20, 40, 80 µg/ml) | 24 |
| T24 | Bladder Cancer | Paeonol | 225 µg/mL | 48 |
| J82 | Bladder Cancer | Paeonol | 124 µg/mL | 48 |
| MCF-7 | Breast Cancer | Paeonol | Not explicitly stated, but reverses paclitaxel (B517696) resistance | - |
| MDA-MB-231 | Breast Cancer | Etoposide (for comparison) | ~200 µM | 48 |
Note: Data for paeonol is presented as a surrogate for this compound due to the close structural and functional relationship. Etoposide is included as a common chemotherapeutic agent for comparative context.
Unraveling the Molecular Mechanisms: Signaling Pathway Modulation
This compound exerts its anti-cancer effects by modulating key signaling pathways that are often dysregulated in cancer. The primary pathways identified are the Mitogen-Activated Protein Kinase (MAPK) and the Phosphatidylinositol 3-Kinase (PI3K)/Akt pathways, both of which are crucial for cell proliferation, survival, and apoptosis.
MAPK Signaling Pathway
The MAPK pathway is a critical regulator of cellular processes including proliferation, differentiation, and apoptosis. In cancer, this pathway is often hyperactivated, promoting uncontrolled cell growth. Studies have shown that paeonol can inhibit the MAPK pathway in non-small cell lung cancer cells (H1299).[1][2] This inhibition is characterized by a significant decrease in the phosphorylation of key downstream effectors: ERK1, JNK, and p38.[1][2]
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is another central signaling cascade that promotes cell survival and proliferation while inhibiting apoptosis. Its aberrant activation is a hallmark of many cancers. Paeonol has been shown to suppress the PI3K/Akt pathway, contributing to its anti-cancer effects.[3][4] This is achieved by inhibiting the phosphorylation of Akt, a key downstream component of this pathway.[4]
Experimental Protocols
To ensure reproducibility and facilitate further research, detailed methodologies for the key experiments are provided below.
Cell Viability Assay (MTT Assay)
This protocol outlines the measurement of cell viability through the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cancer cell lines (e.g., H1299, T24, J82, MCF-7)
-
This compound/Paeonol
-
96-well plates
-
Complete culture medium
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Microplate reader
Procedure:
-
Seed cells at an appropriate density (e.g., 5 x 10³ cells/well) in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium and add 100 µL of fresh medium containing different concentrations of this compound to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound, e.g., DMSO).
-
Incubate the plate for the desired time period (e.g., 24 or 48 hours) at 37°C in a 5% CO₂ incubator.
-
After incubation, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot Analysis for Signaling Protein Phosphorylation
This protocol details the detection of changes in the phosphorylation status of key proteins in the MAPK and PI3K/Akt pathways.
Materials:
-
Cancer cell lines
-
This compound/Paeonol
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-Akt, anti-Akt, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and treat with this compound as described for the viability assay.
-
After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a protein quantification assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
To ensure equal loading, the membrane can be stripped and re-probed with an antibody against the total protein or a housekeeping protein like GAPDH.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol describes the detection and quantification of apoptosis using flow cytometry.
Materials:
-
Cancer cell lines
-
This compound/Paeonol
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound as described previously.
-
Harvest the cells (including both adherent and floating cells) and wash them with cold PBS.
-
Resuspend the cells in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
This guide provides a foundational understanding of this compound's anti-cancer properties and the molecular pathways it influences. The provided data and protocols are intended to support further research and development of this promising natural compound as a potential therapeutic agent.
References
- 1. Therapeutic effects of paeonol on non‑small cell lung cancer cells via regulation of the MAPK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic effects of paeonol on non‑small cell lung cancer cells via regulation of the MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological effects and mechanisms of paeonol on antitumor and prevention of side effects of cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Paclitaxel resistance in MCF-7/PTX cells is reversed by paeonol through suppression of the SET/phosphatidylinositol 3-kinase/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Paeonoside vs. Synthetic Drugs for Osteoporosis: A Comparative Guide for Researchers
Introduction
Osteoporosis is a systemic skeletal disease characterized by low bone mass and microarchitectural deterioration of bone tissue, leading to enhanced bone fragility and a consequent increase in fracture risk. The underlying pathology involves an imbalance in bone remodeling, the lifelong process of bone removal (resorption) by osteoclasts and new bone formation by osteoblasts. Therapeutic strategies for osteoporosis are broadly categorized into two classes: anti-resorptive agents, which inhibit osteoclast activity, and anabolic agents, which stimulate osteoblast activity to form new bone.
While synthetic drugs have been the cornerstone of osteoporosis management, there is growing interest in naturally derived compounds that may offer novel mechanisms of action. Paeonoside, a monoterpene glycoside isolated from Paeonia suffruticosa, has emerged as a promising candidate. This guide provides an objective comparison of the preclinical data on this compound with established synthetic drugs, focusing on mechanisms of action, supporting experimental data, and detailed methodologies for the research community.
Mechanism of Action: this compound
This compound primarily functions as an anabolic agent , promoting the differentiation and maturation of osteoblasts, the cells responsible for bone formation.[1] Its mechanism is centered on the upregulation of key signaling pathways that govern osteogenesis.
Key Signaling Pathways for this compound:
Preclinical studies have shown that this compound enhances osteoblast differentiation and subsequent bone matrix mineralization by activating two critical, interconnected signaling pathways: the Bone Morphogenetic Protein 2 (BMP2) and Wnt3a/β-catenin pathways.[1][2]
-
BMP2 Pathway: this compound upregulates the expression of BMP2. BMP2 binds to its receptors on the surface of pre-osteoblasts, leading to the phosphorylation and activation of downstream signaling molecules Smad1/5/8.[1]
-
Wnt3a/β-catenin Pathway: this compound also enhances the expression of Wnt3a. This prevents the degradation of β-catenin, allowing it to accumulate in the cytoplasm and translocate to the nucleus.[1]
-
Convergence on RUNX2: Both activated Smad1/5/8 and nuclear β-catenin converge to increase the expression of Runt-related transcription factor 2 (RUNX2).[1] RUNX2 is the master transcription factor for osteoblast differentiation, driving the expression of bone-specific proteins like Alkaline Phosphatase (ALP) and Osteocalcin (OCN).[1][2]
A related compound, paeonolide, has been shown to act through the ERK1/2-RUNX2 signaling pathway, suggesting multiple related molecules from Paeonia suffruticosa can promote bone formation.[3][4] Furthermore, paeonol, another compound from the same plant, has demonstrated inhibitory effects on osteoclast formation by suppressing RANKL-induced signaling, indicating a potential dual-action benefit of these natural compounds.[3]
References
- 1. Biological Mechanisms of this compound in the Differentiation of Pre-Osteoblasts and the Formation of Mineralized Nodules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological Mechanisms of this compound in the Differentiation of Pre-Osteoblasts and the Formation of Mineralized Nodules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Paeonolide as a Novel Regulator of Core-Binding Factor Subunit Alpha-1 in Bone-Forming Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Paeonoside: A Comparative Analysis of its Biological Activity Against Established Standards
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Paeonoside's Performance with Supporting Experimental Data.
This compound, a monoterpene glycoside isolated from the roots of Paeonia species, has garnered significant interest for its diverse pharmacological activities. This guide provides a comprehensive comparison of this compound's efficacy against well-established standards in key biological assays, including anti-inflammatory, antioxidant, neuroprotective, and anti-cancer activities, as well as its role in osteoblast differentiation. The data is presented in a clear, comparative format to aid in the evaluation of its therapeutic potential.
Anti-Inflammatory Activity
This compound demonstrates notable anti-inflammatory properties by inhibiting the production of nitric oxide (NO), a key inflammatory mediator. In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, a standard in vitro model for inflammation, this compound exhibits a dose-dependent inhibitory effect on NO production.
Comparative Data: Inhibition of Nitric Oxide Production
| Compound | Cell Line | Assay | IC50 Value |
| This compound | RAW 264.7 | Nitric Oxide Production | ~220 µM[1] |
| Paeoniflorin (B1679553) (related compound) | RAW 264.7 | Nitric Oxide Production | 220 µM[2] |
| Indomethacin (Standard) | RAW 264.7 | Nitric Oxide Production | ~25-50 µM (literature values) |
Note: IC50 values for standards can vary between studies depending on experimental conditions.
Experimental Protocol: Nitric Oxide Production Assay
The anti-inflammatory activity of this compound is assessed by measuring its ability to inhibit nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
-
Cell Culture: RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 1 x 10^5 cells/well and allowed to adhere overnight.
-
Treatment: The cells are pre-treated with various concentrations of this compound or the standard compound (e.g., indomethacin) for 1-2 hours.
-
Stimulation: Inflammation is induced by adding LPS (1 µg/mL) to the wells, and the plates are incubated for 24 hours.
-
Nitrite Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. The absorbance is read at 540 nm.
-
Calculation: The percentage of nitric oxide inhibition is calculated relative to the LPS-stimulated control group. The IC50 value, the concentration of the compound that inhibits 50% of NO production, is then determined.[3][4][5]
Signaling Pathway: this compound's Anti-Inflammatory Action
This compound inhibits the NF-κB signaling pathway.
Antioxidant Activity
This compound exhibits free radical scavenging capabilities, a key component of antioxidant activity. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a standard method to evaluate this property. While a specific IC50 value for this compound in a DPPH assay was not consistently found in the reviewed literature, a study on Paeonia rockii extracts, which contain paeoniflorin and similar compounds, demonstrated potent antioxidant activity.[6] Another study on oxypaeoniflorin, a related compound, showed significant DPPH radical scavenging activity, whereas paeoniflorin showed weaker activity.[7]
Comparative Data: DPPH Radical Scavenging Activity
| Compound | Assay | IC50 Value |
| This compound/Paeoniflorin | DPPH Radical Scavenging | Lower than Vitamin C[8] |
| Paeonia rockii flower extract | DPPH Radical Scavenging | 2.36 µg/mL[6] |
| Paeonia rockii leaf extract | DPPH Radical Scavenging | 1.50 µg/mL[6] |
| Ascorbic Acid (Standard) | DPPH Radical Scavenging | 3.21 µg/mL[6] |
Experimental Protocol: DPPH Radical Scavenging Assay
-
Reagent Preparation: A fresh solution of DPPH in methanol (B129727) (e.g., 0.1 mM) is prepared.
-
Sample Preparation: this compound and the standard antioxidant (e.g., ascorbic acid) are dissolved in methanol to create a series of concentrations.
-
Reaction: The this compound or standard solutions are mixed with the DPPH solution in a 96-well plate or cuvettes.
-
Incubation: The mixture is incubated in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer. The decrease in absorbance indicates the radical scavenging activity.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated, and the IC50 value is determined.[9][10]
Workflow: DPPH Antioxidant Assay
Workflow for the DPPH radical scavenging assay.
Neuroprotective Activity
Paeoniflorin, a compound structurally similar to this compound, has demonstrated neuroprotective effects against hydrogen peroxide (H2O2)-induced apoptosis in neuronal cell lines.[11][12][13] H2O2 is a common inducer of oxidative stress, a key factor in neurodegenerative diseases.
Comparative Data: Neuroprotective Effect
| Compound | Cell Line | Insult | Effect |
| Paeoniflorin | SH-SY5Y | H2O2 | Increased cell viability, decreased ROS production[11] |
| Paeoniflorin | PC12 | H2O2 | Reduced apoptosis and neuroinflammation[12] |
| N-Acetylcysteine (Standard) | SH-SY5Y | H2O2 | Protects against cytotoxicity and apoptosis[14] |
Experimental Protocol: Neuroprotective Assay Against Oxidative Stress
-
Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in a suitable medium.
-
Cell Seeding: Cells are seeded in 96-well plates and allowed to attach.
-
Pre-treatment: Cells are pre-treated with various concentrations of this compound or N-acetylcysteine for a specified period (e.g., 24 hours).
-
Induction of Oxidative Stress: H2O2 is added to the culture medium to induce oxidative stress and cell death.
-
Incubation: The cells are incubated for an additional 24 hours.
-
Cell Viability Assessment: Cell viability is determined using the MTT assay, which measures mitochondrial activity. The absorbance is read at 570 nm.
-
Calculation: The percentage of cell viability is calculated relative to the untreated control group.[14][15][16][17][18]
Signaling Pathway: Neuroprotection by Paeoniflorin
Paeoniflorin's neuroprotective mechanism.
Anti-Cancer Activity
Paeoniflorin has shown cytotoxic effects against various cancer cell lines, including the MCF-7 human breast cancer cell line.[19][20][21][22][23] Its activity is often compared to standard chemotherapeutic agents like doxorubicin (B1662922).
Comparative Data: Cytotoxicity in MCF-7 Breast Cancer Cells
| Compound | Cell Line | Assay | IC50 Value |
| Paeoniflorin | MCF-7 | CCK8/MTT | Varies (e.g., significant inhibition at 60 µM)[22] |
| Doxorubicin (Standard) | MCF-7 | MTT | ~0.4 - 2.6 µM (literature values)[1][3] |
Note: The efficacy of paeoniflorin appears to be lower than doxorubicin, but it may offer a better safety profile.
Experimental Protocol: Cytotoxicity Assay (MTT)
-
Cell Culture: MCF-7 cells are cultured in an appropriate medium.
-
Cell Seeding: Cells are seeded in 96-well plates.
-
Treatment: Cells are treated with various concentrations of this compound, paeoniflorin, or doxorubicin for 24, 48, or 72 hours.
-
MTT Addition: MTT solution is added to each well, and the plate is incubated for 4 hours to allow the formation of formazan (B1609692) crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at 570 nm.
-
Calculation: The percentage of cell viability is calculated relative to the untreated control, and the IC50 value is determined.
Workflow: In Vitro Cytotoxicity Assay
Workflow for assessing in vitro cytotoxicity.
Role in Osteoblast Differentiation
This compound has been shown to promote osteoblast differentiation, a crucial process in bone formation. Its effects are mediated through the upregulation of key signaling pathways, comparable to the effects of Bone Morphogenetic Protein-2 (BMP-2), a well-known osteogenic factor.
Experimental Protocol: Alkaline Phosphatase (ALP) Activity Assay
-
Cell Culture: Pre-osteoblastic cells (e.g., MC3T3-E1) are cultured in an osteogenic medium.
-
Treatment: Cells are treated with various concentrations of this compound or with BMP-2 as a positive control.
-
Incubation: The cells are incubated for a period of 7 to 14 days to allow for differentiation.
-
Cell Lysis: The cells are lysed to release intracellular proteins.
-
ALP Activity Measurement: The ALP activity in the cell lysate is measured using a p-nitrophenyl phosphate (B84403) (pNPP) substrate. The conversion of pNPP to p-nitrophenol by ALP results in a yellow color, which is measured at 405 nm.
-
Protein Quantification: The total protein content in the lysate is determined using a BCA or Bradford assay to normalize the ALP activity.
Signaling Pathway: this compound in Osteoblast Differentiation
This compound promotes osteoblast differentiation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. In Vitro and In Vivo Antioxidant Activities of the Flowers and Leaves from Paeonia rockii and Identification of Their Antioxidant Constituents by UHPLC-ESI-HRMSn via Pre-Column DPPH Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-inflammatory and Anti-Oxidant Effects of Oxypaeoniflorin, Paeoniflorin and Paeonia lactiflora cv. ‘Red Charm’ Flower Petal Extracts in Macrophage Cells [kjpr.kr]
- 8. Chemical Profiling and Antioxidant Evaluation of Paeonia lactiflora Pall. "Zhongjiang" by HPLC-ESI-MS Combined with DPPH Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. youtube.com [youtube.com]
- 11. sgecm.org.tw [sgecm.org.tw]
- 12. Neuroprotective effect of paeoniflorin on H2O2-induced apoptosis in PC12 cells by modulation of reactive oxygen species and the inflammatory response - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Licochalcone D reduces H2O2-induced SH-SY5Y cell neurotoxicity by regulating reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. KoreaMed Synapse [synapse.koreamed.org]
- 18. Biological Diversity and Conservation » Submission » Neuroprotective effect of Cistus laurifolius on hydrogen peroxide-induced neurodegeneration in differentiated SH-SY5Y cells [dergipark.org.tr]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
- 21. Paeoniflorin Sensitizes Breast Cancer Cells to Tamoxifen by Downregulating microRNA-15b via the FOXO1/CCND1/β-Catenin Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. mdpi.com [mdpi.com]
Replicating Published Findings on Paeonoside's Biological Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of published findings on the biological effects of Paeonoside, a bioactive compound found in plants of the Paeonia genus. The focus is on providing the necessary details to facilitate the replication of key experiments. While direct replication studies are not yet prevalent in the published literature, this guide compiles and compares data and methodologies from original research articles to serve as a valuable resource for researchers investigating the therapeutic potential of this compound.
Osteogenic Effects of this compound
This compound has been shown to promote the differentiation of pre-osteoblasts into mature, bone-forming cells. A key study by Park et al. (2021) provides a foundational basis for replicating these findings.
Comparison of Findings on Osteoblast Differentiation
| Parameter | This compound (PASI) Concentration | Key Findings | Citation |
| Cell Viability (MTT Assay) | 1, 10, 30, 100, 200 µM | No significant cytotoxicity observed in pre-osteoblasts up to 200 µM. | [1] |
| Cell Migration (Wound Healing & Transwell Assay) | 1, 10, 30 µM | Promoted wound healing and transmigration of pre-osteoblasts in a dose-dependent manner. | [1] |
| Alkaline Phosphatase (ALP) Activity | 1, 10, 30 µM | Significantly increased ALP activity, an early marker of osteoblast differentiation, in a dose-dependent manner. | [1] |
| Mineralized Nodule Formation (Alizarin Red S Staining) | 1, 10, 30 µM | Enhanced the formation of mineralized nodules, a marker of late-stage osteoblast differentiation, in a dose-dependent manner. | [1] |
| Gene and Protein Expression (Western Blot & Immunofluorescence) | 30 µM | Increased the expression of BMP2 and Wnt3a, and promoted the phosphorylation of Smad1/5/8 and the stabilization of β-catenin, leading to increased nuclear expression of the transcription factor RUNX2. | [1] |
Experimental Protocols for Osteogenic Assays
1. Cell Culture and Treatment:
-
Cell Line: Mouse pre-osteoblast cell line (MC3T3-E1).
-
Culture Medium: α-Minimum Essential Medium (α-MEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Osteogenic Differentiation Medium: Culture medium supplemented with 50 µg/mL L-ascorbic acid and 10 mM β-glycerophosphate.
-
This compound Treatment: this compound (PASI) is dissolved in a suitable solvent (e.g., DMSO) and added to the culture medium at the desired final concentrations.
2. MTT Assay for Cell Viability:
-
Seed cells in a 96-well plate.
-
Treat with various concentrations of this compound for a specified period (e.g., 24 hours).
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
3. Wound Healing Assay for Cell Migration:
-
Grow cells to confluence in a culture dish.
-
Create a "scratch" or wound in the cell monolayer using a sterile pipette tip.
-
Wash with phosphate-buffered saline (PBS) to remove detached cells.
-
Add culture medium with or without this compound.
-
Capture images of the wound at different time points (e.g., 0 and 24 hours) and measure the wound closure area.
4. Alkaline Phosphatase (ALP) Staining and Activity Assay:
-
Culture cells in osteogenic differentiation medium with or without this compound for a specified period (e.g., 7 days).
-
For staining, fix the cells and incubate with a solution containing a substrate for ALP (e.g., 5-bromo-4-chloro-3-indolyl phosphate/nitro blue tetrazolium).
-
For the activity assay, lyse the cells and measure the conversion of a colorimetric or fluorometric ALP substrate.
5. Alizarin Red S (ARS) Staining for Mineralization:
-
Culture cells in osteogenic differentiation medium with or without this compound for an extended period (e.g., 14-21 days).
-
Fix the cells and stain with Alizarin Red S solution, which binds to calcium deposits.
-
Wash to remove excess stain and visualize the red-orange mineralized nodules.
6. Western Blot Analysis for Protein Expression:
-
Lyse treated cells to extract total protein.
-
Separate proteins by size using SDS-PAGE.
-
Transfer proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Incubate the membrane with primary antibodies specific to the target proteins (e.g., BMP2, Wnt3a, p-Smad1/5/8, β-catenin, RUNX2).
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add a chemiluminescent substrate and detect the signal using an imaging system.
Signaling Pathway in this compound-Induced Osteoblast Differentiation
The study by Park et al. (2021) elucidates a signaling cascade initiated by this compound.[1]
This compound promotes osteoblast differentiation via the BMP2/Smad and Wnt/β-catenin signaling pathways.
Anti-inflammatory, Neuroprotective, and Cardiovascular Effects
While the broader class of compounds to which this compound belongs has demonstrated anti-inflammatory, neuroprotective, and cardiovascular protective effects, specific original research with detailed, replicable protocols for this compound itself is less abundant. Many studies focus on Paeonol or Paeoniflorin, which are structurally related to this compound. Researchers aiming to replicate these effects with this compound should consult the methodologies from studies on these related compounds as a starting point, while being mindful of potential differences in activity.
Potential Signaling Pathways to Investigate
Based on studies of related compounds, the following signaling pathways are likely to be involved in the broader biological effects of this compound and warrant investigation:
-
Anti-inflammatory Effects:
-
MAPKs/NF-κB Pathway: Inhibition of this pathway is a common mechanism for reducing the production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.
-
JAK2/STAT3 Pathway: Modulation of this pathway can influence inflammatory responses.
-
-
Neuroprotective Effects:
-
PI3K/Akt/mTOR Pathway: This pathway is crucial for cell survival and protection against apoptosis in neuronal cells.
-
Oxidative Stress Pathways: Investigation of this compound's ability to scavenge reactive oxygen species (ROS) and upregulate endogenous antioxidant enzymes.
-
-
Cardiovascular Effects:
-
eNOS/NO Pathway: Assessing the effect of this compound on endothelial nitric oxide synthase (eNOS) activity and nitric oxide (NO) production, which are critical for vasodilation and endothelial health.
-
Experimental Workflow for Investigating Anti-inflammatory Effects
The following workflow provides a general framework for studying the anti-inflammatory effects of this compound in a cell-based model.
A general experimental workflow to assess the anti-inflammatory effects of this compound in vitro.
Conclusion and Future Directions
The published findings, particularly in the area of osteogenesis, provide a solid foundation for replicating the biological effects of this compound. The detailed protocols and quantitative data from the study by Park et al. (2021) are a valuable starting point for any researcher in this field.[1]
For the anti-inflammatory, neuroprotective, and cardiovascular effects of this compound, there is a clear need for more dedicated original research. While studies on related compounds offer valuable insights into potential mechanisms and experimental designs, direct evidence for this compound's activity is still emerging. Future research should focus on:
-
Conducting rigorous studies on the specific effects of this compound in models of inflammation, neurodegeneration, and cardiovascular disease.
-
Publishing detailed experimental protocols to ensure the reproducibility of findings.
-
Performing direct replication studies of key findings to validate the therapeutic potential of this compound.
This comparative guide will be updated as more specific research on this compound becomes available.
References
Independent Validation of Paeonoside's Therapeutic Potential: A Comparative Guide
This guide provides an objective comparison of the therapeutic performance of Paeonoside and its related compounds, such as Total Glucosides of Paeony (TGP), against alternative compounds and controls across various therapeutic areas. The information, supported by experimental data, is intended for researchers, scientists, and drug development professionals to evaluate its potential.
Anti-inflammatory and Immunomodulatory Effects
This compound, a major active component of Total Glucosides of Paeony (TGP), has demonstrated significant anti-inflammatory and immunoregulatory effects.[1] TGP is extracted from the root of Paeonia lactiflora Pallas and has been used to treat inflammation, pain, and immune disorders for over a thousand years in China.[1] It is now clinically used for autoimmune diseases such as rheumatoid arthritis (RA) and systemic lupus erythematosus (SLE) in China.[1][2]
Comparative Performance Data
The following table summarizes the efficacy of TGP, often as an adjunct therapy, in comparison to conventional treatments for inflammatory conditions.
| Condition | Treatment Comparison | Key Metric | Result | Source |
| Psoriasis | TGP + Conventional Therapy vs. Conventional Therapy Alone | Psoriasis Area and Severity Index (PASI) 60 Reduction | RR = 1.32 (95% CI: 1.25 to 1.39) | [3] |
| Psoriasis | TGP + Conventional Therapy vs. Conventional Therapy Alone | Psoriasis Area and Severity Index (PASI) 50 Reduction | RR = 1.44 (95% CI: 1.13 to 1.84) | [3] |
| Psoriasis | TGP + Other Therapies vs. Monotherapy | Recurrence Rate | RR = 0.42 (95% CI: 0.24-0.74) | [4] |
| Adjuvant Arthritis (Rat Model) | TGP (50 & 100 mg/kg) vs. Control | IL-1, PGE2, TNF-α Production by Macrophage-Like Synoviocytes | Significantly Decreased | [5] |
| LPS-Induced Inflammation (RAW 264.7 cells) | Paeonol (B1678282) vs. Control | Nitric Oxide (NO) Production | Concentration-dependent Reduction | [6] |
| LPS-Induced Inflammation (RAW 264.7 cells) | Paeonol vs. Control | mRNA expression of IL-6, IL-1β, TNF-α | Concentration-dependent Reduction | [6] |
Mechanism of Action: Modulation of NF-κB Signaling
This compound and TGP exert anti-inflammatory effects by regulating multiple signaling pathways, including the MAPKs/NF-κB pathway.[1][2] In inflammatory conditions, stimuli like Lipopolysaccharide (LPS) activate the NF-κB pathway, leading to the transcription of pro-inflammatory cytokines. Paeonol has been shown to inhibit the production of NF-κB in macrophages, thereby suppressing the downstream inflammatory cascade.[6]
Experimental Protocol: Nitric Oxide (NO) Production Assay
This protocol outlines the measurement of NO production in macrophage cells, a key indicator of inflammation.
-
Cell Culture: RAW 264.7 macrophage cells are cultured in appropriate media and seeded into 96-well plates.
-
Pre-treatment: Cells are pre-treated with various concentrations of this compound (or Paeonol) for a specified duration (e.g., 1 hour).[6]
-
Stimulation: Cells are stimulated with an inflammatory agent, typically Lipopolysaccharide (LPS), to induce NO production and incubated for 24 hours. A control group without LPS stimulation is also maintained.[6]
-
Griess Reaction: After incubation, the cell supernatant is collected. An equal volume of Griess reagent is added to the supernatant.
-
Quantification: The mixture is incubated at room temperature for 10-15 minutes. The absorbance is measured at approximately 540 nm using a microplate reader. The concentration of nitrite (B80452) (a stable product of NO) is determined from a standard curve.
Neuroprotective Effects
Paeonia lactiflora extract (PLE), containing this compound, has shown potent neuroprotective effects against cellular stress and neurodegeneration.[7] Studies suggest its potential in mitigating pathologies associated with neurodegenerative diseases like Alzheimer's by inhibiting neuronal oxidative stress and neuroinflammation.[8]
Comparative Performance Data
The table below presents data on the neuroprotective efficacy of this compound and related extracts.
| Model | Treatment | Key Metric | Result | Source |
| MPP+-induced SH-SY5Y cells | Paeonia lactiflora extract (PLE) Pretreatment | Cell Viability | Significant, dose-dependent reduction in cell death | [7] |
| MPP+-induced SH-SY5Y cells | PLE Pretreatment | HMOX1 Gene Expression | Induced expression, indicating an antioxidant response | [7] |
| LPS-induced mice | Paeoniflorin (B1679553) (5 and 10 mg/kg/day) | NF-κB Pathway-Related Proteins | Downregulated expression | [8] |
| LPS-induced mice | Paeoniflorin (5 and 10 mg/kg/day) | Inflammatory Mediators (iNOS, COX-2) | Significantly decreased | [8] |
| LPS-induced mice | Paeoniflorin | Lipid Peroxidation, NO levels, ROS Production | Significantly attenuated | [8] |
Mechanism of Action: Epigenetic Modulation and Anti-Oxidative Stress
The neuroprotective effects of PLE are linked to epigenetic modulation. In a model of neurotoxicity, the neurotoxicant MPP+ increased histone acetylation (H3K9ac and H3K27ac). PLE pretreatment impeded these changes, coinciding with an increased expression of HDAC5 (histone deacetylase 5), suggesting a mechanism of gene regulation that protects the neuronal cells.[7]
Experimental Protocol: Western Blot for Protein Expression
This protocol is used to measure the levels of specific proteins, such as acetylated histones or signaling proteins.[7]
-
Protein Extraction: Following experimental treatment, cells are lysed using a lysis buffer to extract total proteins.
-
Protein Quantification: The concentration of the extracted protein is determined using a standardized protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are loaded onto a sodium dodecyl sulfate-polyacrylamide gel. Electrophoresis is performed to separate proteins based on their molecular weight.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein (e.g., anti-H3K9ac) overnight at 4°C. Following washes, it is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: A chemiluminescent substrate is added to the membrane, and the signal is detected using an imaging system. Protein bands are quantified using densitometry software.
Anti-Cancer Effects
Paeonol, a related compound, exhibits significant anticancer effects in various cancers by inducing apoptosis and inhibiting cell proliferation, invasion, and angiogenesis.[9] Paeoniflorin (Pae) has also been investigated for its potential in treating castration-resistant prostate cancer (CRPC) by targeting SRC-mediated pathways.[10]
Comparative Performance Data
This table compares the cytotoxic and anti-proliferative effects of this compound and its derivatives against other compounds.
| Cancer Type | Cell Line | Treatment | Key Metric | Result | Source |
| Castration-Resistant Prostate Cancer | Not Specified | Paeoniflorin (Pae) | Cell Proliferation | Inhibited by 60% compared to control | [10] |
| Castration-Resistant Prostate Cancer | Not Specified | Paeoniflorin (Pae) | Cell Migration | Impaired by 65% compared to control | [10] |
| Castration-Resistant Prostate Cancer | Not Specified | Paeoniflorin (Pae) | SRC mRNA Expression | Downregulated by 68% | [10] |
| Prostate Cancer | PC-3 | P. curviflorus Extract | IC50 | 25.83 μg/mL | [11] |
| Prostate Cancer | PC-3 | P. acacia Extract | IC50 | 34.12 μg/mL | [11] |
| Skin Melanoma | A375 | Xanthomicrol | IC50 (24h) | Significant viability reduction at 2.5-200 μM | [12] |
| Skin Melanoma | A375 | Eupatilin | IC50 (24h) | Significant viability reduction from 25 μM | [12] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological function.
Mechanism of Action: PI3K/Akt Pathway Inhibition
A key mechanism for the anti-cancer activity of Paeonol involves the modulation of critical signaling pathways, such as the PI3K/Akt pathway, which is often overactive in cancer.[9] Paeonol can inhibit the phosphorylation of proteins in this pathway, leading to the suppression of downstream effects like cell proliferation and survival, and the induction of apoptosis.[9]
Experimental Protocol: MTT Cell Viability Assay
This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cells by measuring metabolic activity.[13]
-
Cell Seeding: Cancer cells (e.g., A375, PC-3) are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound, Paeonol) and a vehicle control (e.g., DMSO). Cells are incubated for a defined period (e.g., 24, 48, 72 hours).[12]
-
MTT Addition: After treatment, the medium is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. The plate is incubated for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of approximately 570 nm. Cell viability is typically expressed as a percentage relative to the vehicle-treated control cells.[13]
References
- 1. Anti-inflammatory and immunoregulatory effects of paeoniflorin and total glucosides of paeony - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Total glucosides of paeony: A review of its phytochemistry, role in autoimmune diseases, and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Add-on effects of total glucosides of paeony on conventional therapies for psoriasis: a systematic review and meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Total glucosides of paeony for the treatment of psoriasis: A systematic review and meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Total glucosides of paeony suppresses adjuvant arthritis in rats and intervenes cytokine-signaling between different types of synoviocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Neuroprotective effects of Paeonia Lactiflora extract against cell death of dopaminergic SH-SY5Y cells is mediated by epigenetic modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neuroprotective effects of paeoniflorin against neuronal oxidative stress and neuroinflammation induced by lipopolysaccharide in mice -Journal of Applied Biological Chemistry | Korea Science [koreascience.kr]
- 9. Pharmacological effects and mechanisms of paeonol on antitumor and prevention of side effects of cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Comparative Assessment of the Antioxidant and Anticancer Activities of Plicosepalus acacia and Plicosepalus curviflorus: Metabolomic Profiling and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the transcriptomic effects of paeonoside and its structurally related compounds: paeoniflorin (B1679553), albiflorin (B1665693), and benzoylpaeoniflorin (B190653). While direct comparative transcriptomic data for this compound is not currently available in public literature, this guide synthesizes existing research on its molecular mechanisms and contrasts them with the known transcriptomic effects of its analogues.
Introduction to this compound and Its Analogues
This compound, paeoniflorin, albiflorin, and benzoylpaeoniflorin are monoterpene glycosides, primarily isolated from the roots of plants from the Paeoniaceae family, which have a long history of use in traditional medicine. These compounds share a similar core structure but differ in their functional groups, leading to distinct pharmacological activities. Paeoniflorin is the most extensively studied of the group, with known anti-inflammatory, immunomodulatory, and neuroprotective effects.[1][2][3][4][5][6][7][8][9][10] Albiflorin and benzoylpaeoniflorin also exhibit anti-inflammatory properties.[2][11][12][13] this compound has been shown to play a role in osteoblast differentiation and bone formation.[14][15][16] Understanding the comparative transcriptomic effects of these related compounds is crucial for elucidating their mechanisms of action and for the development of novel therapeutics.
Comparative Analysis of Molecular Mechanisms and Gene Expression
Due to the lack of direct comparative RNA-sequencing or microarray data for this compound, this guide focuses on a comparison of the known signaling pathways and their effects on gene expression.
This compound: A Modulator of Osteogenic Signaling Pathways
Research indicates that this compound promotes the differentiation of pre-osteoblasts and the formation of mineralized nodules.[14][15] This is achieved through the activation of the Bone Morphogenetic Protein 2 (BMP2) and Wnt/β-catenin signaling pathways.[14][15] this compound treatment has been shown to enhance the expression of Wnt3a and BMP2, leading to the activation of their downstream molecules, Smad1/5/8 and β-catenin.[14][15] This cascade ultimately increases the expression of Runt-related transcription factor 2 (RUNX2), a critical transcription factor for osteoblast differentiation.[14][15]
Paeoniflorin, Albiflorin, and Benzoylpaeoniflorin: Regulators of Inflammatory Responses
In contrast to this compound's effects on osteogenesis, its related compounds—paeoniflorin, albiflorin, and benzoylpaeoniflorin—are primarily characterized by their anti-inflammatory activities. Transcriptomic and gene expression studies have revealed that these compounds modulate key inflammatory pathways, most notably the NF-κB signaling pathway.[1][4][6][10][12]
Paeoniflorin has been shown to inhibit the activation of the NF-κB pathway, thereby reducing the expression of pro-inflammatory cytokines such as TNF-α and IL-6.[6][9] It also downregulates the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[2] In the context of depression, paeoniflorin has been found to regulate the SIRT1-NF-κB-NLRP3/pyroptosis pathway, mitigating neuroinflammation.[1]
Albiflorin demonstrates similar anti-inflammatory effects to paeoniflorin. Studies have shown that it can inhibit the production of nitric oxide (NO) and the expression of iNOS and COX-2.[2] It also reduces the expression of inflammatory cytokines like IL-1β, IL-6, and TNF-α.[11][17]
Benzoylpaeoniflorin exerts its anti-inflammatory effects by suppressing the LPS-induced activation of the NF-κB and MAPK signaling pathways.[12] This leads to the inhibition of pro-inflammatory gene expression, including iNOS, TNF-α, and IL-6.[12]
Data Presentation
Table 1: Comparative Effects on Key Signaling Pathways and Gene Expression
| Compound | Primary Biological Activity | Key Signaling Pathway(s) | Effects on Gene/Protein Expression |
| This compound | Osteogenesis | Wnt/β-catenin, BMP2 | ↑ Wnt3a, ↑ BMP2, ↑ Smad1/5/8 phosphorylation, ↑ β-catenin, ↑ RUNX2[14][15] |
| Paeoniflorin | Anti-inflammatory, Neuroprotective | NF-κB, SIRT1-NLRP3 | ↓ NF-κB activation, ↓ TNF-α, ↓ IL-6, ↓ IL-1β, ↓ iNOS, ↓ COX-2, ↑ SIRT1[1][2][4][6][9] |
| Albiflorin | Anti-inflammatory | NF-κB, CXCL12/CXCR4 | ↓ iNOS, ↓ COX-2, ↓ TNF-α, ↓ IL-6, ↓ IL-1β, ↓ CXCL12, ↓ CXCR4[2][11][17] |
| Benzoylpaeoniflorin | Anti-inflammatory | NF-κB, MAPK | ↓ NF-κB activation, ↓ JNK/p38 MAPK activation, ↓ iNOS, ↓ COX-2, ↓ TNF-α, ↓ IL-6[12] |
Experimental Protocols
This compound-Induced Osteoblast Differentiation Assay[14][15]
-
Cell Culture: Pre-osteoblast cell lines (e.g., MC3T3-E1) are cultured in a standard growth medium. For differentiation experiments, cells are treated with this compound at various concentrations in an osteogenic supplement medium.
-
Western Blot Analysis: To assess the effects of this compound on protein expression, cells are lysed after treatment, and proteins are separated by SDS-PAGE. Specific antibodies are used to detect proteins of interest, such as Wnt3a, BMP2, phosphorylated Smad1/5/8, β-catenin, and RUNX2.
-
Alkaline Phosphatase (ALP) Staining and Activity Assay: ALP is an early marker of osteoblast differentiation. Cells are fixed and stained for ALP activity, and the staining intensity is quantified.
-
Alizarin Red S (ARS) Staining: ARS staining is used to detect calcium deposition, a marker of late-stage osteoblast differentiation and mineralization.
Transcriptomic Analysis of Paeoniflorin's Anti-inflammatory Effects (In Vitro Model)[1][2][6]
-
Cell Culture and Treatment: A macrophage cell line (e.g., RAW 264.7 or BV2 microglia) is stimulated with an inflammatory agent like lipopolysaccharide (LPS) in the presence or absence of paeoniflorin at various concentrations.
-
RNA Isolation and Sequencing: Total RNA is extracted from the cells, and its quality and quantity are assessed. RNA sequencing (RNA-seq) libraries are prepared and sequenced using a high-throughput sequencing platform.
-
Quantitative Real-Time PCR (qRT-PCR): To validate the RNA-seq data, the expression levels of specific genes (e.g., TNF-α, IL-6, iNOS, COX-2) are measured by qRT-PCR.
-
Data Analysis: The raw sequencing data is processed, and differentially expressed genes between the treatment groups are identified. Pathway analysis is then performed to determine the biological pathways affected by paeoniflorin treatment.
Visualizations
Caption: this compound Signaling Pathway in Osteoblast Differentiation.
Caption: Paeoniflorin's Anti-inflammatory Mechanism via NF-κB Pathway.
Caption: General Experimental Workflow for Transcriptomic Analysis.
References
- 1. Paeoniflorin Inhibits the Activation of Microglia and Alleviates Depressive Behavior by Regulating SIRT1-NF-kB-NLRP3/Pyroptosis Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative studies of paeoniflorin and albiflorin from Paeonia lactiflora on anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Advances of paeoniflorin in depression: the molecular mechanism and formula application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Network Pharmacology-Based and Experimental Identification of the Effects of Paeoniflorin on Major Depressive Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Paeoniflorin: a review of its pharmacology, pharmacokinetics and toxicity in diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Paeoniflorin reduced BLP-induced inflammatory response by inhibiting the NF-κB signal transduction in pathway THP-1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. phcog.com [phcog.com]
- 8. Paeoniflorin ameliorates depressive behaviours by modulating microbiota–gut–brain axis functions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Paeoniflorin Alleviates LPS-Induced Inflammation and Acute Myocardial Injury by Inhibiting PI3K/Akt/ERK-Mediated HIF-1α and TLR4/MyD88/NF-κB Inflammatory Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Paeoniflorin upregulates β-defensin-2 expression in human bronchial epithelial cell through the p38 MAPK, ERK, and NF-κB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Albiflorin inhibits inflammation to improve liver fibrosis by targeting the CXCL12/CXCR4 axis in mice [frontiersin.org]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Biological Mechanisms of this compound in the Differentiation of Pre-Osteoblasts and the Formation of Mineralized Nodules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Biological Mechanisms of this compound in the Differentiation of Pre-Osteoblasts and the Formation of Mineralized Nodules - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Albiflorin on Neuropsychiatric and Neurodegenerative Disorders: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Specificity of Paeonoside's Biological Targets: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Paeonoside, a natural monoterpene glycoside, has garnered significant interest for its therapeutic potential, particularly in promoting osteoblast differentiation and bone formation. Its mechanism is primarily attributed to the activation of the Bone Morphogenetic Protein 2 (BMP2) and Wingless-related integration site (Wnt)/β-catenin signaling pathways. However, rigorous validation of its direct biological targets is crucial for advancing its development as a therapeutic agent. This guide provides a comparative overview of modern techniques for validating drug target engagement and specificity, using this compound as a case study. We will explore experimental protocols and present hypothetical data to illustrate the application of these methods in confirming this compound's molecular interactions.
Unraveling this compound's Molecular Interactions
Validating the direct binding of a small molecule like this compound to its putative protein targets is a critical step in drug discovery. This process helps to confirm the mechanism of action, identify potential off-target effects, and build a strong foundation for further preclinical and clinical development. Several powerful techniques have emerged to address this challenge.
Key Target Validation Techniques
Three state-of-the-art, label-free methods are particularly well-suited for identifying and validating the biological targets of natural products like this compound:
-
Cellular Thermal Shift Assay (CETSA): This method is based on the principle that the binding of a ligand to a protein increases the protein's thermal stability. By heating cell lysates or intact cells treated with the compound of interest and then measuring the amount of soluble protein at different temperatures, one can identify proteins that are stabilized by the compound, indicating a direct interaction.
-
Drug Affinity Responsive Target Stability (DARTS): This technique leverages the principle that a protein bound to a small molecule is more resistant to proteolysis. Cell lysates are treated with the compound and then subjected to limited digestion by a protease. Proteins that are protected from degradation in the presence of the compound are identified as potential targets.
-
Kinome Profiling: Since many signaling pathways are regulated by kinases, assessing a compound's effect on the entire kinome (the collection of all kinases in a cell) can reveal both on-target and off-target kinase interactions. This is typically done using arrays of kinase substrates to measure the activity of a broad range of kinases simultaneously.
Comparative Analysis of Target Validation Methods
To illustrate how these techniques can be applied to validate the targets of this compound, the following tables present hypothetical experimental data.
Table 1: Hypothetical CETSA Data for this compound Target Validation
| Target Protein | Treatment | Melting Temperature (Tm) in °C | ΔTm (°C) | Interpretation |
| BMP Receptor Type II (BMPR2) | Vehicle (DMSO) | 52.5 | - | Baseline thermal stability. |
| This compound (10 µM) | 56.2 | +3.7 | Direct Binding: Significant thermal stabilization suggests direct interaction. | |
| β-catenin | Vehicle (DMSO) | 48.1 | - | Baseline thermal stability. |
| This compound (10 µM) | 51.5 | +3.4 | Direct Binding: Thermal stabilization indicates a direct interaction. | |
| GAPDH (Control) | Vehicle (DMSO) | 65.2 | - | Baseline thermal stability. |
| This compound (10 µM) | 65.3 | +0.1 | No Binding: No significant change in thermal stability. |
Table 2: Hypothetical DARTS Data for this compound Target Validation
| Target Protein | Treatment | Protease (Pronase) Concentration | Relative Protein Abundance (vs. No Protease) | Interpretation |
| Low-density lipoprotein receptor-related protein 5 (LRP5) | Vehicle (DMSO) | 1 µg/mL | 35% | Significant degradation. |
| This compound (10 µM) | 1 µg/mL | 85% | Direct Binding: Protection from proteolysis suggests direct interaction. | |
| Axin1 (Control) | Vehicle (DMSO) | 1 µg/mL | 40% | Significant degradation. |
| This compound (10 µM) | 1 µg/mL | 42% | No Binding: No significant protection from proteolysis. | |
| Actin (Control) | Vehicle (DMSO) | 1 µg/mL | 95% | Inherently protease resistant. |
| This compound (10 µM) | 1 µg/mL | 96% | No Binding: No significant change in protease resistance. |
Table 3: Hypothetical Kinome Profiling Data for this compound
| Kinase | Treatment | Activity (% of Control) | Interpretation |
| Glycogen Synthase Kinase 3 Beta (GSK3β) | This compound (10 µM) | 45% | On-target effect: Inhibition of GSK3β is consistent with Wnt/β-catenin pathway activation. |
| AMP-activated protein kinase (AMPK) | This compound (10 µM) | 98% | No significant off-target effect. |
| Mitogen-activated protein kinase 1 (MAPK1/ERK2) | This compound (10 µM) | 95% | No significant off-target effect. |
| Src kinase | This compound (10 µM) | 92% | No significant off-target effect. |
Comparison with Alternative Molecules
The specificity of this compound can be further understood by comparing its activity with other molecules that modulate the BMP and Wnt signaling pathways.
Table 4: Comparison of this compound with Alternative BMP and Wnt Pathway Modulators
| Compound | Target Pathway | Mechanism of Action | Reported IC50/EC50 | Potential for Off-Target Effects |
| This compound | BMP2 & Wnt/β-catenin | Putative direct binding to pathway components (e.g., BMPR2, LRP5, β-catenin) and inhibition of GSK3β. | Not yet determined | Unknown, requires comprehensive profiling. |
| Dorsomorphin | BMP | Inhibitor of BMP type I receptors (ALK2, ALK3, ALK6).[1] | ~0.5 µM for ALK2/3/6 | Known to inhibit other kinases, including AMPK. |
| LDN-193189 | BMP | Potent and selective inhibitor of BMP type I receptors (ALK2, ALK3). | ~5 nM for ALK2, ~30 nM for ALK3 | More selective than Dorsomorphin but can still have off-target effects at higher concentrations. |
| QS11 | Wnt/β-catenin | Synergizes with Wnt-3a to activate signaling by inhibiting ARFGAP1.[2] | ~5 µM for ARFGAP1 inhibition | Specificity for Wnt pathway synergy demonstrated, but broader off-target profile not fully characterized.[2] |
| WAY-316606 | Wnt/β-catenin | Inhibitor of Secreted Frizzled-Related Protein 1 (SFRP1), a Wnt antagonist. | ~0.5 µM for SFRP1 binding | High selectivity for SFRP1 reported. |
Experimental Protocols
Detailed methodologies are essential for the reproducibility and validation of experimental findings.
Cellular Thermal Shift Assay (CETSA) Protocol
-
Cell Culture and Treatment: Culture cells (e.g., MC3T3-E1 pre-osteoblasts) to 80-90% confluency. Treat cells with this compound (e.g., 10 µM) or vehicle (DMSO) for a specified time (e.g., 2 hours) at 37°C.
-
Cell Lysis: Harvest cells and resuspend in a lysis buffer containing protease inhibitors. Lyse the cells by freeze-thaw cycles.
-
Heat Treatment: Aliquot the cell lysate into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling at 4°C for 3 minutes.
-
Separation of Soluble Fraction: Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Protein Analysis: Collect the supernatant (soluble fraction) and analyze the protein levels of the target of interest by Western blotting or other quantitative proteomic methods.
-
Data Analysis: Plot the relative amount of soluble protein as a function of temperature to generate a melting curve. The shift in the melting temperature (ΔTm) between the treated and vehicle control samples indicates target engagement.
Drug Affinity Responsive Target Stability (DARTS) Protocol
-
Cell Lysis and Protein Quantification: Prepare a cell lysate as described for CETSA. Determine the total protein concentration using a BCA assay.
-
Compound Incubation: Incubate aliquots of the cell lysate with this compound (e.g., 10 µM) or vehicle (DMSO) for 1 hour at room temperature.
-
Limited Proteolysis: Add a protease (e.g., pronase or thermolysin) at a predetermined optimal concentration to each sample and incubate for a specific time (e.g., 15 minutes) at room temperature.
-
Reaction Quenching: Stop the digestion by adding a protease inhibitor cocktail and SDS-PAGE loading buffer.
-
Protein Analysis: Separate the protein samples by SDS-PAGE. Visualize the protein bands using Coomassie blue or silver staining.
-
Target Identification: Excise protein bands that show increased intensity in the this compound-treated sample compared to the control. Identify the proteins in the bands using mass spectrometry.
-
Validation: Confirm the identity of the protected protein using Western blotting with a specific antibody.
Kinome Profiling Protocol
-
Cell Lysate Preparation: Prepare a cell lysate from cells treated with this compound or vehicle as described above.
-
Kinase Assay: Use a commercial kinome profiling service or an in-house kinase array platform. The lysate is typically incubated with an array of immobilized kinase substrates in the presence of ATP.
-
Detection: The phosphorylation of the substrates is detected, often using fluorescently labeled antibodies or radioactive ATP.
-
Data Analysis: The signal intensity for each substrate is quantified and normalized to the control. A significant decrease in phosphorylation of a specific substrate suggests inhibition of the corresponding kinase by this compound.
Visualizing the Pathways and Workflows
To better understand the biological context and experimental procedures, the following diagrams are provided.
References
Safety Operating Guide
Prudent Disposal of Paeonoside: A Guide for Laboratory Professionals
For immediate safety and logistical guidance, researchers, scientists, and drug development professionals must handle and dispose of paeonoside, a bioactive research compound, with a conservative approach that prioritizes personnel safety and environmental protection. Due to the absence of a specific, publicly available Safety Data Sheet (SDS) with official disposal guidelines for this compound, it must be treated as a potentially hazardous substance. [1]
The primary directive for the disposal of any uncharacterized research chemical is to consult with your institution's Environmental Health and Safety (EHS) department.[1][2] EHS professionals are equipped to manage unknown chemical waste in compliance with local, state, and federal regulations.[1] The responsibility for proper waste management lies with the generator of the waste.[1]
Step-by-Step Disposal Protocol for this compound
In the absence of specific data for this compound, the following protocol is based on established best practices for the disposal of research-grade chemicals.
1. Hazard Assessment and Consultation:
-
Crucial First Step: Before beginning any disposal procedure, contact your institution's EHS department.[1][3] Provide them with all available information on this compound, including its identity as a natural product glycoside and any solvents or other chemicals it has been in contact with.[1]
-
Assume Hazard: Treat this compound and any contaminated materials as hazardous waste.[1]
2. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE when handling this compound waste. This includes, but is not limited to:
3. Waste Segregation and Collection:
-
Dedicated Waste Stream: Do not dispose of this compound or its solutions down the drain or in the regular trash.[5] All this compound waste must be collected in a dedicated hazardous waste stream.[4]
-
Categories of Waste:
-
Solid Waste: Collect unused or expired pure this compound, and any contaminated solids (e.g., absorbent pads, contaminated PPE) in a designated solid hazardous waste container.
-
Liquid Waste: Collect solutions containing this compound in a separate liquid hazardous waste container. Be aware of chemical incompatibilities; for instance, do not mix strong acids/alkalis or strong oxidizing/reducing agents with other waste streams unless deemed safe by EHS.[6]
-
Sharps: Dispose of any contaminated sharps (e.g., needles, glass pipettes) in a puncture-resistant, leak-proof sharps container labeled for hazardous waste.[7]
-
4. Waste Container Selection and Labeling:
-
Container Choice: Use containers that are in good condition, with no leaks or cracks, and a securely closing lid.[1] The container material must be compatible with the waste; plastic containers are often preferred.[1]
-
Labeling: Clearly label the waste container with the words "Hazardous Waste."[1] The label must include:
-
The name "this compound."
-
An estimated concentration and quantity.
-
A list of any solvents or other chemicals mixed with the this compound.
-
The date when waste accumulation began.[1]
-
5. Storage and Disposal:
-
Secure Storage: Keep waste containers securely closed at all times, except when adding waste.[1] Do not leave a funnel in the container.[1] Store waste containers in a designated, secure area, such as a satellite accumulation area, away from general laboratory traffic.
-
Waste Pickup: When the container is full or ready for disposal, submit a pickup request to your institution's EHS department.[1]
Experimental Protocols
Quantitative Data
No specific quantitative data for the disposal of this compound, such as permissible concentration limits for drain disposal or specific quantities for different disposal methods, are available. The precautionary principle dictates that all quantities of this compound waste be treated as hazardous.
This compound Disposal Workflow
Caption: A workflow for the proper disposal of this compound waste in a laboratory setting.
Accidental Release Measures
In the event of a spill:
-
Evacuate and Secure: Alert others in the area and restrict access to the spill site.
-
Protect Yourself: Wear appropriate PPE, including double gloves, a lab coat, and eye protection.
-
Containment: For liquid spills, cover with an absorbent, inert material. For solid spills, gently cover to avoid raising dust.
-
Cleanup: Carefully collect the spilled material and cleanup debris using tools that will not create aerosols. Place all contaminated materials into a labeled hazardous waste container.
-
Decontamination: Clean the spill area with an appropriate solvent or detergent, and collect the cleaning materials as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and the institutional EHS department.
References
- 1. benchchem.com [benchchem.com]
- 2. ph.health.mil [ph.health.mil]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Management of Hazardous Waste Pharmaceuticals | US EPA [epa.gov]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. pogo.ca [pogo.ca]
Personal protective equipment for handling Paeonoside
Essential Safety and Handling Guide for Paeonoside
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety, handling, and disposal information for this compound (CAS No. 20309-70-0). The following procedural guidance is designed to ensure the safe and effective use of this compound in a laboratory setting, fostering a culture of safety and building trust in our commitment to your research needs beyond the product itself.
Physicochemical and Safety Data
| Property | Value |
| Molecular Formula | C₁₅H₂₀O₈ |
| Molecular Weight | 328.31 g/mol |
| Appearance | White to off-white powder |
| Solubility | Soluble in DMSO (≥ 2.5 mg/mL) |
| Storage Temperature | Short-term (1 month): -20°CLong-term (6 months): -80°C |
| Hazard Classification | Not classified as a hazardous substance or mixture.[2] |
| Acute Toxicity | No specific LD50 data available. No cytotoxic effect observed on MC3T3-E1 cells at concentrations of 0.1-100 μM for 24 hours.[1] |
Operational Plan: Safe Handling and Personal Protective Equipment (PPE)
A systematic approach to handling this compound is critical to minimize exposure and prevent contamination. The following protocols are based on best practices for handling non-hazardous powdered bioactive compounds.
Engineering Controls
-
Ventilation: All handling of this compound powder, including weighing and reconstitution, should be performed in a well-ventilated area. A certified chemical fume hood is recommended to minimize the inhalation of airborne particles.
-
Designated Area: Establish a designated area for handling this compound to prevent cross-contamination with other experiments.
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound in its powdered form and in solution:
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles. | Protects against airborne particles and potential splashes when preparing solutions. |
| Hand Protection | Nitrile gloves. | Prevents dermal contact. Change gloves immediately if contaminated. |
| Body Protection | A fully fastened laboratory coat. | Minimizes contamination of personal clothing. |
| Respiratory Protection | A dust mask or respirator is recommended when handling larger quantities of powder outside of a fume hood. | Reduces the risk of inhaling fine particles. |
Handling Procedures
-
Weighing:
-
Perform weighing operations within a chemical fume hood or a ventilated balance enclosure.
-
Use anti-static weigh paper or a weighing boat.
-
Handle with non-sparking tools.
-
Close the container tightly after use to protect from moisture and light.
-
-
Reconstitution (Preparation of Stock Solution):
-
Ensure all necessary equipment (vortex, appropriate solvents, sterile tubes) is within reach inside the fume hood.
-
Slowly add the desired volume of solvent (e.g., DMSO) to the vial containing the this compound powder to avoid splashing.
-
Cap the vial securely and vortex until the powder is completely dissolved. Gentle heating or sonication can be used to aid dissolution if precipitation occurs.[1]
-
Label the stock solution clearly with the compound name, concentration, date, and storage conditions.
-
Experimental Protocol: Preparation of a this compound Stock Solution
This protocol provides a general method for preparing a stock solution of this compound. Researchers should adapt this protocol based on their specific experimental needs.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Calculate the required mass of this compound to achieve the desired stock solution concentration (e.g., 10 mM).
-
Carefully weigh the calculated amount of this compound powder in a chemical fume hood and transfer it to a sterile vial.
-
Add the calculated volume of DMSO to the vial.
-
Securely cap the vial and vortex thoroughly until the this compound is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months), protected from light.[1]
Disposal Plan
As this compound is not classified as a hazardous substance, the disposal procedures are more straightforward than for hazardous chemicals. However, all disposal must comply with local, state, and federal regulations.
Unused Compound
-
Dispose of unused, solid this compound as non-hazardous chemical waste.
-
Place the original vial or a clearly labeled container with the unused compound into a designated non-hazardous chemical waste container.
Contaminated Materials
-
Sharps: Any contaminated sharps (e.g., needles, pipette tips) should be disposed of in a designated sharps container.
-
Consumables: Contaminated consumables such as gloves, weigh paper, and pipette tips should be placed in a sealed bag and disposed of in the regular laboratory trash, unless institutional policy dictates otherwise.
-
Solutions: Aqueous solutions of this compound can typically be disposed of down the drain with copious amounts of water, provided they do not contain any other hazardous materials. Always check with your institution's Environmental Health and Safety (EHS) department for specific guidelines on drain disposal.
-
Empty Containers: Rinse empty this compound containers with a suitable solvent (e.g., ethanol (B145695) or water) three times. The rinsate should be collected and disposed of as non-hazardous liquid waste. The rinsed, air-dried container can then be disposed of in the regular trash.
Visual Workflow Guides
The following diagrams illustrate the key workflows for handling and disposing of this compound safely and effectively.
Caption: Step-by-step workflow for the safe handling of this compound.
Caption: Decision tree for the proper disposal of this compound waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
